molecular formula C22H15Cl3N2O2 B3349256 ZT-1a CAS No. 212135-62-1

ZT-1a

Cat. No.: B3349256
CAS No.: 212135-62-1
M. Wt: 445.7 g/mol
InChI Key: RPTKRVXJNWPJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZT-1a is a useful research compound. Its molecular formula is C22H15Cl3N2O2 and its molecular weight is 445.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTKRVXJNWPJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZT-1a: A Technical Guide to its Mechanism of Action in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-1a is a novel, potent, and selective, non-ATP-competitive inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). By targeting SPAK, a master regulator of cation-Cl- cotransporters (CCCs), this compound modulates ionic homeostasis and cell volume in neurons. This mechanism holds significant therapeutic potential for neurological disorders associated with ionic dysregulation and cytotoxic edema, such as ischemic stroke, hydrocephalus, and vascular dementia. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound functions as a "dual" modulator of cation-Cl- cotransporters by inhibiting their master regulator, SPAK kinase.[1] In pathological conditions such as ischemic stroke, the WNK-SPAK/OSR1 signaling pathway is upregulated.[2][3] This leads to the phosphorylation and subsequent activation of the Na+-K+-2Cl- cotransporter isoform 1 (NKCC1) and the phosphorylation and inhibition of K+-Cl- cotransporters (KCCs). The overactivation of NKCC1 results in an excessive influx of Na+ and Cl- ions into neurons, leading to cytotoxic edema and cell death.[2]

This compound intervenes by selectively inhibiting SPAK kinase. This inhibition leads to:

  • Reduced Phosphorylation and Inhibition of NKCC1: By preventing SPAK-mediated phosphorylation, this compound decreases the activity of NKCC1, thus reducing the influx of Na+ and Cl- ions.[4]

  • Reduced Inhibitory Phosphorylation and Activation of KCCs: this compound's inhibition of SPAK also leads to the dephosphorylation and activation of KCCs, which promotes the efflux of K+ and Cl- ions, further aiding in the restoration of ionic balance and reduction of cell swelling.

This dual action on NKCC1 and KCCs makes this compound a powerful agent for controlling neuronal cell volume and mitigating the damaging effects of ionic dysregulation in the brain.

Signaling Pathway

The primary signaling cascade influenced by this compound is the WNK-SPAK/OSR1-CCC pathway. Under conditions of cellular stress, such as ischemia, the "With No Lysine" (WNK) kinases activate SPAK and its homolog, Oxidative Stress-Responsive Kinase 1 (OSR1). Activated SPAK then phosphorylates and modulates the activity of downstream cation-Cl- cotransporters.

ZT1a_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_outcome Cellular Outcome Ischemic Stress Ischemic Stress WNK Kinases WNK Kinases Ischemic Stress->WNK Kinases activates SPAK/OSR1 SPAK/OSR1 WNK Kinases->SPAK/OSR1 activates NKCC1 (inactive) NKCC1 (inactive) SPAK/OSR1->NKCC1 (inactive) phosphorylates KCCs (active) KCCs (active) SPAK/OSR1->KCCs (active) phosphorylates This compound This compound This compound->SPAK/OSR1 inhibits Neuronal Survival Neuronal Survival This compound->Neuronal Survival pNKCC1 (active) pNKCC1 (active) Ion Influx (Na+, Cl-) Ion Influx (Na+, Cl-) pNKCC1 (active)->Ion Influx (Na+, Cl-) pKCCs (inactive) pKCCs (inactive) Ion Efflux (K+, Cl-) Ion Efflux (K+, Cl-) pKCCs (inactive)->Ion Efflux (K+, Cl-) NKCC1 (inactive)->pNKCC1 (active) KCCs (active)->pKCCs (inactive) Cytotoxic Edema Cytotoxic Edema Ion Influx (Na+, Cl-)->Cytotoxic Edema

Figure 1: this compound Signaling Pathway in Neurons.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineConditionsReference
EC50 (Cellular SPAK Activity) ~1 µMHEK-293Not specified
IC50 (SPAK Activity) 44.3 µMIn vitro kinase assay0.01 mM ATP
35.0 µM0.1 mM ATP
46.7 µM1 mM ATP
Inhibition of pNKCC1 72 ± 5.2% at 1 µMHEK-293Not specified
Inhibition of pKCCs 65-77% at 3 µMHEK-293Not specified
Inhibition of pSPAK (Ser373) 70 ± 3.8% at 3-10 µMHEK-293Not specified

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke

ParameterDosageAdministration RouteEffectReference
Reduction of pSPAK/pOSR1, pNKCC1, and pKCC3 5 mg/kgIntraperitonealPrevention of ischemia-induced increases in phosphorylation
Reduction of Brain Lesion Volume and Neuronal Loss Not specifiedOsmotic pump (3-21 hours post-stroke)Significant reduction in lesion volume and preservation of NeuN+ neurons
Improvement in Neurological Deficits Not specifiedOsmotic pump (3-21 hours post-stroke)Significantly lower neurological deficits at days 3-7 post-stroke

Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted from standard methods for isolating and culturing primary cortical neurons from embryonic mice.

Materials:

  • Timed-pregnant mouse (E15.5)

  • HBSS (Hank's Balanced Salt Solution)

  • 0.25% Trypsin-EDTA

  • Soybean Trypsin Inhibitor

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture dishes/plates

  • Dissection tools

Procedure:

  • Euthanize the pregnant mouse and dissect the embryos.

  • Isolate the cortices from the embryonic brains in ice-cold HBSS.

  • Mince the cortical tissue and incubate with 0.25% Trypsin-EDTA at 37°C for 15 minutes.

  • Neutralize the trypsin with soybean trypsin inhibitor.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons on poly-D-lysine coated dishes in complete Neurobasal medium.

  • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Change half of the medium every 3-4 days.

Immunoblotting for Phosphorylated SPAK and NKCC1

This protocol outlines the general steps for detecting the phosphorylation status of SPAK and NKCC1 in neuronal lysates following this compound treatment.

Materials:

  • Primary cortical neuron cultures

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-pSPAK, anti-SPAK, anti-pNKCC1, anti-NKCC1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cultured neurons with this compound or vehicle control for the desired time.

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using software like ImageJ.

Immunoblotting_Workflow Neuron Culture Neuron Culture Treatment (this compound/Vehicle) Treatment (this compound/Vehicle) Neuron Culture->Treatment (this compound/Vehicle) Cell Lysis Cell Lysis Treatment (this compound/Vehicle)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Blocking Blocking Protein Transfer (PVDF)->Blocking Primary Antibody Incubation Primary Antibody Incubation (anti-pSPAK, anti-pNKCC1) Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Chemiluminescent Detection Secondary Antibody Incubation->Detection Analysis Band Densitometry Analysis Detection->Analysis

Figure 2: Experimental Workflow for Immunoblotting.
Osmotic Stress and Ion Flux Assay

This protocol describes a method to assess the effect of this compound on neuronal cell volume and ion flux under osmotic stress.

Materials:

  • Primary cortical neuron cultures

  • Isotonic and hypertonic buffer solutions

  • Calcein-AM (for cell volume measurement) or 86Rb+ (for ion flux)

  • This compound or vehicle control

  • Fluorescence microscope or scintillation counter

Procedure for Cell Volume Measurement:

  • Load cultured neurons with Calcein-AM.

  • Acquire baseline fluorescence images in isotonic buffer.

  • Treat cells with this compound or vehicle.

  • Perfuse with hypertonic buffer to induce cell shrinkage and monitor the change in fluorescence intensity over time.

  • Analyze the rate and extent of volume change.

Procedure for 86Rb+ Flux Assay:

  • Pre-incubate neurons with this compound or vehicle.

  • Add 86Rb+ containing buffer (isotonic or hypotonic to stimulate NKCC1).

  • After a defined incubation period, wash the cells to remove extracellular 86Rb+.

  • Lyse the cells and measure the intracellular 86Rb+ using a scintillation counter.

Conclusion

This compound represents a promising therapeutic agent for a range of neurological conditions characterized by neuronal swelling and ionic imbalance. Its well-defined mechanism of action, centered on the inhibition of the SPAK kinase and the subsequent modulation of NKCC1 and KCC transporters, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of this compound.

References

A Technical Guide to the SPAK Kinase Signaling Pathway and its Modulation by ZT-1a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ste20-related proline-alanine-rich kinase (SPAK) is a critical regulator of ion homeostasis, primarily through its control of cation-chloride cotransporters (CCCs). The WNK-SPAK/OSR1 signaling cascade, of which SPAK is a key component, plays a pivotal role in maintaining cellular volume and ion gradients. Dysregulation of this pathway has been implicated in a variety of pathologies, including hypertension and neurological disorders. This technical guide provides an in-depth overview of the SPAK kinase signaling pathway and explores the mechanism of action of ZT-1a, a novel, potent, and selective non-ATP-competitive SPAK inhibitor. We present a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

The WNK-SPAK/OSR1 Signaling Pathway

The WNK ("With No Lysine [K]") kinases are a family of serine/threonine kinases that function as upstream regulators of SPAK and its homolog, Oxidative Stress-Responsive Kinase 1 (OSR1). The WNKs sense changes in intracellular chloride concentration and extracellular osmolarity, subsequently phosphorylating and activating SPAK/OSR1.[1] Activated SPAK/OSR1, in turn, phosphorylates and modulates the activity of cation-chloride cotransporters (CCCs), such as the Na-K-2Cl cotransporter (NKCC1) and the K-Cl cotransporters (KCCs).[2][3]

SPAK-mediated phosphorylation has opposing effects on these transporters; it stimulates the ion influx activity of NKCC1 while inhibiting the ion efflux activity of KCCs.[2] This coordinated regulation is crucial for maintaining intracellular chloride concentrations and cell volume. The interaction between SPAK/OSR1 and its substrates is facilitated by a conserved C-terminal domain in SPAK/OSR1 that binds to RFxV/I motifs present in WNKs and CCCs.[1]

Dysregulation of the WNK-SPAK/OSR1 pathway is associated with several diseases. For instance, mutations in WNK kinases can lead to Gordon's syndrome, a form of hypertension. In the central nervous system, upregulation of this pathway has been implicated in neurological conditions like ischemic stroke, hydrocephalus, and vascular dementia.

SPAK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Cascade cluster_downstream Downstream Effectors WNK Kinases WNK Kinases SPAK/OSR1 SPAK/OSR1 WNK Kinases->SPAK/OSR1 Phosphorylates & Activates Intracellular [Cl-] Intracellular [Cl-] Intracellular [Cl-]->WNK Kinases Senses Extracellular Osmolarity Extracellular Osmolarity Extracellular Osmolarity->WNK Kinases Senses NKCC1 NKCC1 SPAK/OSR1->NKCC1 Phosphorylates & Activates KCCs KCCs SPAK/OSR1->KCCs Phosphorylates & Inhibits This compound This compound This compound->SPAK/OSR1 Inhibits Ion Influx (Na+, K+, 2Cl-) Ion Influx (Na+, K+, 2Cl-) NKCC1->Ion Influx (Na+, K+, 2Cl-) Mediates Ion Efflux (K+, Cl-) Ion Efflux (K+, Cl-) KCCs->Ion Efflux (K+, Cl-) Mediates

Figure 1: The WNK-SPAK/OSR1 Signaling Pathway and the inhibitory action of this compound.

This compound: A Novel SPAK Inhibitor

This compound is a potent and selective, non-ATP-competitive inhibitor of SPAK. It was developed using a "scaffold-hybrid" strategy. This compound modulates the activity of cation-Cl- cotransporters by inhibiting SPAK-dependent phosphorylation. Specifically, it inhibits NKCC1 and stimulates KCCs. This mechanism of action makes this compound a promising therapeutic candidate for brain disorders associated with impaired ionic homeostasis. Studies have shown its efficacy in animal models of stroke, hydrocephalus, and vascular cognitive impairment and dementia (VCID).

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's activity on the SPAK kinase pathway.

Table 1: In Vitro Kinase Inhibition

ParameterValueATP ConcentrationSource
IC50 (SPAK)44.3 µM0.01 mM
IC50 (SPAK)35.0 µM0.1 mM
IC50 (SPAK)46.7 µM1 mM

Table 2: Cellular Phosphorylation Inhibition

Target Protein & SiteThis compound Concentration% InhibitionCell LineSource
SPAK (Ser373)3-10 µM70 ± 3.8%HEK-293
NKCC1 (p-Thr203/207/212)1 µM72 ± 5.2%HEK-293
KCCs (sites 1/2)3 µM65-77%HEK-293
KCC3 (Thr991/Thr1048)Dose-dependent-HEK-293

Table 3: In Vivo Efficacy in a Mouse Model of Ischemic Stroke

TreatmentDosageOutcomeSource
This compound5 mg/kgReduced cerebral infarction and edema
This compound5 mg/kgImproved neurological outcomes
This compound derivatives (1a, 1c, 1d, 1g, 1h)5.0 mg/kg/dayReduced stroke-lesion volume by ~25.6-65.2%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This protocol is a generalized representation for determining the IC50 of a compound against SPAK kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant SPAK Recombinant SPAK Incubate SPAK + this compound Incubate SPAK + this compound Recombinant SPAK->Incubate SPAK + this compound Kinase Buffer Kinase Buffer Kinase Buffer->Incubate SPAK + this compound ATP Solution ATP Solution Initiate Reaction (add ATP + Substrate) Initiate Reaction (add ATP + Substrate) ATP Solution->Initiate Reaction (add ATP + Substrate) Peptide Substrate Peptide Substrate Peptide Substrate->Initiate Reaction (add ATP + Substrate) This compound Dilutions This compound Dilutions This compound Dilutions->Incubate SPAK + this compound Incubate SPAK + this compound->Initiate Reaction (add ATP + Substrate) Incubate at 30°C Incubate at 30°C Initiate Reaction (add ATP + Substrate)->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Measure Phosphorylation Measure Phosphorylation Stop Reaction->Measure Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Measure Phosphorylation->Data Analysis (IC50)

Figure 2: Workflow for an in vitro SPAK kinase assay.

Methodology:

  • Reagents: Recombinant human SPAK enzyme, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), ATP, peptide substrate (e.g., a synthetic peptide containing the SPAK phosphorylation motif), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the recombinant SPAK enzyme and the this compound dilutions to the kinase buffer. Incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be varied to determine the mode of inhibition (e.g., 0.01 mM, 0.1 mM, 1 mM). d. Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C. e. Stop the reaction according to the manufacturer's protocol of the chosen detection kit. f. Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of SPAK, NKCC1, and KCCs in a cellular context.

Methodology:

  • Cell Culture and Treatment: a. Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. For experiments involving overexpression, transfect the cells with DNA constructs encoding the proteins of interest (e.g., FLAG-tagged KCC3) using a suitable transfection reagent. c. 24-48 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 30 minutes).

  • Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting: a. Denature equal amounts of protein by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NKCC1, anti-phospho-KCC3) and total protein antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative phosphorylation levels.

⁸⁶Rb⁺ Uptake Assay for Cotransporter Activity

This assay measures the functional activity of NKCC1 and KCCs by tracking the uptake of the potassium analog, ⁸⁶Rb⁺.

Methodology:

  • Cell Preparation: a. Plate HEK-293 cells (transfected with NKCC1 or KCC3 constructs, if necessary) in 24-well plates. b. 36 hours post-transfection, expose the cells to either control isotonic or hypotonic low-chloride conditions to modulate SPAK/OSR1 pathway activity. c. Pre-incubate the cells with different concentrations of this compound or specific inhibitors (e.g., bumetanide for NKCC1, furosemide for KCCs) for 30 minutes.

  • ⁸⁶Rb⁺ Uptake: a. Add ⁸⁶Rb⁺ (1-2 µCi/mL) to the wells and incubate for 10 minutes. b. Terminate the uptake by rapidly washing the cells with ice-cold, non-radioactive uptake buffer. c. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Quantification and Analysis: a. Measure the radioactivity in the cell lysates using a scintillation counter. b. Determine the protein concentration in parallel wells to normalize the ⁸⁶Rb⁺ uptake per milligram of protein. c. Calculate the specific uptake by subtracting the uptake in the presence of specific inhibitors from the total uptake.

In Vivo Mouse Model of Ischemic Stroke

This protocol describes a transient middle cerebral artery occlusion (tMCAO) model to evaluate the neuroprotective effects of this compound.

Methodology:

  • Animal Preparation: a. Use adult male C57BL/6J mice. All procedures must be approved by an Institutional Animal Care and Use Committee. b. Induce anesthesia using isoflurane.

  • tMCAO Surgery: a. Perform a midline neck incision to expose the left common carotid artery. b. Introduce a silicon-coated nylon filament into the external carotid artery and advance it into the internal carotid artery to occlude the middle cerebral artery. c. After 50 minutes of occlusion, withdraw the filament to allow reperfusion. Maintain body temperature at 36.5-37.0 °C throughout the procedure.

  • Drug Administration: a. Randomly assign mice to receive either vehicle (e.g., 50% DMSO in PBS) or this compound (5 mg/kg). b. Administer the treatment at a specific time point post-reperfusion (e.g., 3 hours) via intraperitoneal injection or continuous subcutaneous infusion using an osmotic minipump.

  • Outcome Assessment: a. Neurological Function: Evaluate neurological deficits at various time points (e.g., 1, 3, 5, and 7 days post-stroke) using a battery of behavioral tests (e.g., neurological scoring, corner test, cylinder test). b. Infarct Volume Measurement: At the end of the study, perfuse the brains and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) or use magnetic resonance imaging (MRI) to quantify the infarct volume. c. Immunoblotting: Prepare brain lysates from the ipsilateral and contralateral hemispheres to analyze the phosphorylation status of SPAK and its downstream targets via Western blotting as described in section 4.2.

Conclusion

The WNK-SPAK/OSR1 signaling pathway is a fundamental regulator of ion homeostasis with significant implications for human health and disease. The development of this compound, a potent and selective SPAK inhibitor, represents a promising therapeutic strategy for a range of disorders, particularly those affecting the central nervous system. This guide provides a comprehensive overview of the pathway, the mechanism of this compound, and detailed experimental protocols to aid researchers in further investigating this critical signaling cascade and developing novel therapeutics. The provided quantitative data and visual aids are intended to serve as a valuable resource for the scientific community.

References

The Effect of ZT-1a on Cation-Cl- Cotransporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of ZT-1a, a novel small molecule inhibitor, on the family of cation-Cl- cotransporters (CCCs). The document details the molecular pathways, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and discusses the therapeutic potential of modulating this critical ion transport system.

Introduction to this compound and Cation-Cl- Cotransporters

The SLC12A family of cation-Cl- cotransporters (CCCs) are crucial regulators of ionic and water homeostasis in various tissues, particularly the brain.[1][2] This family includes the Na-K-2Cl cotransporters (NKCCs) which import ions, and the K-Cl cotransporters (KCCs) which typically export ions.[3][4] The activity of these transporters is reciprocally regulated by phosphorylation, a process orchestrated by the With-No-Lysine (WNK) kinases and their downstream effector, the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[3]

SPAK acts as a master regulator, stimulating NKCC1-mediated ion influx and inhibiting KCC-mediated ion efflux through direct phosphorylation. Dysregulation of the WNK-SPAK-CCC signaling pathway has been implicated in the pathophysiology of several neurological disorders, including stroke and hydrocephalus, making it a prime target for therapeutic intervention.

This compound, chemically known as 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide, is a potent and selective, non-ATP-competitive inhibitor of SPAK kinase. By targeting SPAK, this compound modulates the phosphorylation state and activity of CCCs, offering a novel approach to restoring ionic balance in disease states.

Mechanism of Action of this compound

The primary mechanism of this compound involves the direct inhibition of SPAK kinase. In pathological conditions such as ischemic stroke, the WNK-SPAK pathway is often upregulated. This leads to the hyper-phosphorylation of CCCs, which activates the ion-importing NKCC1 and simultaneously inhibits the ion-exporting KCCs. The net result is an intracellular overload of Cl-, leading to cytotoxic edema, neuronal swelling, and exacerbation of brain injury.

This compound intervenes in this cascade by inhibiting SPAK. This action prevents the phosphorylation of its downstream targets, NKCC1 and KCCs. Consequently, this compound leads to a dual, beneficial effect:

  • Inhibition of NKCC1: By decreasing the activating phosphorylation of NKCC1, this compound reduces the influx of Na+, K+, and Cl- into cells.

  • Stimulation of KCCs: By decreasing the inhibitory phosphorylation of KCCs, this compound promotes the efflux of K+ and Cl- from cells.

This coordinated modulation of ion transport helps to counteract pathological cell swelling and restore ionic homeostasis.

G cluster_0 WNK-SPAK/OSR1 Signaling Pathway WNKs WNK Kinases SPAK_OSR1 SPAK / OSR1 Kinase WNKs->SPAK_OSR1 Activates NKCC1_inactive NKCC1 (Inactive) SPAK_OSR1->NKCC1_inactive Phosphorylates KCCs_active KCCs (Active) SPAK_OSR1->KCCs_active Phosphorylates NKCC1_active NKCC1 (Active) (Phosphorylated) NKCC1_inactive->NKCC1_active Activation KCCs_inactive KCCs (Inactive) (Phosphorylated) KCCs_active->KCCs_inactive Inhibition Ion_Efflux Ion Efflux (K+, Cl-) Volume Regulation KCCs_active->Ion_Efflux Ion_Influx Ion Influx (Na+, K+, 2Cl-) Cell Swelling NKCC1_active->Ion_Influx ZT1a This compound ZT1a->SPAK_OSR1 Inhibits

Caption: this compound inhibits SPAK kinase, preventing phosphorylation of NKCC1 and KCCs.

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of SPAK and Cation-Cl- Cotransporter Phosphorylation

Parameter Target Cell Line Condition Result Reference
IC50 SPAK Activity - 0.01 mM ATP 44.3 µM
- 0.1 mM ATP 35.0 µM
- 1 mM ATP 46.7 µM
Phosphorylation Inhibition SPAK (Ser373) HEK-293 - 70 ± 3.8% at 3-10 µM
NKCC1 (p-Thr203/207/212) HEK-293 - 72 ± 5.2% at 1 µM

| | KCC3 (Thr991/Thr1048) | HEK-293 | Hypotonic low [Cl-] | Dose-dependent inhibition | |

Table 2: Functional Effects of this compound on Cotransporter Activity

Assay Transporter Cell Line Treatment Result Reference
86Rb+ Uptake KCC3 HEK-293 10 µM this compound >10.6-fold increase in activity

| 86Rb+ Uptake | NKCC1 | HEK-293 | >1 µM this compound | Significant inhibition of K+ influx | |

Table 3: In Vivo Efficacy of this compound in Disease Models

Model Animal Treatment Target Tissue Effect on Phosphorylation Outcome Reference
Ischemic Stroke (tMCAO) Mouse 5 mg/kg this compound Ischemic Brain Decreased pSPAK, pNKCC1, pKCC3 Reduced cerebral edema and infarct
Post-Hemorrhagic Hydrocephalus Rodent Intracerebroventricular this compound Choroid Plexus Decreased CCC phosphorylation Reduced CSF hypersecretion

| Vascular Dementia (BCAS) | Mouse | this compound (days 14-35) | White Matter | Reduced NKCC1 expression/phosphorylation | Reduced astrogliosis, improved memory | |

Experimental Protocols

The characterization of this compound's effects on CCCs relies on a combination of molecular biology, cell biology, and in vivo techniques.

A. In Vitro Kinase Assays and Immunoblotting This protocol is used to determine the direct inhibitory effect of this compound on SPAK kinase and the subsequent phosphorylation of its target cotransporters.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are commonly used. Cells are transfected with DNA constructs encoding the cotransporters of interest (e.g., FLAG-tagged KCC3 or NKCC1).

  • Cell Treatment: 36-48 hours post-transfection, cells are exposed to specific ionic conditions (e.g., hypotonic low [Cl-]) to activate the WNK-SPAK pathway. They are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 30 minutes).

  • Lysate Preparation: Cells are lysed, and protein concentrations are determined.

  • SDS-PAGE and Immunoblotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of SPAK, NKCC1, and KCCs.

  • Densitometry: The intensity of the bands is quantified to determine the relative change in protein phosphorylation levels.

G cluster_workflow Immunoblotting Workflow for this compound Effect Analysis A 1. Cell Culture (e.g., HEK-293) B 2. Transfection (CCC constructs) A->B C 3. Cell Treatment (Hypotonic conditions + this compound) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot (Transfer to Membrane) E->F G 7. Antibody Incubation (p-SPAK, p-NKCC1, etc.) F->G H 8. Imaging & Densitometry G->H

Caption: Standard workflow for assessing this compound's effect on protein phosphorylation.

B. Ion Flux Assays (86Rb+ Uptake) This functional assay measures the transport activity of KCCs and NKCC1. 86Rb+ is used as a tracer for K+.

  • Cell Preparation: HEK-293 cells expressing the cotransporter of interest are prepared as described above.

  • Pre-incubation: Cells are pre-incubated in specific buffers, often under hypotonic low [Cl-] conditions to stimulate the SPAK pathway, in the presence of this compound, a known inhibitor (like bumetanide for NKCC1), or vehicle.

  • Flux Measurement: The assay is initiated by adding a flux medium containing 86Rb+.

  • Termination and Lysis: After a short period, the flux is stopped by washing with ice-cold buffer. The cells are then lysed.

  • Scintillation Counting: The amount of 86Rb+ taken up by the cells is measured using a scintillation counter, which reflects the transporter's activity.

C. Animal Models of Neurological Disease To assess the therapeutic potential of this compound in vivo, rodent models of stroke and hydrocephalus are utilized.

  • Stroke Model (tMCAO): Transient middle cerebral artery occlusion (tMCAO) is a common model for ischemic stroke.

  • Drug Administration: this compound (e.g., 5 mg/kg) or a vehicle is administered systemically (e.g., intraperitoneally) at specific time points post-occlusion.

  • Outcome Assessment: At defined endpoints (e.g., 24 hours), brains are harvested.

    • Biochemical Analysis: Tissue from ipsilateral (ischemic) and contralateral hemispheres is analyzed by immunoblotting for pSPAK, pNKCC1, and pKCC3 levels.

    • Histological Analysis: Brain sections are analyzed to measure infarct volume and cerebral edema.

    • Behavioral Tests: Neurological function is assessed using standardized scoring systems.

Summary and Therapeutic Outlook

This compound is a novel, specific SPAK inhibitor that effectively modulates the activity of cation-Cl- cotransporters. By inhibiting SPAK, this compound simultaneously reduces the activity of the ion-importing NKCC1 and stimulates the activity of ion-exporting KCCs. This dual action has shown significant therapeutic promise in preclinical models of neurological disorders characterized by ionic dysregulation and cell swelling.

Key findings include:

  • Systemic administration of this compound reduces cerebral edema, protects against brain damage, and improves neurological outcomes in rodent models of ischemic stroke.

  • Direct delivery of this compound to the brain ventricles decreases cerebrospinal fluid hypersecretion in a model of post-hemorrhagic hydrocephalus.

  • This compound shows potential for treating other conditions involving reactive astrogliosis and white matter injury, such as vascular dementia.

While this compound itself shows promise, its pharmacokinetic profile, including a relatively short plasma half-life, suggests that further development and optimization of derivatives may enhance its clinical applicability. The continued investigation of this compound and related compounds represents a promising avenue for developing non-surgical treatments for devastating neurological conditions like stroke, hydrocephalus, and traumatic brain injury.

References

The Role of ZT-1a in Regulating Ionic Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZT-1a, a novel, potent, and selective non-ATP-competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK). This compound plays a critical role in the regulation of ionic homeostasis by modulating the activity of cation-Cl− cotransporters (CCCs).[1][2][3][4] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by inhibiting SPAK kinase, a master regulator of CCCs.[1] Specifically, this compound's inhibition of SPAK leads to a dual modulatory effect on two key families of CCCs:

  • Inhibition of Na-K-2Cl Cotransporter (NKCC1): By preventing SPAK-dependent phosphorylation, this compound inhibits the activity of NKCC1, a transporter responsible for ionic influx into cells.

  • Stimulation of K-Cl Cotransporters (KCCs): Conversely, the reduction in SPAK-mediated phosphorylation leads to the stimulation of KCCs, which mediate ionic efflux.

This dual action allows this compound to effectively restore ionic homeostasis in pathological conditions characterized by dysregulated ion transport, such as cerebral edema following stroke.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineNotesSource
SPAK Inhibition (IC50) ATP-dependent variations
44.3 µMat 0.01 mM ATP
35.0 µMat 0.1 mM ATP
46.7 µMat 1 mM ATP
NKCC1 Phosphorylation Inhibition 72 ± 5.2%HEK-293at 1 µM this compound (p-Thr203/207/212)
KCC Phosphorylation Inhibition 65-77%HEK-293at 3 µM this compound
SPAK Phosphorylation Inhibition 70 ± 3.8%HEK-293at 3-10 µM this compound (Ser373)

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (tMCAO)

ParameterTreatmentResultSource
Infarct Volume Reduction This compound (3h post-reperfusion)~44% decrease
Cerebral Hemispheric Swelling Reduction This compound (2.5 or 5 mg/kg)~36-54% decrease
CSF Hypersecretion Reduction This compound (10 µM, 48h)~2.3-fold decrease

Signaling Pathway and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the workflows of key experimental protocols.

This compound Signaling Pathway

ZT1a_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_effects Cellular Effects WNK WNK Kinase SPAK SPAK Kinase WNK->SPAK Activates (Phosphorylation) NKCC1 NKCC1 SPAK->NKCC1 Activates (Phosphorylation) KCCs KCCs SPAK->KCCs Inhibits (Phosphorylation) ZT1a This compound ZT1a->SPAK Inhibits Influx Ionic Influx NKCC1->Influx Efflux Ionic Efflux KCCs->Efflux Homeostasis Ionic Homeostasis Influx->Homeostasis Efflux->Homeostasis

Caption: this compound inhibits SPAK kinase, modulating NKCC1 and KCCs to restore ionic homeostasis.

In Vitro Phosphorylation Assay Workflow

In_Vitro_Phosphorylation_Assay cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis A HEK-293 Cell Culture B Transfection with FLAG-tagged KCC3 A->B C 36h Post-transfection Incubation B->C D 30 min Exposure to Isotonic or Hypotonic Low [Cl⁻] C->D E 30 min Treatment with this compound (at indicated concentrations) D->E F Cell Lysis E->F G SDS-PAGE F->G H Immunoblotting with Phospho-specific Antibodies G->H I Quantification of Phosphorylation H->I

Caption: Workflow for assessing this compound's effect on KCC3 phosphorylation in HEK-293 cells.

In Vivo Ischemic Stroke Model Workflow

In_Vivo_Stroke_Model cluster_surgery Surgical Procedure cluster_treatment Drug Administration cluster_outcome Outcome Assessment A Anesthetize Mouse B Induce Focal Cerebral Ischemia via Transient Middle Cerebral Artery Occlusion (tMCAO) (50 min occlusion) A->B C Reperfusion by Suture Withdrawal B->C D 3h Post-reperfusion: Administer this compound or Vehicle C->D E 24h Post-reperfusion: Neurological Function Assessment D->E F Brain Tissue Collection E->F G Measurement of Infarct Volume and Cerebral Edema F->G H Immunoblotting for Phospho-SPAK/CCCs F->H

Caption: Workflow for evaluating the neuroprotective effects of this compound in a mouse tMCAO model.

Detailed Experimental Protocols

In Vitro KCC3 Phosphorylation Assay in HEK-293 Cells

This protocol is adapted from studies evaluating the dose-dependent inhibition of KCC3 phosphorylation by this compound.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Grow cells to 80-90% confluency in a humidified incubator at 37°C with 5% CO2.
  • Transfect cells with a DNA construct encoding for N-terminally FLAG-tagged wild-type KCC3 using a suitable transfection reagent.

2. Cell Treatment:

  • At 36 hours post-transfection, expose the cells to either control isotonic or hypotonic low [Cl⁻] conditions for 30 minutes.
  • Following the initial exposure, treat the cells for an additional 30 minutes with varying concentrations of this compound or vehicle control (DMSO) under the same isotonic or hypotonic conditions.

3. Protein Extraction and Analysis:

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.
  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the separated proteins to a PVDF membrane.
  • Probe the membrane with primary antibodies specific for phosphorylated KCC3 (e.g., p-Thr991/Thr1048) and total KCC3.
  • Incubate with the appropriate horseradish peroxidase-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated KCC3 levels to total KCC3.

In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol outlines the procedure for inducing ischemic stroke in mice to evaluate the neuroprotective effects of this compound.

1. Animal Preparation:

  • Use adult male C57BL/6J mice (9-14 weeks old).
  • Anesthetize the mice with isoflurane (4% for induction, 1.5-2% for maintenance).
  • Maintain body temperature at 37.0 ± 0.5°C using a heating pad.

2. Surgical Procedure:

  • Make a midline neck incision to expose the left common carotid artery (CCA).
  • Isolate and ligate the external carotid artery (ECA) and its branches.
  • Carefully separate the internal carotid artery (ICA) from the vagus nerve.
  • Introduce a silicon-coated nylon filament (e.g., 6-0) into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
  • Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

3. Reperfusion and Drug Administration:

  • After 50 minutes of occlusion, withdraw the filament to allow for reperfusion.
  • At 3 hours post-reperfusion, administer this compound (e.g., 5 mg/kg) or vehicle (e.g., 50% DMSO in PBS) via continuous subcutaneous infusion using an osmotic minipump.

4. Outcome Evaluation (at 24 hours post-tMCAO):

  • Perform neurological deficit scoring to assess functional recovery.
  • Euthanize the mice and perfuse the brains with saline.
  • Collect the brains for analysis.
  • For Infarct Volume: Stain coronal brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) and quantify the infarct area.
  • For Cerebral Edema: Calculate the percentage of hemispheric swelling from the TTC-stained sections.
  • For Protein Analysis: Prepare membrane protein fractions from the ipsilateral and contralateral hemispheres for immunoblot analysis of pSPAK, pNKCC1, and pKCC3 levels.

Conclusion

This compound represents a promising therapeutic agent for disorders associated with impaired ionic homeostasis, particularly in the context of neurological conditions like stroke and hydrocephalus. Its well-defined mechanism of action, centered on the inhibition of the SPAK kinase and subsequent modulation of cation-Cl− cotransporters, provides a strong rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of this compound.

References

ZT-1a: A Novel Therapeutic Agent for Ischemic Stroke - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. Recent preclinical research has identified ZT-1a, a novel, non-ATP competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), as a promising neuroprotective agent. This technical guide provides an in-depth overview of this compound, summarizing the current preclinical evidence for its efficacy in stroke, its mechanism of action, and detailed experimental protocols utilized in its evaluation. The data presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for ischemic stroke.

Introduction

The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and ionic dysregulation, which collectively lead to neuronal death and brain damage. A key contributor to this cascade is cytotoxic edema, driven by the excessive influx of ions and water into brain cells. The "With-No-Lysine" (WNK) kinases and their downstream targets, SPAK and Oxidative Stress-Responsive Kinase 1 (OSR1), have emerged as critical regulators of ion homeostasis in the brain. This signaling pathway, often referred to as the WNK-SPAK/OSR1-NKCC1 cascade, is significantly upregulated following an ischemic event, contributing to the devastating consequences of stroke.[1][2]

This compound is a potent and selective inhibitor of SPAK kinase. By targeting this key signaling node, this compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[3][4] This guide will delve into the specifics of these findings, providing a detailed analysis of the available data and methodologies.

Mechanism of Action: The WNK-SPAK/OSR1-NKCC1 Signaling Pathway

Under normal physiological conditions, the WNK-SPAK/OSR1 signaling pathway plays a crucial role in regulating cell volume and ion transport.[2] However, following an ischemic stroke, this pathway becomes hyperactivated.

The signaling cascade is initiated by the activation of WNK kinases in response to cellular stress, such as that induced by ischemia. Activated WNK kinases then phosphorylate and activate SPAK and its homolog OSR1. These activated kinases, in turn, phosphorylate and activate the Na+-K+-2Cl- cotransporter 1 (NKCC1), a key ion transporter expressed on brain cells. The phosphorylation of NKCC1 leads to an increased influx of Na+, K+, and Cl- ions into the cells, followed by an osmotic influx of water, resulting in cytotoxic edema, cell swelling, and eventual neuronal death.

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of SPAK. This inhibition prevents the phosphorylation and subsequent activation of NKCC1, thereby mitigating the downstream cascade of ion and water influx, reducing cerebral edema, and ultimately protecting brain tissue from ischemic damage.

WNK-SPAK-OSR1-NKCC1 Signaling Pathway in Ischemic Stroke cluster_phosphorylation Ischemic_Stroke Ischemic Stroke Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Ischemic_Stroke->Cellular_Stress induces WNK_Kinases WNK Kinases Cellular_Stress->WNK_Kinases activates SPAK_OSR1 SPAK/OSR1 WNK_Kinases->SPAK_OSR1 phosphorylates pSPAK_OSR1 p-SPAK/p-OSR1 (Active) SPAK_OSR1->pSPAK_OSR1 P NKCC1 NKCC1 pSPAK_OSR1->NKCC1 phosphorylates pNKCC1 p-NKCC1 (Active) NKCC1->pNKCC1 P Ion_Influx ↑ Na+, K+, 2Cl- Influx pNKCC1->Ion_Influx mediates Water_Influx ↑ Water Influx Ion_Influx->Water_Influx leads to Cytotoxic_Edema Cytotoxic Edema & Cell Swelling Water_Influx->Cytotoxic_Edema causes Neuronal_Death Neuronal Death Cytotoxic_Edema->Neuronal_Death results in ZT1a This compound ZT1a->pSPAK_OSR1 inhibits

Figure 1: WNK-SPAK/OSR1-NKCC1 Signaling Pathway in Ischemic Stroke.

Preclinical Efficacy of this compound in Ischemic Stroke

The neuroprotective effects of this compound have been primarily evaluated in murine models of ischemic stroke, specifically the transient middle cerebral artery occlusion (tMCAO) model.

Reduction of Infarct Volume and Cerebral Edema

Post-stroke administration of this compound has been shown to significantly reduce the volume of cerebral infarction. Furthermore, by inhibiting the hyperactivation of NKCC1, this compound effectively mitigates the development of cerebral edema, a major contributor to mortality and morbidity following stroke.

Efficacy EndpointAnimal ModelTreatment RegimenResultReference
Infarct Volume Mouse (tMCAO)5 mg/kg/day via osmotic pump (3-21h post-stroke)Significant reduction in lesion volume on T2WI MRI
Cerebral Edema Mouse (tMCAO)5 mg/kg/day via osmotic pump (3-21h post-stroke)Attenuated cerebral edema
Neuronal Preservation Mouse (tMCAO)5 mg/kg/day via osmotic pump (3-21h post-stroke)Preserved NeuN+ neurons

Table 1: Summary of this compound Efficacy in Preclinical Stroke Models.

Improvement in Neurological Function

In addition to its effects on brain tissue, this compound treatment has been demonstrated to improve neurological outcomes in stroke models.

Neurological OutcomeAnimal ModelTreatment RegimenResultReference
Neurological Deficit Score Mouse (tMCAO)5 mg/kg/day via osmotic pump (3-21h post-stroke)Significantly lower neurological deficits at days 3-7 post-stroke
Sensorimotor Function Mouse (tMCAO)5 mg/kg/day via osmotic pump (3-21h post-stroke)Improved performance in corner and adhesive removal tests
White Matter Integrity Mouse (tMCAO)5 mg/kg/day via osmotic pump (3-21h post-stroke)Higher fractional anisotropy (FA) and axial diffusivity (AD) values in DTI

Table 2: Improvement in Neurological Function with this compound Treatment.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for ischemic stroke.

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used and clinically relevant model of focal cerebral ischemia.

  • Animal Species: Adult C57BL/6J mice.

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane.

    • Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal portion of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a silicon-coated 6-0 nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

Drug Administration
  • Compound: this compound (or vehicle control).

  • Dosage: 5 mg/kg/day.

  • Route of Administration: Continuous subcutaneous infusion via an osmotic minipump (e.g., Alzet model 2001D).

  • Timing: The pump is typically implanted to begin infusion at a specified time post-stroke (e.g., 3 hours) and continues for a defined duration (e.g., up to 21 hours).

Experimental Workflow for this compound Preclinical Stroke Study tMCAO tMCAO Surgery (e.g., 60 min occlusion) Reperfusion Reperfusion tMCAO->Reperfusion Drug_Admin This compound Administration (e.g., 3-21h post-stroke via osmotic pump) Reperfusion->Drug_Admin Behavioral Neurological & Behavioral Testing (Days 1, 3, 5, 7) Drug_Admin->Behavioral MRI Ex vivo MRI (T2WI & DTI) (Day 7) Behavioral->MRI Histo Histology & Immunoblotting (Day 7) MRI->Histo

Figure 2: Experimental Workflow for this compound Preclinical Stroke Study.

Neurological and Behavioral Assessment

A battery of tests is used to assess neurological deficits and sensorimotor function.

  • Neurological Deficit Score: A composite scoring system is used to evaluate overall neurological function. A common 24-point scoring system assesses six individual tests: body symmetry, gait, circling behavior, front limb symmetry, compulsory circling, and climbing. Each test is scored from 0 (normal) to 4 (severe deficit).

  • Corner Test:

    • Place the mouse between two boards angled at 30 degrees.

    • As the mouse enters the corner, it will rear and turn to exit.

    • Record the direction of the turn (left or right) over 10 trials.

    • Mice with a unilateral stroke will preferentially turn towards the non-impaired (ipsilateral) side.

  • Adhesive Removal Test:

    • Place a small adhesive sticker on the plantar surface of each forepaw.

    • Place the mouse in a testing arena and record the time it takes to notice and remove the sticker from each paw.

    • Mice with sensorimotor deficits will have a longer latency to notice and remove the sticker from the contralateral (impaired) paw.

Magnetic Resonance Imaging (MRI)
  • T2-Weighted Imaging (T2WI): Used to visualize and quantify the volume of the ischemic lesion.

    • Typical Parameters (Mouse Brain): Repetition Time (TR) = 2500-4000 ms, Echo Time (TE) = 40-60 ms, slice thickness = 0.5-1.0 mm.

  • Diffusion Tensor Imaging (DTI): Used to assess the integrity of white matter tracts.

    • Typical Parameters (Ex vivo Mouse Brain): 3D diffusion-weighted spin-echo sequence, b-value = 1000-2000 s/mm², multiple diffusion directions (e.g., 30-60).

Immunoblotting

Used to quantify the expression and phosphorylation status of key proteins in the WNK-SPAK/OSR1-NKCC1 pathway.

  • Tissue Preparation: Homogenize brain tissue samples in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against total SPAK, phospho-SPAK, total NKCC1, and phospho-NKCC1.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Antibodies:

    • Anti-SPAK (e.g., Cell Signaling Technology, #2281)

    • Anti-phospho-SPAK (Ser373)/phospho-OSR1 (Ser325) (e.g., Millipore, #07-2273)

    • Anti-NKCC1 (e.g., Cell Signaling Technology, #14581)

    • Anti-phospho-NKCC1 (e.g., available from various commercial sources)

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from studies in naïve mice.

ParameterIntravenous AdministrationOral AdministrationReference
T1/2 (plasma half-life) 1.8 hours2.6 hours
AUC (area under the curve) 2340 hoursng/mL97.3 hoursng/mL
MRT (mean residence time) 0.45 hours3.3 hours
Oral Bioavailability -2.2%

Table 3: Pharmacokinetic Parameters of this compound in Naïve Mice.

Clinical Development Status

As of the writing of this guide, a thorough search of clinical trial registries (e.g., ClinicalTrials.gov) and published literature reveals no registered or completed clinical trials of this compound for the treatment of stroke in humans. The development of this compound as a therapeutic agent for stroke is currently at the preclinical stage.

Future Directions

The preclinical data for this compound as a therapeutic agent for ischemic stroke are promising. Future research should focus on:

  • Further Preclinical Validation: Studies in other animal models of stroke (e.g., gyrencephalic species) and investigation of the therapeutic window for this compound administration.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are necessary to support a potential Investigational New Drug (IND) application.

  • Pharmacokinetic Optimization: Given the low oral bioavailability, formulation strategies to improve the pharmacokinetic profile of this compound may be beneficial.

  • Clinical Trial Design: Should preclinical development continue to be successful, the design of rigorous Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and eventually in stroke patients will be the next critical step.

Conclusion

This compound represents a novel and targeted therapeutic approach for the treatment of ischemic stroke. By inhibiting the WNK-SPAK/OSR1-NKCC1 signaling pathway, this compound directly addresses a key mechanism of ischemic brain injury – cytotoxic edema. The robust preclinical data demonstrating its efficacy in reducing infarct volume, improving neurological function, and preserving brain tissue underscore its potential as a future therapy for stroke patients. Further research and development are warranted to translate these promising preclinical findings into clinical applications.

References

Preclinical studies of ZT-1a in hydrocephalus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Investigation of ZT-1a in Hydrocephalus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydrocephalus, a condition characterized by the pathological accumulation of cerebrospinal fluid (CSF), currently lacks effective long-term pharmacological treatments, with surgical intervention being the standard of care.[1][2] Preclinical research has identified a promising therapeutic target in the SPAK kinase (STK39), a master regulator of cation-Cl- cotransporters (CCCs) crucial for ion homeostasis and CSF secretion.[3][4][5] This document details the preclinical studies of this compound, a novel, potent, and selective SPAK inhibitor, in the context of hydrocephalus. Specifically, in a rodent model of post-hemorrhagic hydrocephalus (PHH), this compound has been shown to normalize CSF hypersecretion by modulating the phosphorylation of key ion transporters in the choroid plexus.

Core Mechanism of Action of this compound

This compound is a non-ATP-competitive inhibitor of Ste20-related proline/alanine-rich kinase (SPAK). The therapeutic rationale for its use in hydrocephalus is based on the central role of SPAK in regulating CSF secretion at the choroid plexus epithelium (CPe).

The key mechanism involves the following steps:

  • SPAK as a Master Regulator: SPAK kinase is the primary regulator of the SLC12A family of cation-Cl- cotransporters (CCCs). It stimulates the Na-K-Cl cotransporter (NKCC1) and inhibits the K-Cl cotransporters (KCCs) through direct phosphorylation.

  • Role in CSF Secretion: In the CPe, NKCC1 is a key transporter responsible for ion influx that drives water movement and contributes significantly to CSF production.

  • Pathophysiology in Hydrocephalus: In conditions like intraventricular hemorrhage (IVH), inflammatory signaling (e.g., via Toll-like receptor 4, TLR4) leads to the upregulation and activation of the SPAK-NKCC1 pathway in the CPe. This results in increased NKCC1 activity, leading to CSF hypersecretion and the development of hydrocephalus.

  • This compound Intervention: this compound inhibits SPAK kinase. This action prevents the activating phosphorylation of NKCC1 and relieves the inhibitory phosphorylation of KCCs. The net effect is a reduction in ion transport into the CPe, which in turn decreases water flux and normalizes the rate of CSF secretion.

Signaling Pathway

The diagram below illustrates the inflammatory signaling cascade in the choroid plexus that leads to CSF hypersecretion and the point of intervention for this compound.

G cluster_0 Choroid Plexus Epithelial Cell cluster_1 Outcome IVH Intraventricular Hemorrhage (IVH) TLR4 TLR4 Signaling IVH->TLR4 WNK WNK Kinase TLR4->WNK SPAK SPAK Kinase WNK->SPAK pSPAK pSPAK (Active) SPAK->pSPAK Phosphorylation ZT1a This compound ZT1a->SPAK Inhibition NKCC1 NKCC1 pSPAK->NKCC1 Phosphorylates (Activates) KCCs KCCs pSPAK->KCCs Phosphorylates (Inhibits) pNKCC1 pNKCC1 (Active) NKCC1->pNKCC1 pKCC pKCCs (Inactive) Ion_Influx Ion Influx (Na+, K+, Cl-) pNKCC1->Ion_Influx KCCs->pKCC CSF_Hypersecretion CSF Hypersecretion (Hydrocephalus) Ion_Influx->CSF_Hypersecretion

Caption: this compound inhibits SPAK kinase, preventing the phosphorylation cascade that leads to CSF hypersecretion.

Quantitative Data from Preclinical Studies

The primary preclinical model used to evaluate this compound for hydrocephalus is a rat model of post-hemorrhagic hydrocephalus induced by intraventricular hemorrhage (IVH).

Table 1: Effect of this compound on CSF Secretion Rate
ConditionCSF Secretion Rate (µL/min)Percentage Change from Control
Control (Baseline)~1.5N/A
IVH + Vehicle~5.5+267%
IVH + this compound (10 µM, ICV)~2.0+33% (Restored to near-basal levels)
Data are approximated from published graphical representations.
Table 2: Effect of this compound on Protein Phosphorylation in Choroid Plexus (48h post-IVH)
ProteinTreatmentRelative Phosphorylation Level
pSPAK/pOSR1 IVH + VehicleSignificantly Increased vs. Control
IVH + this compoundReduced to Control Levels
pNKCC1 IVH + VehicleSignificantly Increased vs. Control
IVH + this compoundReduced to Control Levels
pKCC4 IVH + VehicleSignificantly Increased vs. Control
IVH + this compoundReduced to Control Levels
Source: Data interpreted from immunoblot analyses. This compound (10 mmol, ICV) was administered.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

Animal Model: Post-Hemorrhagic Hydrocephalus (PHH)
  • Species: Adult male Sprague-Dawley rats.

  • Induction: Intraventricular hemorrhage (IVH) is induced via stereotactic injection of autologous blood into one of the lateral ventricles. This procedure mimics the conditions of PHH, a common cause of hydrocephalus in human infants.

Drug Administration
  • Compound: this compound (5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide).

  • Route: Intracerebroventricular (ICV) infusion. This route is chosen to bypass the blood-brain barrier and deliver the compound directly to the CSF, ensuring it reaches its target in the choroid plexus epithelium.

  • Dosage: A concentration of 10 µM or 10 mmol was used in the key published studies.

  • Control: A vehicle control (e.g., DMSO) is administered via the same ICV route to the control group.

Measurement of CSF Secretion
  • Technique: Ventriculo-cisternal perfusion.

  • Procedure:

    • The animal is anesthetized and placed in a stereotactic frame.

    • An inflow cannula is inserted into a lateral ventricle, and an outflow cannula is placed in the cisterna magna.

    • Artificial CSF containing a non-metabolizable tracer (e.g., a fluorescently labeled dextran) is perfused through the ventricular system at a constant rate.

    • Samples of the outflow fluid are collected, and the concentration of the tracer is measured.

    • The dilution of the tracer is used to calculate the rate of de novo CSF production. The formula used is typically: CSF Production Rate = Infusion Rate × [(C_in - C_out) / C_out] , where C_in is the tracer concentration in the infusate and C_out is the tracer concentration in the outflow fluid.

Biochemical Analysis
  • Tissue Collection: Choroid plexus tissue is harvested from control, IVH+vehicle, and IVH+this compound treated animals.

  • Immunoblotting:

    • Tissue lysates are prepared, and protein concentration is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are probed with primary antibodies specific for the phosphorylated forms of SPAK, NKCC1, and KCCs (e.g., pSPAK, pNKCC1). Total protein antibodies and loading controls (e.g., actin, Na+/K+-ATPase) are used for normalization.

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are applied, and bands are visualized using chemiluminescence.

    • Band intensities are quantified to determine the relative changes in protein phosphorylation between experimental groups.

Experimental Workflow

The following diagram outlines the logical flow of a typical preclinical experiment testing this compound.

G cluster_animal_model Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Outcome Analysis A1 Select Animal Cohort (e.g., Sprague-Dawley Rats) A2 Induce Post-Hemorrhagic Hydrocephalus (IVH) A1->A2 B1 Divide into Groups A2->B1 B2 Group 1: ICV Administration of Vehicle B1->B2 B3 Group 2: ICV Administration of this compound B1->B3 C1 Measure CSF Secretion Rate (Ventriculo-cisternal Perfusion) B2->C1 C2 Harvest Choroid Plexus B2->C2 B3->C1 B3->C2 D1 Compare Outcomes: This compound vs. Vehicle C1->D1 C3 Biochemical Analysis (Immunoblot for pSPAK, pNKCC1, etc.) C2->C3 C3->D1

Caption: Standard experimental workflow for evaluating this compound's efficacy in a hydrocephalus model.

Conclusion and Future Directions

Preclinical studies have robustly demonstrated that the SPAK inhibitor this compound effectively reduces CSF hypersecretion in a rodent model of post-hemorrhagic hydrocephalus. The mechanism is well-defined, involving the targeted inhibition of the SPAK-NKCC1 signaling pathway in the choroid plexus. These findings present a strong proof-of-concept for a novel, non-surgical therapeutic strategy for hydrocephalus.

Further research is warranted in several areas:

  • Pharmacokinetics and Toxicity: Comprehensive studies on the pharmacokinetics, brain penetration, and potential off-target toxicity of this compound are necessary for clinical translation.

  • Other Hydrocephalus Models: The efficacy of this compound should be assessed in other preclinical models, including those for congenital and post-infectious hydrocephalus, to determine the broader applicability of this therapeutic approach.

  • Systemic Administration: While ICV delivery is effective, developing a formulation of this compound or a derivative that can be administered systemically and cross the blood-brain barrier to reach the choroid plexus would be a significant advancement for clinical use.

References

The Advent of ZT-1a: A Novel Modulator of Brain Cation-Chloride Cotransport

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Promising Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain edema and ionic dysregulation are critical factors in the pathophysiology of numerous neurological disorders, including ischemic stroke and hydrocephalus. The discovery of ZT-1a, a novel, potent, and selective inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), presents a significant advancement in targeting the underlying mechanisms of these conditions. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, key experimental findings, and the protocols utilized in its investigation. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Ionic homeostasis in the central nervous system is meticulously regulated, and its disruption can lead to severe pathological consequences, including cytotoxic edema. The cation-chloride cotransporters (CCCs), such as the Na-K-Cl cotransporter 1 (NKCC1) and the K-Cl cotransporters (KCCs), play a pivotal role in maintaining this balance. The activity of these transporters is, in turn, governed by the WNK-SPAK/OSR1 signaling pathway. Overactivation of this pathway, often observed in pathological states like stroke, leads to increased NKCC1 activity and inhibited KCC activity, resulting in intracellular Cl- accumulation, cell swelling, and neuronal damage.[1][2]

This compound emerges as a promising therapeutic candidate designed to counteract this detrimental cascade. This document elucidates the scientific journey of this compound, from its rational design to its demonstrated efficacy in preclinical models.

Discovery and Design of this compound

This compound, with the chemical name 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide, was developed through a "scaffold-hybrid" strategy.[1][3] This approach combined the pharmacophores of known SPAK inhibitors to create a novel, non-ATP-competitive inhibitor with high potency and selectivity.[1]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting SPAK kinase. This inhibition prevents the phosphorylation of CCCs, leading to a dual, beneficial effect:

  • Inhibition of NKCC1: By preventing its phosphorylation, this compound reduces the influx of Na+, K+, and Cl- ions into neurons, thereby mitigating cytotoxic edema.

  • Stimulation of KCCs: this compound's inhibition of SPAK leads to the dephosphorylation and subsequent activation of KCCs, promoting the efflux of K+ and Cl- from neurons and further aiding in the resolution of cell swelling.

The following diagram illustrates the signaling pathway targeted by this compound:

ZT1a_Mechanism cluster_upstream Upstream Signaling cluster_target Therapeutic Target cluster_cellular_effect Cellular Effect WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Phosphorylates pNKCC1 pNKCC1 (Active) SPAK->pNKCC1 Phosphorylates pKCCs pKCCs (Inactive) SPAK->pKCCs Phosphorylates NKCC1 NKCC1 (Inactive) Ion_Influx Ion Influx (Na+, K+, Cl-) pNKCC1->Ion_Influx KCCs KCCs (Active) Ion_Efflux Ion Efflux (K+, Cl-) KCCs->Ion_Efflux Edema Cytotoxic Edema Ion_Influx->Edema ZT1a This compound ZT1a->SPAK Inhibits

Caption: this compound inhibits SPAK, preventing phosphorylation of NKCC1 and KCCs.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineNotes
SPAK Inhibition (IC50)
at 0.01 mM ATP44.3 µM-Non-ATP competitive inhibition.
at 0.1 mM ATP35.0 µM-Non-ATP competitive inhibition.
at 1 mM ATP46.7 µM-Non-ATP competitive inhibition.
Cellular SPAK Activity (EC50) ~1 µMHEK-293Inhibition of SPAK phosphorylation at Ser373.
NKCC1 Phosphorylation Inhibition 72 ± 5.2% at 1 µMHEK-293Inhibition of p-Thr203/207/212.
KCC Phosphorylation Inhibition 65-77% at 3 µMHEK-293

Table 2: Pharmacokinetic Properties of this compound in Naïve Mice

ParameterIntravenous AdministrationOral Administration
Plasma Half-life (T1/2) 1.8 hours2.6 hours
Area Under the Curve (AUC) 2340 hoursng/mL97.3 hoursng/mL
Mean Residence Time (MRT) 0.45 hours3.3 hours
Oral Bioavailability (%F) -2.2%
Data from Zhang et al., 2020.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the evaluation of this compound are provided below.

In Vitro Kinase and Cellular Assays

5.1.1. HEK-293 Cell Culture and Transfection

HEK-293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For phosphorylation assays, cells were transfected with DNA constructs encoding wild-type N-terminally FLAG-tagged KCC3 using a suitable transfection reagent.

5.1.2. CCC Phosphorylation Assay

  • 36 hours post-transfection, HEK-293 cells were exposed to either isotonic or hypotonic low [Cl-] conditions for 30 minutes to activate the SPAK/OSR1 pathway.

  • Cells were then treated with varying concentrations of this compound for an additional 30 minutes under the same conditions.

  • Following treatment, cell lysates were collected and subjected to SDS-PAGE and immunoblotting to assess the phosphorylation status of SPAK, NKCC1, and KCC3 using phospho-specific antibodies.

In Vivo Animal Models

5.2.1. Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO)

  • Animal Model: Adult male C57BL/6J mice were used for the tMCAO model.

  • Surgical Procedure: Anesthesia was induced and maintained with isoflurane. A midline neck incision was made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed. The ECA was ligated, and a 6-0 nylon monofilament suture with a silicone-coated tip was inserted into the ICA via the ECA stump to occlude the middle cerebral artery (MCA). After 60 minutes of occlusion, the suture was withdrawn to allow for reperfusion.

  • This compound Administration: this compound (5 mg/kg) or vehicle (DMSO) was administered via intraperitoneal (i.p.) injection at 3 and 8 hours post-reperfusion. In some studies, an osmotic pump was used for continuous administration (5 mg/kg/day) from 3 to 21 hours post-MCAO.

  • Outcome Measures: Neurological function was assessed at various time points post-stroke. At the study endpoint (e.g., 24 hours or 7 days), brains were harvested for infarct volume analysis (TTC staining) and immunoblotting to assess protein phosphorylation.

The following diagram outlines the experimental workflow for the in vivo stroke model:

Stroke_Workflow Start tMCAO Surgery (60 min occlusion) Reperfusion Reperfusion Start->Reperfusion Treatment This compound Administration (i.p. or osmotic pump) Reperfusion->Treatment Neuro_Assess Neurological Assessment Treatment->Neuro_Assess Endpoint Endpoint (e.g., 24h, 7d) Neuro_Assess->Endpoint Analysis Brain Harvest & Analysis (TTC, IB) Endpoint->Analysis

Caption: Experimental workflow for the tMCAO mouse model of ischemic stroke.

5.2.2. Post-Hemorrhagic Hydrocephalus Model

  • Animal Model: Rodent models were utilized to induce hydrocephalus.

  • Procedure: Intraventricular hemorrhage (IVH) was induced to trigger inflammation and subsequent cerebrospinal fluid (CSF) hypersecretion.

  • This compound Administration: this compound was delivered via intracerebroventricular (ICV) injection.

  • Outcome Measures: The effect of this compound on inflammation-induced CCC phosphorylation in the choroid plexus and the rate of CSF secretion were evaluated.

Immunoblotting Protocol
  • Sample Preparation: Brain tissue or cell lysates were homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated on a polyacrylamide gel and transferred to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against total and phosphorylated forms of SPAK, NKCC1, and KCC3 overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Na+-K+ ATPase α-subunit was used as a loading control for membrane protein fractions.

Preclinical Efficacy

Systemically administered this compound has demonstrated significant neuroprotective effects in preclinical models of neurological disorders.

  • Ischemic Stroke: In rodent models of ischemic stroke, this compound treatment reduced cerebral edema, decreased infarct size, and improved neurological outcomes. These beneficial effects were associated with a reduction in ischemia-induced phosphorylation of SPAK and its downstream targets, NKCC1 and KCC3.

  • Hydrocephalus: In a model of post-hemorrhagic hydrocephalus, intracerebroventricular delivery of this compound decreased inflammation-induced CCC phosphorylation in the choroid plexus and reduced CSF hypersecretion.

  • Vascular Dementia: this compound has also shown therapeutic potential in models of vascular dementia by reducing white matter lesions and improving cognitive function.

Conclusion and Future Directions

This compound represents a promising, first-in-class therapeutic agent that targets the WNK-SPAK-CCC signaling pathway. Its novel mechanism of action, which involves the dual modulation of NKCC1 and KCCs, offers a targeted approach to mitigating the detrimental effects of ionic dysregulation and cytotoxic edema in the brain. The robust preclinical data in models of stroke, hydrocephalus, and vascular dementia underscore its potential as a neuroprotective agent.

Further development of this compound, including more extensive preclinical safety and toxicology studies, is warranted. Optimization of its pharmacokinetic properties to improve oral bioavailability and brain penetration could further enhance its therapeutic efficacy. The findings presented in this whitepaper provide a strong foundation for the continued investigation of this compound as a potential treatment for a range of devastating neurological disorders. While the drug is still in the laboratory and requires further development, it shows significant promise.

References

Cellular Targets of ZT-1a in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-1a is a novel, potent, and selective, non-ATP-competitive inhibitor of the STE20/SPS1-related proline-alanine-rich kinase (SPAK). In the central nervous system (CNS), this compound primarily targets the SPAK kinase, a master regulator of cation-Cl- cotransporters (CCCs). By inhibiting SPAK, this compound modulates the phosphorylation status and activity of key ion transporters, such as the Na-K-2Cl cotransporter (NKCC1) and K-Cl cotransporters (KCCs). This mechanism of action has profound implications for neuronal and glial cell function, particularly in pathological conditions associated with ionic dysregulation and cell volume changes, such as ischemic stroke, hydrocephalus, and vascular dementia. This technical guide provides a comprehensive overview of the cellular targets of this compound in the CNS, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.

Introduction

Ion homeostasis is critical for maintaining normal physiological functions in the central nervous system. The dysregulation of ion transport across cellular membranes is a key pathological feature in a variety of neurological disorders. The WNK (With-No-Lysine [K]) kinases, and their downstream targets, SPAK and Oxidative Stress-Responsive Kinase 1 (OSR1), form a signaling cascade that regulates the activity of cation-Cl- cotransporters (CCCs). This pathway plays a crucial role in controlling intracellular chloride concentration, cell volume, and neuronal excitability.

This compound, a small molecule inhibitor, has emerged as a promising therapeutic agent due to its high selectivity for SPAK kinase. Its ability to modulate the WNK-SPAK-CCC signaling pathway provides a targeted approach to restore ionic homeostasis in the diseased CNS.

Primary Cellular Target: SPAK Kinase

The primary molecular target of this compound in the CNS is the STE20/SPS1-related proline-alanine-rich kinase (SPAK) . This compound acts as a non-ATP-competitive inhibitor of SPAK, meaning it does not bind to the ATP-binding pocket of the kinase. This mode of inhibition contributes to its selectivity.

Mechanism of Action

Under normal physiological conditions, WNK kinases phosphorylate and activate SPAK. Activated SPAK, in turn, phosphorylates and activates the Na-K-2Cl cotransporter (NKCC1) while simultaneously phosphorylating and inhibiting the K-Cl cotransporters (KCCs). This coordinated regulation leads to an increase in intracellular chloride concentration.

This compound disrupts this cascade by binding to SPAK and preventing its activation by WNK kinases. The inhibition of SPAK by this compound leads to:

  • Decreased phosphorylation and activity of NKCC1 : This reduces the influx of Na+, K+, and Cl- ions into the cell.

  • Decreased inhibitory phosphorylation and thus increased activity of KCCs : This promotes the efflux of K+ and Cl- ions from the cell.

The net effect of this compound action is a reduction in intracellular chloride concentration and a counteraction of cell swelling, which is particularly beneficial in conditions like cerebral edema following stroke.

Cellular Targets in the CNS

This compound exerts its effects on various cell types within the CNS by modulating the activity of SPAK and its downstream targets.

Neurons

In neurons, the WNK-SPAK-NKCC1 signaling pathway is crucial for setting the intracellular chloride concentration, which determines the nature of GABAergic neurotransmission. In pathological conditions such as ischemic stroke, the upregulation of this pathway can lead to an increase in intracellular chloride, causing GABAergic signaling to become excitatory instead of inhibitory, thereby contributing to excitotoxicity. This compound, by inhibiting SPAK, can help maintain the inhibitory nature of GABAergic transmission and protect neurons from ischemic damage.[1][2]

Glial Cells
  • Astrocytes: Reactive astrogliosis, a hallmark of many CNS pathologies, is associated with cellular swelling and altered ion homeostasis. Studies have shown that this compound can attenuate reactive astrogliosis in a mouse model of vascular dementia.[3] By inhibiting the SPAK-NKCC1 pathway in astrocytes, this compound reduces their swelling and may modulate their inflammatory responses.

  • Oligodendrocytes: this compound has been shown to protect oligodendrocytes from degeneration in a mouse model of vascular dementia, suggesting a role in preserving white matter integrity.[3]

Choroid Plexus Epithelial Cells

The choroid plexus is a key site for cerebrospinal fluid (CSF) production. The SPAK-NKCC1 pathway in choroid plexus epithelial cells is involved in ion transport and CSF secretion. In conditions like post-hemorrhagic hydrocephalus, where CSF hypersecretion is a problem, this compound has been shown to reduce CSF production by inhibiting SPAK in these cells.[4]

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueCell/SystemReference
IC50 for SPAK Kinase 44.3 µMIn vitro kinase assay
EC50 for SPAK Activity ~1-3 µMHEK-293 cells
Inhibition of pNKCC1 72 ± 5.2% at 1 µMHEK-293 cells
Inhibition of pKCCs 65–77% at 3 µMHEK-293 cells
Inhibition of pSPAK 70 ± 3.8% at 3–10 µMHEK-293 cells

Table 1: In Vitro Efficacy of this compound

Animal ModelThis compound Dose (i.p.)OutcomeReference
Ischemic Stroke 2.5 - 5.0 mg/kgReduced infarct volume, cerebral edema, and improved neurological outcome
Vascular Dementia 5 mg/kgReduced astrogliosis, oligodendrocyte death, and improved memory
Hydrocephalus (ICV administration)Reduced CSF hypersecretion

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

WNK-SPAK-CCC Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus WNK WNK Stimulus->WNK Activates SPAK SPAK WNK->SPAK Phosphorylates (Activates) NKCC1 NKCC1 pNKCC1 pNKCC1 (Active) NKCC1->pNKCC1 KCC KCC pKCC pKCC (Inactive) KCC->pKCC Ion_Efflux K+, Cl- Efflux KCC->Ion_Efflux pSPAK pSPAK (Active) SPAK->pSPAK pSPAK->NKCC1 Phosphorylates (Activates) pSPAK->KCC Phosphorylates (Inhibits) Ion_Influx Na+, K+, 2Cl- Influx pNKCC1->Ion_Influx ZT1a This compound ZT1a->SPAK Inhibits

Caption: The WNK-SPAK-CCC signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HEK293, Neurons, Astrocytes) ZT1a_Treatment This compound Treatment Cell_Culture->ZT1a_Treatment Kinase_Assay In Vitro Kinase Assay ZT1a_Treatment->Kinase_Assay Western_Blot Western Blot (pSPAK, pNKCC1, pKCC) ZT1a_Treatment->Western_Blot Ion_Flux_Assay Ion Flux Assay (e.g., 86Rb+ uptake) ZT1a_Treatment->Ion_Flux_Assay Animal_Model Animal Model of CNS Disease (e.g., Stroke, Vascular Dementia) ZT1a_Admin This compound Administration (i.p.) Animal_Model->ZT1a_Admin Behavioral_Tests Behavioral Tests ZT1a_Admin->Behavioral_Tests Tissue_Harvest Brain Tissue Harvest ZT1a_Admin->Tissue_Harvest Immunohistochemistry Immunohistochemistry/ Immunofluorescence Tissue_Harvest->Immunohistochemistry Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Harvest->Biochemical_Analysis

Caption: General experimental workflow for evaluating the effects of this compound.

Experimental Protocols

In Vitro SPAK Kinase Assay

This protocol is designed to assess the direct inhibitory effect of this compound on SPAK kinase activity.

  • Reagents and Materials:

    • Recombinant active SPAK kinase

    • Kinase substrate (e.g., a peptide containing the SPAK phosphorylation motif)

    • This compound (dissolved in DMSO)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • [γ-³²P]ATP

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, recombinant SPAK kinase, and the substrate peptide.

    • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for 20-30 minutes at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Western Blot Analysis of Phosphorylated SPAK and NKCC1

This protocol details the detection of changes in the phosphorylation status of SPAK and NKCC1 in cells or tissues treated with this compound.

  • Reagents and Materials:

    • Cell or tissue lysates

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-SPAK (pSer373), anti-total-SPAK, anti-phospho-NKCC1 (pThr203/207/212), anti-total-NKCC1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Lyse cells or homogenize tissues in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence Staining of Astrocytes and Neurons

This protocol allows for the visualization of this compound's effects on specific cell types in brain tissue.

  • Reagents and Materials:

    • Brain tissue sections (cryosections or paraffin-embedded)

    • Phosphate-buffered saline (PBS)

    • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% normal goat serum in PBS)

    • Primary antibodies: e.g., anti-GFAP (for astrocytes), anti-NeuN (for neurons), and anti-phospho-NKCC1

    • Fluorophore-conjugated secondary antibodies

    • DAPI for nuclear counterstaining

    • Antifade mounting medium

  • Procedure:

    • Prepare brain tissue sections on microscope slides.

    • Permeabilize the sections with permeabilization buffer for 10-15 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate the sections with a cocktail of primary antibodies (e.g., anti-GFAP and anti-phospho-NKCC1) overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

    • Wash the sections with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips with antifade mounting medium.

    • Visualize the staining using a fluorescence or confocal microscope.

In Vivo Ischemic Stroke Model (tMCAO)

This protocol describes a transient middle cerebral artery occlusion (tMCAO) model to evaluate the neuroprotective effects of this compound.

  • Animals and Anesthesia:

    • Adult male C57BL/6 mice (or other appropriate rodent model)

    • Anesthesia (e.g., isoflurane)

  • Surgical Procedure:

    • Anesthetize the animal and maintain its body temperature at 37°C.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Suture the incision.

  • This compound Administration and Assessment:

    • Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at the time of reperfusion and at subsequent time points as required by the experimental design.

    • Perform neurological deficit scoring at 24 hours and other relevant time points.

    • At the end of the experiment, euthanize the animals and harvest the brains.

    • Measure the infarct volume using TTC staining or histological analysis.

    • Perform biochemical and immunohistochemical analyses on the brain tissue as described in the protocols above.

Conclusion

This compound represents a targeted therapeutic strategy for a range of CNS disorders characterized by ion dyshomeostasis. Its primary mechanism of action, the selective inhibition of SPAK kinase, leads to the modulation of key cation-Cl- cotransporters in neurons, glial cells, and the choroid plexus. This results in the restoration of ionic balance, reduction of cellular swelling, and protection against neuronal damage. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds in the treatment of neurological diseases.

References

Methodological & Application

Application Notes and Protocols for ZT-1a In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT-1a is a novel, potent, and selective inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK). It targets the WNK-SPAK/OSR1 signaling cascade, which regulates cation-Cl- cotransporters (CCCs) like NKCC1 and KCCs.[1][2] Upregulation of this pathway is implicated in various neurological disorders by contributing to ionic homeostasis disruption, cytotoxic edema, and neuroinflammation.[1][3] this compound has demonstrated significant therapeutic potential in preclinical rodent models of ischemic stroke, hydrocephalus, and vascular dementia by reducing brain swelling, protecting against neuronal damage, and improving functional outcomes.[1]

These application notes provide detailed experimental protocols for in vivo studies using this compound, based on peer-reviewed research.

Mechanism of Action

This compound functions by inhibiting SPAK kinase, a key regulator of CCCs. This inhibition leads to decreased phosphorylation of NKCC1 and stimulation of KCCs. In pathological conditions such as stroke, this action reverses the damaging influx of ions and water into neurons, thereby attenuating cerebral edema.

Signaling Pathway

The diagram below illustrates the WNK-SPAK/OSR1-NKCC1 signaling pathway and the inhibitory action of this compound. Ischemic conditions can upregulate this pathway, leading to increased NKCC1 phosphorylation and subsequent cytotoxic edema and neuronal damage. This compound acts as a non-ATP competitive inhibitor of SPAK, blocking this cascade.

ZT1a_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_core_pathway Core Pathway cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Ischemic Stroke Ischemic Stroke WNK WNK Ischemic Stroke->WNK activates SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 activates NKCC1 NKCC1 SPAK_OSR1->NKCC1 phosphorylates pNKCC1 pNKCC1 Ion Influx (Na+, K+, 2Cl-) Ion Influx (Na+, K+, 2Cl-) pNKCC1->Ion Influx (Na+, K+, 2Cl-) increases Cytotoxic Edema Cytotoxic Edema Ion Influx (Na+, K+, 2Cl-)->Cytotoxic Edema Neuronal Damage Neuronal Damage Cytotoxic Edema->Neuronal Damage ZT1a This compound ZT1a->SPAK_OSR1 inhibits MCAO_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_post_op Post-Operative Assessment acclimatization Animal Acclimatization (1 week) mcao MCAO Surgery (e.g., 60 min occlusion) acclimatization->mcao reperfusion Reperfusion mcao->reperfusion treatment_admin This compound or Vehicle Administration (e.g., 3h & 8h post-reperfusion) reperfusion->treatment_admin neuro_scoring Neurological Scoring (Days 1, 3, 5, 7) treatment_admin->neuro_scoring mri ex vivo MRI (Day 7) neuro_scoring->mri histology Histology/Immunoblotting (Day 7) mri->histology

References

Application Notes and Protocols for Intraperitoneal Administration of ZT-1a in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT-1a is a novel, potent, and selective inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Its mechanism of action involves the modulation of cation-chloride cotransporters (CCCs), making it a promising therapeutic candidate for conditions associated with disrupted ionic homeostasis.[1] Preclinical studies in murine models have demonstrated its efficacy in various neurological disorders, including ischemic stroke and vascular dementia.[2][3] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) administration of this compound in mice, based on currently available scientific literature.

Mechanism of Action

This compound functions by inhibiting the SPAK kinase, a master regulator of CCCs such as the Na-K-Cl cotransporter 1 (NKCC1) and K-Cl cotransporters (KCCs).[1] In pathological conditions like stroke, SPAK activity is upregulated, leading to increased phosphorylation and activation of NKCC1 and inhibition of KCCs. This results in an influx of Cl- ions and water into cells, causing cytotoxic edema. This compound blocks this cascade, thereby reducing ion and water influx, mitigating cerebral edema, and protecting against brain damage.[1]

Signaling Pathway of this compound in Neurological Disorders

ZT1a_Mechanism cluster_pathology Pathological Condition (e.g., Ischemia) cluster_intervention Therapeutic Intervention WNK WNK Kinase SPAK SPAK Kinase WNK->SPAK Activates NKCC1_inactive NKCC1 (Inactive) SPAK->NKCC1_inactive Phosphorylates NKCC1_active p-NKCC1 (Active) Ion_Influx Na+, K+, 2Cl- Influx NKCC1_active->Ion_Influx Promotes Edema Cytotoxic Edema Ion_Influx->Edema Leads to ZT1a This compound ZT1a->SPAK Inhibits

Caption: Mechanism of action of this compound in inhibiting the WNK-SPAK-NKCC1 signaling pathway to reduce cytotoxic edema.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in mice and its efficacy in a mouse model of vascular dementia.

Table 1: Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute of AdministrationReference
Half-life (T½)1.8 hoursIntraperitoneal
Area Under the Curve (AUC)2340 h*ng/mLIntraperitoneal
Bioavailability (%F)2.2%Intraperitoneal

Table 2: Efficacy of this compound in a Mouse Model of Vascular Dementia (BCAS)

Treatment GroupEscape Latency (Morris Water Maze)Target Quadrant Time (Morris Water Maze)Reference
ShamSignificantly lower than BCAS-VehicleSignificantly higher than BCAS-Vehicle
BCAS + VehicleSignificantly higher than ShamSignificantly lower than Sham
BCAS + this compound (5 mg/kg)Significantly reduced compared to BCAS-VehicleSignificantly increased compared to BCAS-Vehicle

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve this compound in 100% DMSO to create a stock solution. The concentration of the stock solution will depend on the final desired dose and injection volume.

  • For a final dose of 5 mg/kg in a 25g mouse with an injection volume of 200 µL (10 mL/kg), a stock solution of 1.25 mg/mL in DMSO can be prepared.

  • On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10% of the total injection volume). For example, to achieve a 10% DMSO concentration, the stock solution can be diluted 1:10 with saline.

  • Vortex the solution thoroughly to ensure it is completely dissolved and homogenous.

Intraperitoneal Administration Protocol

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Animal scale

  • Appropriate animal restraint device

Protocol:

  • Weigh each mouse to accurately calculate the injection volume.

  • Gently restrain the mouse. One common method is to hold the mouse by the scruff of the neck and allow the tail to be secured between the last two fingers of the same hand.

  • Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.

  • The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.

  • Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, discard the needle and syringe and start over with a fresh preparation.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Experimental Workflow for Efficacy Studies in a Mouse Model of Stroke

Experimental_Workflow Model Induce Ischemic Stroke (e.g., tMCAO) Treatment Administer this compound (i.p.) (e.g., 5 mg/kg at 3h and 8h post-reperfusion) Model->Treatment Assessment Neurological Function Assessment (e.g., mNSS, corner test) Treatment->Assessment Imaging Brain Imaging (e.g., MRI) or Histology (e.g., TTC staining) Assessment->Imaging Followed by Analysis Data Analysis (Infarct volume, edema, neurological score) Imaging->Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a mouse model of ischemic stroke.

Applications in Drug Development

Neurological Disorders

The primary application of this compound in preclinical research has been in models of neurological disorders characterized by cerebral edema and ionic imbalance. Studies have demonstrated its neuroprotective effects in ischemic stroke, vascular dementia, and hydrocephalus. The typical effective dose administered intraperitoneally in these studies is 5 mg/kg.

Cancer Therapy

To date, there is no published research available on the application of this compound in cancer therapy. While the inhibition of kinases is a common strategy in oncology, the specific role of SPAK in cancer progression is an emerging area of research. Therefore, the potential utility of this compound as a cancer therapeutic is currently unknown and would require dedicated investigation.

Safety and Toxicology

There is limited publicly available information on the formal toxicology of this compound in mice. Studies focused on efficacy have noted that mice appeared healthy during the treatment period with doses up to 5 mg/kg administered every three days. However, comprehensive safety and toxicology studies, including dose-escalation studies to determine the maximum tolerated dose (MTD) and evaluation of potential off-target effects, have not been reported in the reviewed literature. Researchers should perform their own safety assessments before embarking on long-term efficacy studies.

Conclusion

This compound is a promising SPAK inhibitor with demonstrated efficacy in murine models of neurological disorders when administered intraperitoneally. The provided protocols offer a starting point for researchers investigating its therapeutic potential. It is important to note the limited pharmacokinetic profile, particularly the low bioavailability, and the current lack of comprehensive toxicology data and research in areas outside of neurology, such as cancer. Future research should aim to address these knowledge gaps to further delineate the therapeutic window and potential applications of this compound.

References

Application Notes and Protocols: ZT-1a in Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ZT-1a, a selective SPAK inhibitor, in preclinical rodent models of ischemic stroke. The following protocols and data are based on published studies and are intended to facilitate the design and execution of experiments to evaluate the neuroprotective potential of this compound.

Introduction

Ischemic stroke leads to a cascade of detrimental events, including excitotoxicity and cytotoxic edema, which contribute significantly to neuronal death and brain injury. The WNK-SPAK/OSR1-NKCC1 signaling pathway plays a crucial role in this process. Following ischemia, this pathway is activated, leading to the phosphorylation and activation of the Na-K-Cl cotransporter 1 (NKCC1). This results in an excessive influx of ions and water into neurons, causing cell swelling and death.[1] this compound is a potent and selective, non-ATP competitive inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK), a key component of this pathway.[1][2] By inhibiting SPAK, this compound has been shown to be neuroprotective in rodent models of stroke, reducing infarct volume and improving neurological outcomes.[2][3]

Quantitative Data Summary

The following tables summarize the efficacy of this compound in rodent models of stroke from key studies.

Table 1: Efficacy of this compound on Infarct Volume and Neurological Deficit

Animal ModelStroke ModelThis compound Dosage & AdministrationOutcome MeasureResultReference
C57BL/6J MiceTransient Middle Cerebral Artery Occlusion (tMCAO)5 mg/kg/day via osmotic pump (3-21h post-stroke)Infarct VolumeSignificant reduction
Neurological DeficitSignificant improvement
Angiotensin II-induced Hypertensive C57BL/6J MicePermanent distal Middle Cerebral Artery Occlusion (pdMCAO)5 mg/kg/day, i.p.Infarct VolumeSignificantly reduced
Neurological DeficitsSignificantly improved

Table 2: Pharmacokinetic Profile of this compound in Naïve Mice

Administration RouteT1/2 (plasma half-life)AUC (area under the curve)MRT (mean residence time)Oral BioavailabilityReference
Intravenous1.8 hours2340 hoursng/mL0.45 hours-
Oral2.6 hours97.3 hoursng/mL3.3 hours2.2%

Experimental Protocols

Rodent Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.

a. Animal Preparation:

  • Use adult male C57BL/6 mice (22-28 g) or Wistar rats (250-300 g).

  • Anesthetize the animal with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.

  • Maintain body temperature at 37.0 ± 0.5°C throughout the surgical procedure using a heating pad and a rectal probe for monitoring.

b. Surgical Procedure (Intraluminal Filament Model):

  • Place the anesthetized mouse in a supine position.

  • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissues and vagus nerve.

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA.

  • Introduce a silicone-coated monofilament (e.g., 6-0 nylon suture) through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

  • For transient MCAO (tMCAO), withdraw the filament after a defined period (e.g., 60 minutes) to allow reperfusion. For permanent MCAO (pMCAO), leave the filament in place.

  • Close the incision and allow the animal to recover.

This compound Administration

a. Intraperitoneal (i.p.) Injection:

  • Dissolve this compound in a vehicle solution (e.g., 50% DMSO in PBS).

  • Administer a dose of 5 mg/kg body weight.

  • The timing of administration can be varied depending on the study design (e.g., immediately after reperfusion).

b. Continuous Infusion via Osmotic Minipump:

  • Load an osmotic minipump (e.g., Alzet model 2001D) with this compound solution to deliver 5 mg/kg/day.

  • Implant the minipump subcutaneously in the back of the animal.

  • This method allows for continuous administration over a defined period (e.g., 3-21 hours post-stroke).

Assessment of Neurological Deficit

Evaluate neurological function at various time points post-stroke (e.g., 24h, 48h, 7 days).

a. 5-Point Scale:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Leaning towards the contralateral side.

  • 4: No spontaneous motor activity.

b. 18-Point Scoring System: This comprehensive scoring system assesses general and focal neurological deficits.

Measurement of Infarct Volume

a. 2,3,5-triphenyltetrazolium chloride (TTC) Staining:

  • At a predetermined endpoint (e.g., 24 hours or 7 days post-stroke), deeply anesthetize the animal and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 20-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections.

  • Quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness.

Visualizations

Signaling Pathway

WNK_SPAK_NKCC1_Pathway cluster_activation Ischemic_Stroke Ischemic Stroke WNK_Kinases WNK Kinases (WNK1, WNK3, WNK4) Ischemic_Stroke->WNK_Kinases Activates SPAK_OSR1 SPAK / OSR1 WNK_Kinases->SPAK_OSR1 Phosphorylates & Activates WNK_Kinases->SPAK_OSR1 p_SPAK_OSR1 Phosphorylated SPAK / OSR1 SPAK_OSR1->p_SPAK_OSR1 ZT1a This compound ZT1a->SPAK_OSR1 Inhibits NKCC1 NKCC1 p_SPAK_OSR1->NKCC1 Phosphorylates & Activates p_SPAK_OSR1->NKCC1 p_NKCC1 Phosphorylated NKCC1 (Active) NKCC1->p_NKCC1 Ion_Influx Na+, K+, Cl- Influx p_NKCC1->Ion_Influx Water_Influx Water Influx Ion_Influx->Water_Influx Cytotoxic_Edema Cytotoxic Edema & Neuronal Death Water_Influx->Cytotoxic_Edema

Caption: WNK-SPAK-NKCC1 signaling cascade in ischemic stroke and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO_Surgery MCAO Surgery (Transient or Permanent) Animal_Prep->MCAO_Surgery Reperfusion Reperfusion (for tMCAO) MCAO_Surgery->Reperfusion ZT1a_Admin This compound Administration (i.p. or Osmotic Pump) Reperfusion->ZT1a_Admin Neuro_Assess Neurological Assessment (e.g., 24h, 48h, 7d) ZT1a_Admin->Neuro_Assess Sacrifice Sacrifice & Brain Collection Neuro_Assess->Sacrifice TTC_Staining TTC Staining Sacrifice->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis

Caption: Experimental workflow for evaluating this compound in a rodent model of MCAO stroke.

References

Application Notes and Protocols for ZT-1a Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of ZT-1a, a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK).[1][2] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy.

Introduction to this compound

This compound, with the chemical name 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide, is a novel modulator of brain cation-Cl− cotransport.[3] It functions by inhibiting the SPAK kinase, a master regulator of cation-Cl− cotransporters (CCCs).[3] Specifically, this compound inhibits the Na-K-2Cl cotransporter (NKCC1) and stimulates K-Cl cotransporters (KCCs) by reducing their SPAK-dependent phosphorylation.[3] This activity gives this compound therapeutic potential for neurological disorders associated with impaired ionic homeostasis, such as stroke, hydrocephalus, and vascular dementia.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₁₅Cl₃N₂O₂
Molecular Weight445.73 g/mol
AppearanceWhite to off-white solid
CAS Number212135-62-1

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO100 mg/mL (224.35 mM)Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.
DMSO89 mg/mL (199.67 mM)Use fresh DMSO to avoid reduced solubility due to moisture absorption.
Ethanol4 mg/mL
WaterInsoluble

Table 3: Recommended Storage Conditions

FormTemperatureDurationReference
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent (DMSO)-80°C2 years
In Solvent (DMSO)-20°C1 year

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated pipettes

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.57 mg of this compound.

  • Adding DMSO: Add the calculated volume of fresh DMSO to the tube containing the this compound powder. For a 100 mM solution from 44.57 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication (if necessary): If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Avoid excessive heating of the sample.

  • Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

G cluster_workflow Workflow for this compound Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Fresh DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex sonicate 4. Sonicate if Necessary vortex->sonicate If not fully dissolved aliquot 5. Aliquot Solution vortex->aliquot If fully dissolved sonicate->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

This protocol provides an example of how to prepare a working solution of this compound for intraperitoneal injection in animal models, based on formulations used in published studies.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure for a 1 mL Working Solution (2.08 mg/mL):

  • Start with DMSO Stock: In a sterile tube, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

  • Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.

  • Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix the final solution well.

  • Use Immediately: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by targeting the WNK-SPAK/OSR1 signaling pathway, which plays a crucial role in regulating ion transport across cell membranes.

Under pathological conditions such as ischemic stroke, the WNK-SPAK/OSR1 signaling cascade is upregulated. This leads to the phosphorylation and activation of NKCC1 and the phosphorylation and inhibition of KCCs. The net result is an influx of Na⁺, K⁺, and Cl⁻ ions, leading to cytotoxic edema and neuronal damage. This compound acts as a non-ATP-competitive inhibitor of SPAK, thereby preventing the phosphorylation of NKCC1 and KCCs. This inhibition of SPAK activity by this compound helps to restore ionic homeostasis and has been shown to be neuroprotective in animal models of stroke.

G cluster_pathway This compound Signaling Pathway WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates NKCC1_inactive NKCC1 (Inactive) SPAK_OSR1->NKCC1_inactive Phosphorylates KCC_active KCCs (Active) (Ion Efflux) SPAK_OSR1->KCC_active Phosphorylates ZT1a This compound ZT1a->SPAK_OSR1 Inhibits NKCC1_active p-NKCC1 (Active) (Ion Influx) Edema Cytotoxic Edema & Neuronal Damage NKCC1_active->Edema KCC_inactive p-KCCs (Inactive) KCC_inactive->Edema Contributes to

Caption: The signaling pathway of this compound, illustrating its inhibitory effect on the SPAK/OSR1 kinase.

References

Application Notes and Protocols for Continuous ZT-1a Delivery Using Osmotic Minipumps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the continuous in vivo delivery of ZT-1a, a potent and selective SPAK kinase inhibitor, using osmotic minipumps. This document outlines the mechanism of action of this compound, detailed protocols for the preparation and surgical implantation of osmotic minipumps in rodent models, and expected experimental outcomes based on preclinical studies.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). The SPAK kinase plays a crucial role in regulating ion homeostasis by phosphorylating and modulating the activity of cation-Cl− cotransporters (CCCs), such as the Na-K-2Cl cotransporter 1 (NKCC1) and K-Cl cotransporters (KCCs). In pathological conditions like ischemic stroke and hydrocephalus, the upregulation of SPAK leads to increased NKCC1 activity and decreased KCC activity. This ionic imbalance results in a net influx of ions and water into cells, leading to cytotoxic edema and subsequent tissue damage.

This compound exerts its therapeutic effects by inhibiting SPAK, which in turn decreases the phosphorylation of NKCC1, thereby reducing its activity and ion influx. Concurrently, the inhibition of SPAK leads to the dephosphorylation and activation of KCCs, promoting ion efflux and counteracting cellular swelling. This dual action on CCCs makes this compound a promising therapeutic agent for neurological disorders associated with dysregulated ion and water homeostasis.[1][2][3]

Data Presentation

The following tables summarize the key specifications of the ALZET® Model 2001D osmotic minipump used for this compound delivery and the quantitative outcomes observed in a murine model of ischemic stroke.

Table 1: ALZET® Osmotic Minipump Specifications (Model 2001D)

ParameterSpecification
Reservoir Volume 200 µL
Pumping Rate 8.0 µL/hr
Duration of Release 24 hours
Effective Delivery Period 3 - 21 hours post-stroke
Animal Model Adult C57BL/6J mice

Note: The specific pumping rate and reservoir volume for each lot of pumps are provided on the manufacturer's instruction sheet and should be used for precise dose calculations.

Table 2: Efficacy of Continuously Delivered this compound in a Mouse Model of Ischemic Stroke

Outcome MeasureVehicle (50% DMSO)This compound (5 mg/kg/day)Percentage Reduction
Infarct Volume 78.1 ± 5.8 mm³43.6 ± 6.5 mm³~44%
Cerebral Hemispheric Swelling --~36 - 54%

Data is derived from studies where this compound was administered 3 hours post-reperfusion via a subcutaneously implanted osmotic minipump.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Osmotic Minipump Delivery

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • ALZET® Osmotic Minipump (Model 2001D)

  • Sterile syringes and filling tube (provided with the pump)

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution of this compound:

    • Calculate the required amount of this compound based on the desired final concentration and the total volume to be prepared. For a 5 mg/kg/day dose in a 25g mouse using an ALZET® 2001D pump (pumping rate ~8 µL/hr for 24h, total volume ~192 µL), a specific concentration needs to be calculated.

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the final infusion solution, dilute the this compound stock solution with sterile saline or PBS to achieve a final concentration of 50% DMSO. This vehicle has been shown to be effective for in vivo delivery of this compound.[5]

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Filling the Osmotic Minipump:

    • Handle the osmotic minipump using sterile gloves.

    • Attach the sterile filling tube to a sterile syringe.

    • Draw the prepared this compound solution into the syringe.

    • Insert the filling tube into the opening of the osmotic minipump until it reaches the bottom.

    • Slowly inject the solution into the pump until a small bead of the solution is visible at the opening. This ensures the pump is completely filled without air bubbles.

    • Remove the filling tube.

    • Insert the flow moderator into the pump opening until it is flush with the pump body.

  • Priming the Pump (Optional but Recommended):

    • For immediate delivery upon implantation, it is recommended to prime the pump by incubating it in sterile saline at 37°C for at least 4-6 hours prior to implantation. This allows the pumping to begin before the pump is placed in the animal.

Protocol 2: Subcutaneous Implantation of the Osmotic Minipump in a Mouse

Materials:

  • Anesthetized mouse

  • Prepared and primed osmotic minipump

  • Surgical instruments (scissors, forceps, wound clips or sutures)

  • 70% ethanol and povidone-iodine for sterilization

  • Heating pad to maintain body temperature

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an approved anesthetic protocol (e.g., isoflurane inhalation).

    • Place the anesthetized mouse on a sterile surgical field over a heating pad to maintain body temperature.

    • Shave the fur from the dorsal mid-scapular region.

    • Sterilize the surgical site by wiping with 70% ethanol followed by povidone-iodine.

  • Incision and Pocket Formation:

    • Make a small transverse incision (approximately 1 cm) through the skin at the base of the neck.

    • Insert a pair of blunt forceps into the incision and gently open and close them to create a subcutaneous pocket caudal to the incision. The pocket should be large enough to accommodate the pump without being too loose.

  • Pump Implantation:

    • Insert the prepared osmotic minipump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

  • Wound Closure and Recovery:

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesics as per your institution's guidelines.

    • Monitor the mouse during recovery until it is fully ambulatory. Check for any signs of pain, distress, or infection at the surgical site daily.

Protocol 3: Intraperitoneal Implantation of the Osmotic Minipump in a Mouse

Materials:

  • Same as for subcutaneous implantation.

Procedure:

  • Anesthesia and Surgical Preparation:

    • Follow the same anesthesia and surgical site preparation steps as for subcutaneous implantation, but prepare the ventral abdominal area.

  • Incision:

    • Make a small midline incision (approximately 1 cm) through the skin and the underlying linea alba of the abdominal wall.

  • Pump Implantation:

    • Carefully insert the prepared osmotic minipump into the peritoneal cavity.

  • Wound Closure and Recovery:

    • Close the linea alba with absorbable sutures.

    • Close the skin incision with wound clips or non-absorbable sutures.

    • Follow the same post-operative care and monitoring procedures as for subcutaneous implantation.

Visualizations

This compound Signaling Pathway

ZT1a_Signaling_Pathway cluster_extracellular Pathological Condition (e.g., Ischemia) cluster_intracellular Intracellular Stimulus Stimulus SPAK SPAK Kinase Stimulus->SPAK Activates NKCC1 NKCC1 KCCs KCCs pNKCC1 pNKCC1 (Active) SPAK->pNKCC1 Phosphorylates pKCCs pKCCs (Inactive) SPAK->pKCCs Phosphorylates ZT1a This compound ZT1a->SPAK Inhibits Ion_Influx Ion & Water Influx pNKCC1->Ion_Influx Promotes Ion_Efflux Ion & Water Efflux pKCCs->Ion_Efflux Inhibits Edema Cytotoxic Edema Ion_Influx->Edema Therapeutic_Effect Reduced Edema Ion_Efflux->Therapeutic_Effect

Caption: this compound inhibits SPAK kinase, preventing the phosphorylation and activation of NKCC1 and the phosphorylation and inactivation of KCCs, ultimately reducing cytotoxic edema.

Experimental Workflow for Continuous this compound Delivery

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative Prep_ZT1a Prepare this compound Solution (50% DMSO Vehicle) Fill_Pump Fill ALZET® Osmotic Minipump (Model 2001D) Prep_ZT1a->Fill_Pump Prime_Pump Prime Pump (37°C Saline, 4-6h) Fill_Pump->Prime_Pump Implant_Pump Implant Pump (Subcutaneous or Intraperitoneal) Prime_Pump->Implant_Pump Anesthetize Anesthetize Mouse Anesthetize->Implant_Pump Close_Wound Close Incision Implant_Pump->Close_Wound Recovery Animal Recovery & Monitoring Close_Wound->Recovery Delivery Continuous this compound Delivery (24 hours) Recovery->Delivery Analysis Endpoint Analysis (e.g., Infarct Volume, Edema) Delivery->Analysis

Caption: Workflow for the preparation, surgical implantation, and in vivo application of osmotic minipumps for continuous this compound delivery.

References

Application Notes and Protocols: ZT-1a Treatment for Acute Brain Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy, mechanism of action, and experimental protocols for ZT-1a, a novel SPAK kinase inhibitor, in the treatment of acute brain injury models. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.

Introduction

Acute brain injuries, such as ischemic stroke, are a leading cause of mortality and long-term disability.[1] A key pathological feature of these injuries is the development of cerebral edema, or brain swelling, which exacerbates neuronal damage.[2] this compound is a potent and selective, non-ATP competitive inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1][3] Preclinical studies have demonstrated its neuroprotective effects by targeting the WNK-SPAK/OSR1-NKCC1 signaling pathway, which plays a crucial role in regulating ion and water homeostasis in the brain.[4] By inhibiting this pathway, this compound effectively reduces cerebral edema, infarct volume, and neurological deficits in rodent models of acute brain injury.

Mechanism of Action

Ischemic events trigger the upregulation and activation of the WNK-SPAK/OSR1 kinase cascade in the brain. This leads to the phosphorylation and activation of the Na+-K+-2Cl- cotransporter isoform 1 (NKCC1), a key ion transporter. The activation of NKCC1 results in an excessive influx of Na+, K+, Cl-, and water into neurons and glial cells, leading to cytotoxic edema, cell swelling, and eventual cell death.

This compound exerts its neuroprotective effects by directly inhibiting SPAK kinase. This inhibition prevents the phosphorylation of NKCC1, thereby reducing the damaging influx of ions and water. This mechanism helps to preserve the ionic homeostasis within brain cells, attenuate cerebral edema, and protect against ischemic brain damage.

ZT1a_Mechanism_of_Action cluster_0 Ischemic Stroke cluster_1 Signaling Cascade cluster_2 Cellular Effects Ischemia Ischemia WNK WNK Ischemia->WNK Activates SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates pSPAK_OSR1 p-SPAK/p-OSR1 NKCC1 NKCC1 pSPAK_OSR1->NKCC1 Phosphorylates pNKCC1 p-NKCC1 Ion_Influx Na+, K+, 2Cl- Influx pNKCC1->Ion_Influx Water_Influx Water Influx Ion_Influx->Water_Influx Edema Cytotoxic Edema & Neuronal Death Water_Influx->Edema ZT1a This compound ZT1a->pSPAK_OSR1 Inhibits

Figure 1: this compound Mechanism of Action in Ischemic Stroke.

Quantitative Data Summary

The efficacy of this compound and its derivatives has been evaluated in various preclinical models of acute brain injury. The following tables summarize the key quantitative findings.

Table 1: Efficacy of this compound in a Mouse Model of Ischemic Stroke (tMCAO)

Treatment GroupDosageInfarct Volume Reduction (%)Neurological Deficit ImprovementReference
This compound2.5 mg/kgSignificant reductionImproved neurological outcomes
This compound5.0 mg/kgSignificant reductionImproved neurological outcomes

Table 2: Comparative Efficacy of this compound and its Derivatives Post-Stroke

CompoundInfarct Volume Reduction (%)Neurological Function ImprovementWhite Matter Integrity (FA and AD values)Reference
This compound 52.0% (p < 0.01) Most effective Significantly higher
ZT-1c38.1% (p < 0.01)Significant improvementSignificantly higher
ZT-1d39.4% (p < 0.01)Significant improvementNot significantly different from vehicle
ZT-1gNot significantLess impactfulNot significantly different from vehicle
ZT-1hNot significantLess impactfulNot significantly different from vehicle

FA: Fractional Anisotropy; AD: Axial Diffusivity, as measured by Diffusion Tensor Imaging (DTI).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

  • Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice:

    • Animal Strain: Adult C57BL/6J mice are commonly used.

    • Anesthesia: Anesthetize the mouse with isoflurane (1-2% in O2).

    • Surgical Procedure:

      • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

      • Ligate the distal ECA.

      • Insert a silicon-coated 6-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

      • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

    • Sham Control: Perform the same surgical procedure without occluding the MCA.

  • Bilateral Carotid Artery Stenosis (BCAS) in Mice:

    • Animal Strain: Adult male mice.

    • Surgical Procedure:

      • Induce BCAS by twining two metal microcoils around both carotid arteries to induce chronic cerebral hypoperfusion.

    • Sham Control: Expose the carotid arteries without placing the microcoils.

  • Intraperitoneal (IP) Injection:

    • Preparation: Dissolve this compound in a suitable vehicle such as DMSO.

    • Dosage: Administer this compound at doses of 2.5 or 5.0 mg/kg.

    • Timing: In the tMCAO model, injections are typically given at 3 and 8 hours post-reperfusion.

  • Continuous Infusion via Osmotic Pump:

    • Pump Preparation: Fill an osmotic pump with the this compound solution or vehicle.

    • Implantation: Surgically implant the osmotic pump subcutaneously in the dorsal region of the mouse.

    • Administration: The pump delivers a continuous infusion of the compound over a specified period, for instance, from 3 to 21 hours post-stroke.

Experimental_Workflow cluster_animal_model 1. Induction of Brain Injury cluster_treatment 2. Treatment Administration cluster_assessment 3. Outcome Assessment tMCAO tMCAO Surgery (60 min occlusion) IP_Injection This compound IP Injection (e.g., 3h & 8h post-reperfusion) tMCAO->IP_Injection Osmotic_Pump This compound via Osmotic Pump (e.g., 3-21h post-stroke) tMCAO->Osmotic_Pump BCAS BCAS Surgery BCAS->IP_Injection Behavior Neurological Behavior Tests (Days 1, 3, 5, 7) IP_Injection->Behavior Infarct TTC Staining (24h post-tMCAO) IP_Injection->Infarct Osmotic_Pump->Behavior Imaging MRI (T2WI & DTI) (ex vivo) Behavior->Imaging Histology Immunofluorescence & Immunoblotting Imaging->Histology

Figure 2: General Experimental Workflow for this compound Evaluation.
  • Neurological Function:

    • Assess sensorimotor function at multiple time points (e.g., days 1, 3, 5, and 7 post-stroke) using tests such as the foot-fault and adhesive contact tests.

  • Infarct Volume Measurement:

    • At 24 hours post-tMCAO, euthanize the mice and collect the brains.

    • Slice the brain into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Magnetic Resonance Imaging (MRI):

    • T2-Weighted Imaging (T2WI): To assess brain lesion volume.

    • Diffusion Tensor Imaging (DTI): To evaluate white matter tract integrity by measuring fractional anisotropy (FA) and axial diffusivity (AD) in regions like the external capsule, internal capsule, and hippocampus.

  • Histology and Molecular Analysis:

    • Immunofluorescence: To assess neuronal preservation (e.g., NeuN staining), astrogliosis (GFAP staining), and oligodendrocyte survival.

    • Immunoblotting: To quantify the expression and phosphorylation levels of proteins in the WNK-SPAK-NKCC1 signaling pathway.

Conclusion

This compound represents a promising therapeutic agent for acute brain injury. Its targeted inhibition of the SPAK kinase and subsequent modulation of the NKCC1 cotransporter addresses the critical issue of cytotoxic edema. The data presented in these notes highlight the significant neuroprotective effects of this compound in preclinical models. The detailed protocols provide a foundation for researchers to further investigate and validate the therapeutic potential of this compound and related compounds for the treatment of stroke and other acute brain injuries.

References

Application Notes and Protocols: Measuring NKCC1 and KCC Activity After ZT-1a Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT-1a is a potent and selective inhibitor of the STE20/SPS1-related proline-alanine-rich kinase (SPAK), a master regulator of cation-chloride cotransporters (CCCs).[1][2][3] SPAK kinase stimulates the activity of the Na-K-Cl cotransporter 1 (NKCC1) and inhibits the K-Cl cotransporters (KCCs) through phosphorylation.[1][3] By inhibiting SPAK, this compound effectively modulates ion transport, leading to a decrease in NKCC1-mediated ion influx and an increase in KCC-mediated ion efflux. This dual action makes this compound a promising therapeutic agent for neurological disorders associated with impaired ionic homeostasis, such as cerebral edema following ischemic stroke and post-hemorrhagic hydrocephalus.

These application notes provide detailed protocols for assessing the pharmacological effects of this compound on NKCC1 and KCC activity. The following sections include methodologies for measuring changes in cotransporter phosphorylation, ion flux, and cell volume, which are critical parameters for characterizing the efficacy and mechanism of action of this compound and related compounds.

Mechanism of Action of this compound

This compound exerts its effects on NKCC1 and KCCs by targeting their upstream regulator, the SPAK kinase. The signaling pathway is as follows:

ZT1a_Mechanism ZT1a This compound SPAK SPAK Kinase ZT1a->SPAK NKCC1_inactive NKCC1 (Inactive) SPAK->NKCC1_inactive Phosphorylates KCC_active KCC (Active) (Increased Ion Efflux) SPAK->KCC_active Phosphorylates NKCC1_active p-NKCC1 (Active) (Increased Ion Influx) KCC_inactive p-KCC (Inactive) Experimental_Workflow cluster_assays Select Assay Type cluster_western Protocol 1 cluster_flux Protocol 2 cluster_volume Protocol 3 start Start: Treat Cells/Tissue with this compound western Western Blot (Phosphorylation Status) start->western flux Ion Flux Assay (Functional Activity) start->flux volume Cell Volume Assay (Functional Outcome) start->volume lysis Cell Lysis western->lysis dye_loading Load Cells with Ion-Sensitive Dye flux->dye_loading osmotic_stress Induce Hyperosmotic Stress volume->osmotic_stress sds SDS-PAGE & Transfer lysis->sds probing Antibody Probing (p-NKCC1, p-KCC2) sds->probing detection Detection & Quantification probing->detection stimulus Add Ion Stimulus (e.g., Thallium, Rubidium) dye_loading->stimulus measurement Measure Fluorescence/ Radioactivity stimulus->measurement analysis Calculate Ion Flux Rate measurement->analysis imaging Time-Lapse Microscopy osmotic_stress->imaging volume_calc Calculate Cell Volume Changes imaging->volume_calc rvi_analysis Analyze Regulatory Volume Increase (RVI) volume_calc->rvi_analysis

References

Application Notes and Protocols for Detecting ZT-1a Effects in Brain Tissue by Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT-1a is a potent and selective, non-ATP competitive inhibitor of Ste20-related proline-alanine-rich kinase (SPAK). It modulates cation-chloride cotransporters (CCCs) by inhibiting the WNK-SPAK/OSR1 signaling pathway. This pathway is a critical regulator of ion homeostasis in the brain.[1][2] In pathological conditions such as ischemic stroke and vascular dementia, the upregulation of this pathway leads to an increase in the phosphorylation and activity of Na+-K+-2Cl- cotransporter isoform 1 (NKCC1) and a decrease in the activity of K+-Cl- cotransporters (KCCs).[1][3] This ionic imbalance results in cytotoxic edema, neuroinflammation, and neuronal cell death.[2] this compound has demonstrated neuroprotective effects by reducing the phosphorylation of SPAK and its downstream target NKCC1, thereby mitigating brain swelling, neuronal damage, and demyelination in rodent models of stroke and vascular dementia.

These application notes provide detailed protocols for the use of immunohistochemistry (IHC) to detect and quantify the therapeutic effects of this compound in brain tissue. The protocols focus on key biomarkers associated with the mechanism of action of this compound and its neuroprotective outcomes.

Key Biomarkers for Assessing this compound Efficacy

Immunohistochemistry is a powerful technique to visualize the spatial distribution and quantify the expression of key proteins within the brain tissue. The following are key biomarkers to assess the effects of this compound:

  • Phospho-NKCC1 (pNKCC1): As a direct downstream target of the SPAK kinase, the levels of phosphorylated NKCC1 are indicative of the pathway's activity. This compound is expected to decrease pNKCC1 levels.

  • Glial Fibrillary Acidic Protein (GFAP): A marker for reactive astrogliosis, which is a hallmark of neuroinflammation. This compound has been shown to reduce GFAP expression, indicating a dampening of the inflammatory response.

  • NeuN: A marker for mature neurons. Preservation of NeuN staining in this compound treated animals compared to vehicle controls indicates neuroprotection.

  • Myelin Basic Protein (MBP): A major component of the myelin sheath. Increased MBP staining following this compound treatment in models of demyelination suggests preservation of white matter integrity.

  • C3d: A marker for cytotoxic reactive astrocytes. A reduction in C3d positive cells with this compound treatment suggests a shift from a detrimental to a more homeostatic astrocyte phenotype.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: Effect of this compound on Stroke-Induced Brain Injury in Mice

ParameterVehicle ControlThis compound TreatmentPercentage ChangeReference
Infarct Volume (T2WI MRI) HighReduced by ~65.2%▼ 65.2%
NeuN+ Cell Loss PronouncedReduced by 52.0%▲ 52.0%
pSPAK/pOSR1 Levels (Ipsilateral Hemisphere) IncreasedSignificantly Reduced
pNKCC1 Levels (Ipsilateral Hemisphere) IncreasedSignificantly Reduced

Table 2: Effect of this compound in a Mouse Model of Vascular Dementia (BCAS)

ParameterVehicle ControlThis compound TreatmentOutcomeReference
GFAP Expression IncreasedSignificantly ReducedAttenuated Astrogliosis
MBP Loss SignificantPreventedPreserved Myelin
C3d+ Astrocytes IncreasedSignificantly ReducedReduced Cytotoxic Astrocytes
S100A10+ Astrocytes DecreasedSignificantly IncreasedIncreased Homeostatic Astrocytes
Oligodendrocyte Precursor Cells (OPCs) and Mature Oligodendrocytes (OLs) DecreasedPreservedProtected Oligodendrocytes

Signaling Pathways and Experimental Workflows

ZT1a_Signaling_Pathway cluster_0 Brain Injury (e.g., Ischemia) cluster_1 WNK-SPAK Signaling Cascade cluster_2 Cation-Chloride Cotransporters (CCCs) cluster_3 Cellular Effects Injury Ischemia/ Neuroinflammation WNK WNK Kinases Injury->WNK Upregulates SPAK SPAK/OSR1 WNK->SPAK Activates NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates KCCs KCCs SPAK->KCCs Phosphorylates pNKCC1 pNKCC1 (Active) pKCCs pKCCs (Inactive) Ion_Influx Increased Na+, Cl-, H2O Influx pNKCC1->Ion_Influx Ion_Efflux Decreased K+, Cl- Efflux pKCCs->Ion_Efflux Edema Cytotoxic Edema Ion_Influx->Edema Ion_Efflux->Edema Neuronal_Death Neuronal Death Edema->Neuronal_Death Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Death ZT1a This compound ZT1a->SPAK Inhibits

Caption: this compound inhibits the WNK-SPAK signaling pathway.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Induction Induce Brain Injury (e.g., MCAO for stroke, BCAS for vascular dementia) Treatment_Group Administer this compound (e.g., 5 mg/kg, i.p.) Induction->Treatment_Group Vehicle_Group Administer Vehicle (e.g., DMSO) Induction->Vehicle_Group Tissue_Collection Euthanize and Perfuse Collect Brain Tissue Treatment_Group->Tissue_Collection Vehicle_Group->Tissue_Collection Tissue_Processing Fixation (e.g., 4% PFA) Cryoprotection (e.g., 30% Sucrose) Sectioning (e.g., 40 µm) Tissue_Collection->Tissue_Processing IHC Immunohistochemistry (pNKCC1, GFAP, NeuN, MBP) Tissue_Processing->IHC Imaging Confocal/Fluorescence Microscopy IHC->Imaging Quantification Image Analysis (Fluorescence Intensity, Cell Counting) Imaging->Quantification

Caption: General workflow for assessing this compound effects.

Experimental Protocols

Animal Model and this compound Administration

The following are example treatment protocols based on published studies. Dosing and timing should be optimized for the specific animal model and research question.

  • Ischemic Stroke Model (transient Middle Cerebral Artery Occlusion - tMCAO):

    • Animal: Adult C57BL/6J mice.

    • This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle (e.g., 50% DMSO) via intraperitoneal (i.p.) injection at specific time points post-reperfusion (e.g., 3 and 8 hours). For continuous delivery, an osmotic pump can be used to administer this compound (5 mg/kg/day) for a specified duration (e.g., 3-21 hours post-stroke).

  • Vascular Dementia Model (Bilateral Carotid Artery Stenosis - BCAS):

    • Animal: Adult C57BL/6J mice.

    • This compound Administration: A delayed treatment regimen can be employed, with this compound (5 mg/kg, i.p.) or vehicle (DMSO, 2 mL/kg) administered every 72 hours, starting from day 14 post-BCAS surgery and continuing until day 35.

Immunohistochemistry Protocol for Free-Floating Brain Sections

This protocol provides a general framework for staining 40 µm free-floating mouse brain sections. Optimization of antibody concentrations and incubation times may be necessary.

1. Tissue Preparation and Sectioning:

  • Anesthetize the mouse and transcardially perfuse with ice-cold 1X Phosphate Buffered Saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

  • Freeze the brain and cut 40 µm coronal sections using a cryostat.

  • Collect the sections in a cryoprotectant solution (e.g., 30% glycerol, 30% ethylene glycol in PBS) and store at -20°C until use.

2. Staining Procedure:

  • Wash sections three times for 10 minutes each in 1X PBS to remove the cryoprotectant.

  • Antigen Retrieval (if necessary, especially for pNKCC1): Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.

  • Permeabilization and Blocking: Incubate sections for 1 hour at room temperature in blocking buffer (e.g., 5% normal donkey serum and 0.3% Triton X-100 in 1X PBS).

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibody diluted in antibody dilution buffer (e.g., 1% normal donkey serum and 0.3% Triton X-100 in 1X PBS). See Table 3 for suggested antibodies and starting dilutions.

  • Washing: Wash sections three times for 10 minutes each in 1X PBS with 0.1% Triton X-100 (PBST).

  • Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature in the dark with the appropriate fluorophore-conjugated secondary antibody diluted in the antibody dilution buffer.

  • Washing: Wash sections three times for 10 minutes each in PBST in the dark.

  • Counterstaining (Optional): Incubate sections with a nuclear stain like DAPI (1:10,000 in PBS) for 10 minutes.

  • Final Washes: Wash sections twice for 10 minutes each in 1X PBS.

  • Mounting: Mount the sections onto glass slides and coverslip using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a confocal or fluorescence microscope.

Table 3: Recommended Primary Antibodies for Immunohistochemistry

Target ProteinHost SpeciesRecommended DilutionRepresentative Antibody (Vendor, Cat#)
pNKCC1 (Thr203/207/212) Rabbit1:200 - 1:500Abcam (ab5899)
GFAP Rabbit or Mouse1:500 - 1:1000Millipore (MAB360), Abcam (ab7260)
NeuN Mouse1:500 - 1:1000Millipore (MAB377)
MBP Rat or Rabbit1:500Abcam (ab7349)
C3d Rabbit1:100 - 1:250Abcam (ab200999)

Note: The provided catalog numbers are for representative antibodies. It is crucial to validate the chosen antibody for the specific application and tissue.

Data Analysis and Interpretation

  • Image Acquisition: Capture images using consistent settings (e.g., laser power, gain, pinhole size) for all experimental groups to allow for accurate comparison.

  • Quantification:

    • Fluorescence Intensity: Measure the mean fluorescence intensity of the signal in a defined region of interest (ROI) using software like ImageJ or FIJI.

    • Cell Counting: Count the number of positive cells (e.g., NeuN-positive neurons, C3d-positive astrocytes) within a defined ROI.

    • Area Fraction: Calculate the percentage of the ROI that is positively stained (e.g., for MBP).

  • Statistical Analysis: Compare the quantified data between the this compound treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA). A statistically significant difference will indicate an effect of this compound.

By following these detailed protocols and application notes, researchers can effectively utilize immunohistochemistry to investigate and quantify the neuroprotective effects of this compound in various models of brain injury.

References

Application Note and Protocol for Assessing Brain Edema Following ZT-1a Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain edema, the accumulation of excess fluid in the brain's intracellular or extracellular spaces, is a life-threatening complication of various neurological insults, including ischemic stroke, traumatic brain injury, and hydrocephalus.[1] Effective therapeutic interventions that can mitigate brain edema are urgently needed. ZT-1a is a novel and potent, non-ATP-competitive inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[2] This kinase is a master regulator of cation-Cl- cotransporters (CCCs), which are crucial for maintaining ionic and water homeostasis in the brain.[3]

This compound modulates the activity of these transporters by inhibiting the phosphorylation of Na-K-Cl cotransporter 1 (NKCC1) and stimulating the K-Cl cotransporters (KCCs). This dual action helps to restore ionic balance and reduce the influx of water into brain cells, thereby attenuating cerebral edema. Preclinical studies in rodent models of stroke and hydrocephalus have demonstrated that this compound administration leads to a significant reduction in brain swelling, infarct volume, and improved neurological outcomes.

This document provides detailed protocols for assessing the efficacy of this compound in reducing brain edema in a research setting. The methodologies described include both in vivo imaging and ex vivo tissue analysis, providing a comprehensive approach to quantifying changes in brain water content and associated tissue damage.

Signaling Pathway of this compound in Mitigating Brain Edema

This compound exerts its therapeutic effect by targeting the WNK-SPAK/OSR1 signaling cascade, which regulates the activity of key ion cotransporters involved in cell volume control. In pathological conditions such as ischemic stroke, this pathway is upregulated, leading to increased NKCC1 activity and subsequent cytotoxic edema. This compound inhibits SPAK, thereby reducing the phosphorylation and activation of NKCC1, while promoting the activity of KCCs, which mediate ion efflux. This helps to counteract the pathological ion and water influx, thus reducing brain edema.

ZT1a_Signaling_Pathway cluster_1 WNK-SPAK/OSR1 Kinase Cascade cluster_2 Cation-Cl- Cotransporters cluster_3 Cellular Effects Ischemic Insult Ischemic Insult WNK WNK Kinase Ischemic Insult->WNK Upregulates SPAK SPAK/OSR1 WNK->SPAK Activates NKCC1 NKCC1 (pNKCC1) SPAK->NKCC1 Phosphorylates (Activates) KCCs KCCs (pKCCs) SPAK->KCCs Phosphorylates (Inhibits) Ion_Influx Na+, K+, 2Cl- Influx NKCC1->Ion_Influx Ion_Efflux K+, Cl- Efflux KCCs->Ion_Efflux Cytotoxic_Edema Cytotoxic Edema Ion_Influx->Cytotoxic_Edema ZT1a This compound ZT1a->SPAK Inhibits

Figure 1: this compound Signaling Pathway in Brain Edema

Experimental Protocols

The following protocols are designed for use in rodent models of brain injury, such as the middle cerebral artery occlusion (MCAO) model of ischemic stroke.

Magnetic Resonance Imaging (MRI) for Non-Invasive Edema Assessment

MRI is a powerful tool for the longitudinal and non-invasive quantification of brain edema and infarct volume. T2-weighted imaging is particularly sensitive for detecting edematous tissue.

Protocol:

  • Animal Model: Induce ischemic stroke using the MCAO model in rats or mice.

  • This compound Administration: Administer this compound or vehicle control at specified time points post-injury (e.g., 3 and 8 hours post-reperfusion) via intraperitoneal (i.p.) injection.

  • MRI Acquisition:

    • Perform MRI scans at various time points (e.g., 24 hours, 7 days) post-MCAO.

    • Anesthetize the animal and place it in a stereotaxic frame within the MRI scanner.

    • Acquire T2-weighted images (T2WI) using a suitable sequence (e.g., fast spin-echo).

    • Diffusion-weighted imaging (DWI) can also be performed to distinguish between cytotoxic and vasogenic edema.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the hyperintense T2 signal, which represents the edematous and infarcted tissue.

    • Calculate the total lesion volume by summing the area of the lesion on each slice and multiplying by the slice thickness.

    • Assess hemispheric swelling by comparing the volume of the ipsilateral (injured) hemisphere to the contralateral (uninjured) hemisphere. The formula for hemispheric swelling is:

      • % Swelling = [(Ipsilateral Volume - Contralateral Volume) / Contralateral Volume] * 100

MRI_Workflow cluster_0 Animal Preparation cluster_1 MRI Acquisition cluster_2 Data Analysis A1 Induce MCAO in Rodent A2 Administer this compound or Vehicle A1->A2 B1 Anesthetize Animal A2->B1 B2 Position in MRI Scanner B1->B2 B3 Acquire T2-weighted & Diffusion-weighted Images B2->B3 C1 Measure Lesion Volume (Hyperintense Signal) B3->C1 C2 Calculate Hemispheric Swelling C1->C2

Figure 2: Workflow for MRI Assessment of Brain Edema
Wet-to-Dry Weight Ratio for Brain Water Content

This is a widely used and reliable method for directly measuring brain water content (BWC).

Protocol:

  • Animal Model and Treatment: Follow the same procedure as for the MRI protocol.

  • Tissue Collection:

    • At a predetermined endpoint (e.g., 24 hours post-MCAO), euthanize the animal and rapidly remove the brain.

    • Separate the ipsilateral and contralateral hemispheres. The cerebellum can be used as an internal control.

  • Wet Weight Measurement: Immediately weigh the tissue samples to obtain the wet weight.

  • Dry Weight Measurement:

    • Dry the tissue samples in an oven at 85-100°C for 24-72 hours, or until a constant weight is achieved.

    • Allow the samples to cool in a desiccator before weighing to obtain the dry weight.

  • Calculation of Brain Water Content:

    • Calculate the BWC as a percentage using the following formula:

      • % BWC = [(Wet Weight - Dry Weight) / Wet Weight] * 100

Histological Assessment of Brain Infarction and Edema

Histological analysis provides cellular-level detail of tissue damage and can be used to corroborate findings from MRI and BWC measurements.

Protocol:

  • Animal Model and Treatment: Follow the same procedure as for the MRI protocol.

  • Tissue Processing:

    • At the desired endpoint, euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Remove the brain and post-fix in 4% paraformaldehyde overnight.

    • Cryoprotect the brain in a sucrose solution gradient.

    • Section the brain into coronal slices (e.g., 20-30 µm thick) using a cryostat.

  • Staining:

    • 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: This is used to visualize the infarct area in fresh, unfixed tissue. Healthy tissue stains red, while the infarcted area remains white.

    • Hematoxylin and Eosin (H&E) Staining: To assess overall tissue morphology, cell death, and edema (visible as pale-staining areas and enlarged perivascular spaces).

    • Immunohistochemistry: Use specific antibodies to label markers of interest, such as:

      • GFAP: for reactive astrocytes.

      • Iba1: for activated microglia, to assess neuroinflammation.

      • NeuN: to identify surviving neurons.

  • Image Analysis:

    • Capture images of the stained sections using a microscope.

    • Quantify the infarct volume from TTC or H&E stained sections using image analysis software.

    • Assess the degree of astrogliosis and microglial activation by quantifying the immunoreactive area for GFAP and Iba1, respectively.

Data Presentation

The following tables summarize the expected quantitative data from the described protocols, based on published findings for this compound.

Table 1: Effect of this compound on Brain Infarct Volume and Hemispheric Swelling (24h post-MCAO)

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Hemispheric Swelling (%)
Vehicle-78.1 ± 5.8~15-20% (estimated)
This compound2.5Not reportedReduced by ~36%
This compound5.043.6 ± 6.5Reduced by ~54%
Data adapted from Zhang et al. (2020)

Table 2: Effect of this compound on Brain Water Content (24h post-MCAO)

Brain RegionTreatment GroupBrain Water Content (%)
Ipsilateral HemisphereVehicle~82-85% (expected)
This compound (5 mg/kg)Significantly reduced vs. Vehicle
Contralateral HemisphereVehicle~78-80% (expected)
This compound (5 mg/kg)No significant change
Expected results based on the known effects of this compound on reducing edema.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the therapeutic potential of this compound in reducing brain edema. By combining non-invasive imaging with direct measurement of brain water content and histological analysis, researchers can obtain a comprehensive understanding of this compound's efficacy and mechanism of action. These methods are essential for advancing the development of this compound as a potential treatment for a range of neurological conditions associated with cerebral edema.

References

Troubleshooting & Optimization

ZT-1a solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

Compound: ZT-1a Molecular Formula: C₂₂H₁₅Cl₃N₂O₂ Molecular Weight: 445.73 Mechanism of Action: this compound is a potent and selective non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK).[1][2][3] It inhibits the Na-K-2Cl cotransporter (NKCC1) and stimulates K-Cl cotransporters (KCCs) by reducing their SPAK-dependent phosphorylation.[1][4]

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO has been reported at concentrations as high as 125 mg/mL (280.44 mM) and 89 mg/mL (199.67 mM). For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.

Q2: Is this compound soluble in aqueous solutions?

A2: this compound is practically insoluble in water. Direct dissolution in aqueous buffers or cell culture media is not recommended and will likely result in poor solubility and precipitation.

Q3: How should I store my this compound stock solution?

A3: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. For long-term storage, keep aliquots at -20°C or -80°C. When stored at -20°C, the solution should be used within one month; at -80°C, it can be stable for up to six months.

Q4: My this compound powder is difficult to dissolve even in DMSO. What should I do?

A4: If you encounter difficulty dissolving this compound, gentle warming and mechanical agitation can be used. Try warming the solution in a 37°C water bath and using a vortex or sonicator to facilitate dissolution.

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments.

Issue 1: Precipitation in Aqueous Media

Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Answer: This is a common issue for poorly soluble compounds. The abrupt change in solvent polarity causes the compound to fall out of solution.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Use an Intermediate Dilution Step: Instead of diluting directly, perform a serial dilution. First, dilute the DMSO stock into a mixture of DMSO and your aqueous medium (e.g., a 1:1 ratio), then add this intermediate solution to the final medium.

  • Increase Co-solvent Percentage: If your experiment allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Use a Formulation with Excipients: For in vivo studies or more complex in vitro models, consider using formulations that enhance solubility. Formulations including PEG300, Tween 80, and saline have been reported for this compound.

Issue 2: Inconsistent Results in Biological Assays

Question: I am observing high variability in my experimental results. Could this be related to this compound solubility?

Answer: Yes, poor solubility can lead to inconsistent and unreliable results. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

Troubleshooting Steps:

  • Visually Inspect Your Solutions: Before adding to your assay, ensure your diluted this compound solution is clear and free of any visible precipitate. If you observe cloudiness or particles, the compound is not fully dissolved.

  • Perform a Solubility Test: Before a large-scale experiment, determine the maximum concentration at which this compound remains soluble in your final assay medium. This can be done by preparing a serial dilution and observing the concentration at which precipitation occurs.

  • Ensure Thorough Mixing: When diluting the stock solution, ensure rapid and complete mixing to create a homogeneous solution and avoid localized high concentrations that can lead to precipitation.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents
Solvent SystemConcentrationNotesSource
DMSO125 mg/mL (280.44 mM)-GlpBio
DMSO89 mg/mL (199.67 mM)Use fresh, anhydrous DMSO.Selleck Chemicals
DMSO8 mg/mL (17.95 mM)Sonication is recommended.TargetMol
Ethanol4 mg/mL (8.97 mM)-Selleck Chemicals
WaterInsoluble-Selleck Chemicals
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (2.24 mM)Sonication is recommended. For in vivo use.TargetMol
10% DMSO + 90% Corn Oil2.08 mg/mL (4.67 mM)For in vivo use.MedchemExpress

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: Based on a molecular weight of 445.73 g/mol , calculate the mass of this compound needed. For 1 mL of a 100 mM solution, you will need 44.57 mg.

  • Weigh Compound: Accurately weigh the calculated mass of this compound powder into a sterile, appropriate-sized vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Facilitate Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, use a sonicator or warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Determine Final Concentration: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment (typically ≤ 0.5%).

  • Prepare Intermediate Dilution (if necessary): For high final concentrations, an intermediate dilution step is recommended.

    • Prepare a tube with a 1:1 mixture of DMSO and your cell culture medium.

    • Add the required volume of your this compound stock solution to this mixture and vortex immediately.

  • Prepare Final Dilution:

    • Add the appropriate volume of the this compound stock solution (or intermediate dilution) to your final volume of cell culture medium.

    • Immediately vortex or invert the tube several times to ensure thorough mixing and prevent precipitation.

  • Prepare Vehicle Control: Prepare a control sample containing the same final concentration of DMSO (and any other solvents/excipients) used in the test samples.

Visualizations

G Troubleshooting Workflow for this compound Precipitation start This compound precipitates in aqueous medium check_conc Is the final concentration as low as possible? start->check_conc lower_conc Lower the working concentration of this compound check_conc->lower_conc No check_dmso Is the final DMSO concentration < 0.5%? check_conc->check_dmso Yes lower_conc->check_conc increase_dmso Increase final DMSO (if experiment allows) check_dmso->increase_dmso No intermediate_step Use an intermediate dilution step check_dmso->intermediate_step Yes increase_dmso->intermediate_step formulation Consider alternative formulation (e.g., with PEG300) intermediate_step->formulation Still precipitates end_success Solution is clear intermediate_step->end_success formulation->end_success

Caption: Troubleshooting workflow for this compound precipitation in aqueous media.

G Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKCC1 NKCC1 ion_in Ion Influx (Na+, K+, 2Cl-) NKCC1->ion_in KCCs KCCs ion_out Ion Efflux (K+, Cl-) KCCs->ion_out SPAK SPAK Kinase p_NKCC1 Phosphorylated NKCC1 (Active) SPAK->p_NKCC1 Phosphorylates p_KCCs Phosphorylated KCCs (Inactive) SPAK->p_KCCs Phosphorylates ZT1a This compound ZT1a->SPAK Inhibits p_NKCC1->NKCC1 p_KCCs->KCCs

Caption: this compound inhibits SPAK, altering ion cotransporter phosphorylation.

G Experimental Workflow for In Vivo Formulation start Weigh this compound dissolve_dmso Dissolve in minimum volume of DMSO start->dissolve_dmso add_peg Add PEG300 and mix dissolve_dmso->add_peg add_tween Add Tween 80 and mix add_peg->add_tween add_saline Add Saline to final volume and mix add_tween->add_saline sonicate Sonicate until clear add_saline->sonicate end Formulation ready for administration sonicate->end

Caption: Workflow for preparing a this compound formulation for in vivo studies.

References

ZT-1a Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the SPAK kinase inhibitor, ZT-1a, in solution and its proper storage. The following information is designed to help users mitigate common issues and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid powder form, long-term storage at -20°C is recommended, which can preserve its stability for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1]

Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for long-term stability, remaining viable for up to two years.[1] For more frequent use, storage at -20°C is suitable for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and absorbed water can impact the solubility and stability of this compound. For in vivo studies, further dilution into aqueous buffers or vehicles is necessary, and specific formulation protocols should be followed.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or upon dilution into an aqueous buffer. If precipitation is observed in the DMSO stock, gentle warming to 37°C and sonication can help redissolve the compound. When diluting into aqueous solutions, it is crucial to ensure the final concentration is below the solubility limit in the final solvent mixture. Performing serial dilutions rather than a single large dilution can also help prevent precipitation.

Q4: Are there any known incompatibilities of this compound with common labware or reagents?

A4: While specific incompatibility studies for this compound are not widely published, it is good practice to use high-quality, inert labware (e.g., polypropylene or glass) to minimize adsorption or leaching. When preparing formulations, ensure all components are compatible and that the final solution is clear and free of precipitates before use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected activity in assays 1. Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged exposure to ambient temperatures. 2. Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration. 3. Incorrect concentration: Errors in weighing or dilution calculations.1. Verify storage conditions: Ensure the stock solution has been stored at the recommended temperature and for the appropriate duration. 2. Prepare fresh dilutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Check for precipitation: Visually inspect the solution for any precipitates. If present, try to redissolve as described in the FAQs. 4. Perform a stability check: If degradation is suspected, a stability analysis using a method like HPLC is recommended (see Experimental Protocols). 5. Recalculate concentrations: Double-check all calculations for the preparation of the stock and working solutions.
Precipitation upon dilution into aqueous buffer Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.1. Decrease final concentration: The final concentration in the aqueous buffer may be too high. 2. Increase co-solvent concentration: A higher percentage of an organic co-solvent (like DMSO) in the final solution may be necessary, but be mindful of its potential effects on the assay. 3. Use a surfactant: For some applications, a non-ionic surfactant may help to maintain solubility. 4. Perform serial dilutions: This can prevent the compound from crashing out of solution.
Discoloration of the solution Oxidation or degradation: The compound may be undergoing chemical changes.1. Protect from light: Store solutions in amber vials or protect them from light. 2. Use fresh solvent: Ensure the solvent has not been contaminated. 3. Perform a quality check: Analyze the solution by HPLC-UV to check for the appearance of new peaks, which could indicate degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Recommended Duration Source
Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C2 years
-20°C1 year
Table 2: Solubility of this compound in Common Solvents
Solvent Solubility Source
DMSO≥ 89 mg/mL
Ethanol~4 mg/mL
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If necessary, sonicate the solution for 5-10 minutes or gently warm it to 37°C to ensure complete dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

This protocol provides a general framework for assessing the stability of this compound in a given solvent over time.

  • Objective: To determine the degradation of this compound in solution under specific storage conditions.

  • Materials: this compound stock solution, HPLC-grade solvents (e.g., acetonitrile, water, formic acid), HPLC system with a UV detector, appropriate HPLC column (e.g., C18).

  • Procedure:

    • Time Point 0 (T0) Analysis:

      • Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO).

      • Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis with the mobile phase.

      • Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at T0 will serve as the 100% reference.

    • Sample Storage:

      • Store aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • Subsequent Time Point Analysis (e.g., T1, T2, ...):

      • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a stored aliquot.

      • Prepare a sample for HPLC analysis in the same manner as for the T0 analysis.

      • Inject the sample into the HPLC system using the same method.

    • Data Analysis:

      • Compare the peak area of this compound at each time point to the peak area at T0.

      • Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

      • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

SPAK Signaling Pathway

This compound is a non-ATP-competitive inhibitor of the SPAK kinase. The following diagram illustrates the canonical WNK-SPAK/OSR1 signaling pathway that regulates cation-Cl- cotransporters (CCCs) like NKCC1 and KCCs. This compound's inhibitory action on SPAK prevents the phosphorylation and subsequent activation of NKCC1 and the inhibitory phosphorylation of KCCs.

SPAK_Signaling_Pathway This compound Inhibition of the WNK-SPAK/OSR1 Signaling Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Cascade cluster_downstream Downstream Effectors WNK_Kinases WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK_Kinases->SPAK_OSR1 Phosphorylates & Activates pNKCC1 pNKCC1 (Active) Ion Influx SPAK_OSR1->pNKCC1 Phosphorylates pKCCs pKCCs (Inactive) SPAK_OSR1->pKCCs Phosphorylates This compound This compound This compound->SPAK_OSR1 Inhibits NKCC1 NKCC1 (Inactive) KCCs KCCs (Active) Ion Efflux

Caption: this compound inhibits SPAK, preventing phosphorylation of downstream targets.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow for conducting a stability study of this compound in solution.

Stability_Workflow This compound Stability Assessment Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Start->Prepare_Stock T0_Analysis T0 Analysis: Dilute and inject into HPLC. Record initial peak area. Prepare_Stock->T0_Analysis Store_Aliquots Store Aliquots at Desired Conditions (-20°C, 4°C, RT) T0_Analysis->Store_Aliquots Time_Points Time for Next Measurement? Store_Aliquots->Time_Points Tx_Analysis Tx Analysis: Retrieve aliquot, dilute, and inject into HPLC. Time_Points->Tx_Analysis Yes End End Time_Points->End No Data_Analysis Data Analysis: Compare Tx peak area to T0. Calculate % remaining. Tx_Analysis->Data_Analysis Data_Analysis->Time_Points

Caption: Workflow for determining the stability of this compound in solution over time.

References

Troubleshooting inconsistent results in ZT-1a experiments

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving the novel SPAK kinase inhibitor, ZT-1a. This guide, presented in a question-and-answer format, directly addresses specific issues that may arise during experimental procedures.

Troubleshooting Guides

This section is dedicated to identifying and resolving common problems encountered during this compound experimentation.

Issue 1: Inconsistent Inhibition of Target Phosphorylation

Question: My Western blot results show variable levels of pSPAK/pOSR1, pNKCC1, or pKCC3 inhibition even with the same concentration of this compound. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
This compound Degradation This compound is a small molecule inhibitor. Ensure proper storage of the compound as per the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Cellular Health and Density Inconsistent cell health or density can lead to variability in signaling pathway activation. Ensure cells are in the logarithmic growth phase and that seeding density is consistent across all wells and experiments. Perform a cell viability assay (e.g., MTT or Trypan Blue) to confirm cell health before treatment.
Treatment Time and Vehicle Effects The timing of this compound treatment is crucial. Optimize the incubation time to observe maximal and consistent inhibition. The vehicle used to dissolve this compound (e.g., DMSO) can have effects on cells at higher concentrations. Always include a vehicle-only control group and ensure the final concentration of the vehicle is consistent and minimal across all treatments.
Antibody Performance Inconsistent antibody quality or incorrect antibody dilution can lead to variable Western blot results. Validate your primary and secondary antibodies. Run a positive and negative control to ensure antibody specificity. Titrate your antibodies to find the optimal concentration.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

Question: I am observing unexpected changes in cell morphology or a significant decrease in cell viability at concentrations where I expect to see specific inhibition. Why is this happening?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
High this compound Concentration While this compound is a selective SPAK inhibitor, high concentrations may lead to off-target effects or cellular toxicity.[1] Perform a dose-response curve to determine the optimal concentration that provides target inhibition without significant cytotoxicity. The reported effective concentration in some studies is around 10 µM.[1]
Solvent Toxicity The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent is below the toxic threshold for your specific cell line (typically <0.5%).
Contamination Microbial contamination can induce stress responses in cells, leading to unexpected results. Regularly check cell cultures for any signs of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, non-ATP-competitive inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1] SPAK is a master regulator of cation-Cl- cotransporters (CCCs).[1] By inhibiting SPAK, this compound decreases the phosphorylation of Na-K-Cl cotransporter 1 (NKCC1) and stimulates the dephosphorylation of K-Cl cotransporters (KCCs).[1] This dual action effectively reduces intracellular chloride concentration.

Q2: What are the key applications of this compound in research?

This compound is primarily used in preclinical research to study the role of the WNK-SPAK-CCC signaling pathway in various physiological and pathological conditions. It has shown therapeutic potential in rodent models of neurological disorders such as ischemic stroke and hydrocephalus by reducing cerebral edema and inflammation.

Q3: How does this compound affect ion transport?

This compound inhibits the SPAK kinase, which normally phosphorylates and activates NKCC1 (an ion importer) and phosphorylates and inhibits KCCs (ion exporters). Therefore, this compound treatment leads to decreased NKCC1 activity and increased KCC activity, resulting in a net efflux of chloride ions from the cell.

Experimental Protocols

Western Blotting for Phosphorylated SPAK/OSR1, NKCC1, and KCC3

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSPAK/pOSR1, total SPAK/OSR1, pNKCC1, total NKCC1, pKCC3, and total KCC3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

ZT1a_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular WNKs WNKs SPAK/OSR1 SPAK/OSR1 WNKs->SPAK/OSR1 Activates NKCC1 (Inactive) NKCC1 (Inactive) SPAK/OSR1->NKCC1 (Inactive) Phosphorylates KCCs (Active) KCCs (Active) SPAK/OSR1->KCCs (Active) Phosphorylates This compound This compound This compound->SPAK/OSR1 Inhibits NKCC1 (Active) NKCC1 (Active) NKCC1 (Inactive)->NKCC1 (Active) Ion Influx (Cl-) Ion Influx (Cl-) NKCC1 (Active)->Ion Influx (Cl-) Promotes KCCs (Inactive) KCCs (Inactive) KCCs (Active)->KCCs (Inactive) Ion Efflux (Cl-) Ion Efflux (Cl-) KCCs (Inactive)->Ion Efflux (Cl-) Inhibits Phosphorylation Phosphorylation Dephosphorylation Dephosphorylation

Caption: this compound inhibits SPAK/OSR1, preventing NKCC1 activation and promoting KCC activity.

ZT1a_Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification This compound Treatment->Cell Lysis & Protein Quantification Endpoint Assays Endpoint Assays This compound Treatment->Endpoint Assays Western Blot Western Blot Cell Lysis & Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Endpoint Assays->Cell Viability Assay (MTT) Ion Flux Assay Ion Flux Assay Endpoint Assays->Ion Flux Assay Cell Viability Assay (MTT)->Data Analysis Ion Flux Assay->Data Analysis

Caption: A general workflow for assessing the efficacy of this compound in cell-based assays.

References

Optimizing ZT-1a Concentration for Cell Culture Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ZT-1a in cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK), also known as STK39. SPAK is a master regulator of cation-Cl- cotransporters (CCCs), such as NKCC1 and KCCs. By inhibiting SPAK, this compound leads to a decrease in the phosphorylation of NKCC1 and stimulates the activity of KCCs. This modulation of ion transport is crucial for maintaining ionic homeostasis in cells.[1][2]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

Based on published studies, a typical starting concentration range for this compound in cell culture is between 0.1 µM and 10 µM.[1] The half-maximal effective concentration (EC50) for inhibiting cellular SPAK activity has been reported to be approximately 1 µM.[3] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How do I determine the optimal concentration of this compound for my specific cell line and assay?

To determine the optimal concentration, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. The goal is to identify the lowest concentration that produces the maximal desired effect with minimal off-target effects or cytotoxicity. A detailed protocol for a dose-response experiment is provided in the "Experimental Protocols" section.

Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?

Precipitation of small molecules like this compound in aqueous solutions can be a common issue.[4] Here are some troubleshooting steps:

  • Ensure Proper Dissolution of Stock Solution: Make sure your this compound stock solution, typically in DMSO, is fully dissolved before diluting it into your cell culture medium. Gentle warming or brief sonication may help.

  • Optimize Dilution Method: When diluting the stock solution, add it to your pre-warmed cell culture medium dropwise while gently swirling. This helps to prevent localized high concentrations that can lead to precipitation.

  • Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Test Solubility in Your Medium: Before treating your cells, you can perform a simple solubility test by preparing the desired concentrations of this compound in your cell culture medium and incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for any precipitate after a few hours.

Q5: How can I assess the on-target effect of this compound in my cells?

The on-target effect of this compound can be assessed by measuring the phosphorylation status of SPAK and its downstream targets, such as NKCC1. A common method for this is Western blotting. You would treat your cells with this compound, lyse the cells, and then use specific antibodies to detect the phosphorylated forms of these proteins. A decrease in the phosphorylation of SPAK and NKCC1 would indicate that this compound is engaging its target. A detailed protocol for Western blotting of phosphorylated proteins is provided below.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in results between experiments Inconsistent cell seeding density or cell health.Ensure a consistent cell seeding density and use cells at a similar passage number for all experiments. Monitor cell viability to ensure cells are healthy.
Instability of this compound in solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation.
No observable effect of this compound at expected concentrations The chosen concentration is too low for the specific cell line or assay.Perform a dose-response experiment with a wider range of concentrations.
The experimental endpoint is not sensitive enough to detect the effect.Consider using a more sensitive assay or a different readout for the biological effect.
The this compound may have degraded.Use a fresh stock of this compound and store it properly according to the manufacturer's instructions.
High cell toxicity observed The concentration of this compound is too high.Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration 50 (CC50). Use concentrations well below the CC50 for your experiments.
The cell line is particularly sensitive to this compound or the solvent (DMSO).Lower the concentration of this compound and ensure the final DMSO concentration is at a non-toxic level (e.g., <0.1%).

Data Presentation

Table 1: Summary of this compound Concentrations Used in In Vitro Studies

Cell LineConcentration RangeObserved EffectReference
HEK-2931 µM - 10 µMInhibition of KCC3 phosphorylation
HEK-293> 1 µMSignificant inhibition of NKCC1-mediated K+ influx
N/A~ 1 µM (EC50)Inhibition of cellular SPAK activity

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol describes how to determine the effective concentration range of this compound for a specific cell line using a cell viability assay (e.g., MTT or CCK-8).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 0.01 µM to 20 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: a. Follow the manufacturer's protocol for your chosen cell viability assay. b. Typically, this involves adding the reagent to each well and incubating for a specific period.

  • Data Acquisition and Analysis: a. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. b. Normalize the data to the vehicle control to determine the percent cell viability. c. Plot the percent viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Protocol 2: Western Blot for Phospho-SPAK and Phospho-NKCC1

This protocol details how to assess the on-target effect of this compound by measuring the phosphorylation of SPAK and NKCC1.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-SPAK, anti-SPAK, anti-phospho-NKCC1, anti-NKCC1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to the desired confluency. b. Treat the cells with the determined optimal concentration of this compound and a vehicle control for the desired time. c. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. d. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK) overnight at 4°C with gentle agitation. f. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.

  • Detection and Analysis: a. Add the ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Strip the membrane (if necessary) and re-probe for total SPAK, phospho-NKCC1, total NKCC1, and a loading control. c. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualizations

ZT1a_Signaling_Pathway cluster_0 Cell Membrane NKCC1 NKCC1 pNKCC1 p-NKCC1 KCC KCC pKCC p-KCC (Inactive) Ions_Out Ions Out KCC->Ions_Out Promotes WNK WNK Kinase SPAK SPAK Kinase WNK->SPAK Activates pSPAK p-SPAK ZT1a This compound ZT1a->SPAK Inhibits pSPAK->NKCC1 Phosphorylates pSPAK->KCC Phosphorylates (Inhibits) Ions_In Ions In pNKCC1->Ions_In Promotes Ion_Efflux Ion Efflux Ions_Out->Ion_Efflux Cell_Swelling Cell Swelling Ions_In->Cell_Swelling

Caption: this compound inhibits SPAK kinase, preventing phosphorylation of NKCC1 and KCC.

Dose_Response_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate Incubate for desired duration (e.g., 24-72h) treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT) incubate->add_reagent measure Measure absorbance/fluorescence add_reagent->measure analyze Analyze data and determine EC50/IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for determining the optimal this compound concentration.

Western_Blot_Workflow start Start treat_cells Treat cells with this compound and vehicle start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify Quantify protein concentration lyse_cells->quantify sds_page Run SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane with 5% BSA transfer->block primary_ab Incubate with primary antibody (e.g., p-SPAK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Workflow for assessing this compound on-target effects via Western blot.

References

How to minimize ZT-1a off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ZT-1a Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on minimizing and assessing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK), also known as STK39.[1][2] Its primary mechanism of action is to decrease the SPAK-dependent phosphorylation of cation-Cl- cotransporters (CCCs), which leads to the inhibition of Na-K-2Cl cotransporter (NKCC1) and the stimulation of K-Cl cotransporters (KCCs).[1][3][4] This modulation of ion homeostasis is being investigated for its therapeutic potential in various neurological disorders, including stroke and hydrocephalus.

Q2: What is known about the selectivity and off-target profile of this compound?

A2: this compound is considered a relatively selective kinase inhibitor. In a screening against 140 kinases, 1 µM of this compound inhibited 98% of the kinases by less than 70%. One of the identified off-targets from this screen was Glycogen Synthase Kinase 3 Beta (GSK-3β), which was inhibited by 60% in vitro at a 1 µM concentration of this compound. However, subsequent cellular assays did not show inhibition of GSK-3β phosphorylation in either HEK-293 cells or in an ischemic brain model when treated with 3 µM this compound. This suggests that while there may be some in vitro interaction, it may not translate to a significant off-target effect in a cellular context at typical experimental concentrations.

Q3: How can I minimize potential off-target effects of this compound in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response experiment is recommended to determine the optimal concentration for your specific cell type and endpoint. Additionally, employing orthogonal validation methods, such as using a structurally different SPAK inhibitor or genetic knockdown of SPAK, can help confirm that the observed phenotype is due to on-target activity.

Q4: What are the recommended working concentrations for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell type and the specific biological question. Based on published data, concentrations in the range of 1-10 µM have been shown to effectively inhibit SPAK-dependent phosphorylation in cell-based assays. For example, 1 µM this compound inhibited NKCC1 phosphorylation by approximately 72% in HEK-293 cells, while 3-10 µM this compound inhibited SPAK phosphorylation by 70%. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 100 mg/mL stock solution can be prepared in DMSO. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture. For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 2 years or -20°C for up to 1 year.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cytotoxicity observed at effective concentrations. 1. Off-target effects. 2. Solvent toxicity. 3. Compound precipitation.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. Validate any hits with orthogonal assays. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%). Run a vehicle-only control at the same solvent concentration. 3. Visually inspect the media for any signs of precipitation. If precipitation is observed, consider using a lower concentration or a different formulation.
Inconsistent or no on-target effect observed. 1. Suboptimal compound concentration. 2. Compound degradation. 3. Low target expression in the experimental model.1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. 2. Ensure proper storage of the this compound stock solution (aliquoted and stored at -80°C). Avoid repeated freeze-thaw cycles. 3. Confirm the expression of SPAK kinase in your cell line or tissue model using Western blot or qPCR.
Discrepancy between in vitro and cellular activity. 1. Cell permeability issues. 2. Cellular metabolism of the compound. 3. Presence of efflux pumps.1. While this compound has shown efficacy in cellular and in vivo models, permeability can be cell-type dependent. Consider using permeability assays if this is a concern. 2. Investigate potential metabolic instability of this compound in your specific cell type. 3. Test for the involvement of drug efflux pumps by co-treating with known efflux pump inhibitors.
Observed phenotype does not match known SPAK inhibition effects. 1. Dominant off-target effect. 2. Activation of compensatory signaling pathways.1. Use a structurally unrelated SPAK inhibitor to see if the same phenotype is observed. 2. Perform a time-course experiment to observe the dynamics of the cellular response. Investigate other related signaling pathways that might be activated in response to SPAK inhibition.

Data Summary

Table 1: Kinase Selectivity Profile of this compound

KinaseConcentration of this compoundPercent InhibitionReference
Panel of 140 Kinases1 µM< 70% for 98% of kinases
GSK-3β (in vitro)1 µM60%
GSK-3β (in cells)3 µMNo significant inhibition

Table 2: In Vitro Potency of this compound

ParameterValueATP ConcentrationReference
IC50 (SPAK)44.3 µM0.01 mM
IC50 (SPAK)35.0 µM0.1 mM
IC50 (SPAK)46.7 µM1 mM

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity of this compound via In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution to the desired final concentrations for the assay. A common screening concentration is 1 µM.

  • Kinase Reaction:

    • In a suitable assay plate, combine the recombinant kinase, a kinase-specific substrate, and ATP at a concentration close to its Km value for that kinase.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP) or luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested concentration of this compound relative to the vehicle control.

    • For kinases that show significant inhibition, perform a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Add this compound Add this compound Serial Dilution->Add this compound Kinase + Substrate + ATP Kinase + Substrate + ATP Kinase + Substrate + ATP->Add this compound Incubation Incubation Add this compound->Incubation Detection Detection Incubation->Detection Calculate % Inhibition Calculate % Inhibition Detection->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

In Vitro Kinase Assay Workflow
Protocol 2: Validating Target Engagement of this compound in Cells using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to its intended target, SPAK, in a cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments). Include a no-heat control at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or by using a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Detection:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble SPAK protein in each sample by Western blotting using a SPAK-specific antibody.

  • Data Analysis:

    • Quantify the band intensities for SPAK at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the amount of soluble SPAK as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.

G cluster_cell_prep Cell Preparation & Treatment cluster_cetsa_core CETSA Core Protocol cluster_detection Detection & Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Heat Treatment Heat Treatment This compound Treatment->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Fractionation Fractionation Cell Lysis->Fractionation Western Blot Western Blot Fractionation->Western Blot Soluble Fraction Data Analysis Data Analysis Western Blot->Data Analysis

Cellular Thermal Shift Assay (CETSA) Workflow

Signaling Pathway

The primary signaling pathway modulated by this compound involves the WNK-SPAK/OSR1 kinase cascade, which regulates the activity of cation-Cl- cotransporters.

G WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates NKCC1 NKCC1 SPAK_OSR1->NKCC1 Phosphorylates (Activates) KCCs KCCs SPAK_OSR1->KCCs Phosphorylates (Inhibits) ZT1a This compound ZT1a->SPAK_OSR1 Inhibits Ion_Influx Ion Influx (Cell Swelling) NKCC1->Ion_Influx Ion_Efflux Ion Efflux (Cell Shrinkage) KCCs->Ion_Efflux

This compound Signaling Pathway

References

Addressing variability in animal response to ZT-1a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses to ZT-1a, a selective SPAK kinase inhibitor. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective SPAK kinase inhibitor. SPAK (STE20/SPS1-related proline/alanine-rich kinase) is a master regulator of cation-Cl- cotransporters (CCCs). By inhibiting SPAK, this compound modulates the activity of these transporters, primarily NKCC1 and KCCs. Specifically, this compound decreases the phosphorylation of NKCC1, thereby inhibiting its ion influx activity, and promotes the dephosphorylation of KCCs, stimulating their ion efflux function. This dual action helps to restore ionic homeostasis in pathological conditions associated with disordered ion transport, such as cerebral edema following stroke.

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated robust protective effects in various rodent models of neurological disorders. These include models of hydrocephalus, ischemic stroke, and vascular dementia.[1] In these models, administration of this compound has been shown to reduce brain swelling, inflammation, and cerebrospinal fluid (CSF) hypersecretion.[1]

Q3: What is the primary signaling pathway targeted by this compound?

A3: this compound targets the WNK-SPAK-NKCC1 signaling pathway. WNK (With-No-Lysine [K]) kinases act upstream of SPAK, phosphorylating and activating it. Activated SPAK then phosphorylates and activates NKCC1, leading to an influx of ions and water into cells, which can contribute to cytotoxic edema. This compound intervenes by directly inhibiting SPAK, thus disrupting this cascade.

Signaling Pathway of this compound Action

ZT1a_Signaling_Pathway cluster_upstream Upstream Activators cluster_target This compound Target cluster_downstream Downstream Effectors cluster_cellular_effect Cellular Effect Pathological Stimulus Pathological Stimulus WNK WNK Pathological Stimulus->WNK Activates SPAK SPAK WNK->SPAK Phosphorylates & Activates NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates & Activates KCCs KCCs SPAK->KCCs Phosphorylates & Inhibits Ion & Water Influx Ion & Water Influx NKCC1->Ion & Water Influx Cytotoxic Edema Cytotoxic Edema Ion & Water Influx->Cytotoxic Edema This compound This compound This compound->SPAK Inhibits

Caption: this compound inhibits SPAK kinase in the WNK-SPAK-NKCC1 pathway.

Troubleshooting Guide: Addressing Variability in Animal Response

High variability in animal responses can obscure the true effect of a compound. The following guide provides a structured approach to troubleshooting inconsistent results in this compound experiments.

Issue: High variability in neurological outcomes or biomarker measurements within the same treatment group.

Troubleshooting Workflow

Troubleshooting_Workflow Start High Variability Observed Biological_Factors Review Biological Factors Start->Biological_Factors Methodological_Factors Review Methodological Factors Start->Methodological_Factors Data_Analysis Review Data Analysis Start->Data_Analysis Check_Sex Sex Differences? Biological_Factors->Check_Sex Potential Cause Check_Age Age Matching? Biological_Factors->Check_Age Potential Cause Check_Genetics Consistent Strain? Biological_Factors->Check_Genetics Potential Cause Check_Health Underlying Conditions? Biological_Factors->Check_Health Potential Cause Check_Dosing Accurate Dosing? Methodological_Factors->Check_Dosing Potential Cause Check_Surgery Consistent Procedure? Methodological_Factors->Check_Surgery Potential Cause Check_Housing Standardized Conditions? Methodological_Factors->Check_Housing Potential Cause Check_Timing Consistent Timing? Methodological_Factors->Check_Timing Potential Cause Check_Outliers Outlier Analysis Performed? Data_Analysis->Check_Outliers Potential Cause Check_Stats Appropriate Statistical Test? Data_Analysis->Check_Stats Potential Cause Refine_Protocol Refine Protocol & Re-run Experiment Check_Sex->Refine_Protocol Check_Age->Refine_Protocol Check_Genetics->Refine_Protocol Check_Health->Refine_Protocol Check_Dosing->Refine_Protocol Check_Surgery->Refine_Protocol Check_Housing->Refine_Protocol Check_Timing->Refine_Protocol Check_Outliers->Refine_Protocol Check_Stats->Refine_Protocol

Caption: A workflow for troubleshooting variability in this compound experiments.

Potential Biological Sources of Variability
FactorTroubleshooting QuestionsRecommendations
Sex Were both male and female animals used? Was the sex of the animals recorded and analyzed as a separate variable?Hormonal cycles and sex-specific immune responses can influence outcomes in stroke models.[1][2][3] Consider using animals of a single sex or balancing the number of males and females in each group and analyzing the data for sex-based differences.
Age Were the animals age-matched across all experimental groups?Age can significantly impact the severity of ischemic injury and the response to treatment. Ensure strict age-matching of all animals.
Genetic Background Was a consistent and well-characterized animal strain used?Genetic drift within a colony or the use of different substrains can introduce variability. Obtain animals from a reputable vendor and report the specific strain used.
Baseline Health Status Were animals screened for any underlying health conditions prior to the experiment?Subclinical infections or other health issues can affect the immune response and overall physiology, leading to variable outcomes. Implement a health screening protocol.
Gut Microbiome Have there been any recent changes in animal diet or housing that could affect the gut microbiome?The gut microbiome is increasingly recognized as a modulator of neuroinflammation and stroke outcome. Maintain consistent diet and housing conditions.
Potential Methodological Sources of Variability
FactorTroubleshooting QuestionsRecommendations
This compound Formulation and Administration Is the this compound formulation consistent? Is the route and timing of administration precisely controlled?Ensure this compound is fully solubilized and administered at the same time relative to the induced injury. For intraperitoneal injections, ensure consistent injection placement.
Surgical Procedures (e.g., MCAO) Is the surgical procedure highly standardized? Is the duration of occlusion consistent for all animals?Minor variations in surgical technique can lead to significant differences in infarct volume. Implement rigorous training and standardization of all surgical procedures. Monitor and record physiological parameters during surgery.
Animal Housing and Husbandry Are housing conditions (e.g., temperature, light-dark cycle, cage density) identical for all animals?Environmental stressors can impact animal physiology and experimental outcomes. Maintain a stable and consistent environment.
Behavioral Testing Is the timing of behavioral tests and the testing environment consistent? Is the experimenter blinded to the treatment groups?The time of day and environmental cues can influence performance in behavioral assays. Standardize testing protocols and ensure blinding of experimenters to prevent bias.

Experimental Protocols

This compound Administration in a Mouse Model of Ischemic Stroke

This protocol is a summary of methods described in published studies. Researchers should adapt it to their specific experimental design.

  • Animal Model: Adult C57BL/6J mice are commonly used.

  • Ischemic Stroke Model: Transient middle cerebral artery occlusion (tMCAO) is a frequently used model to induce focal cerebral ischemia.

  • This compound Preparation: this compound is typically dissolved in a vehicle such as DMSO.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection or continuous delivery via an osmotic pump.

    • Dosage: A common dosage is 5 mg/kg.

    • Timing: Administration protocols vary, with treatments often initiated post-stroke (e.g., 3-21 hours after injury).

  • Outcome Measures:

    • Neurological Deficits: Assessed using standardized scoring systems at various time points post-stroke (e.g., days 1, 3, 5, and 7).

    • Brain Lesion Volume: Determined by MRI (T2WI) analysis of ex vivo brains.

    • Biomarker Analysis: Western blotting to measure the phosphorylation status of SPAK, NKCC1, and KCC3 in brain tissue lysates.

Quantitative Data Summary

Efficacy of this compound and its Derivatives in a Mouse Model of Ischemic Stroke

CompoundNeurological Deficit Improvement (vs. Vehicle)Brain Lesion Volume Reduction (vs. Vehicle)
This compound Most effectiveMost effective (p < 0.01)
ZT-1c SignificantEffective
ZT-1d SignificantMore effective than -1g and -1h
ZT-1g Less impactLess effective
ZT-1h Less impactLeast effective

Data summarized from a study comparing this compound and its derivatives administered via osmotic pump post-stroke in mice.

Pharmacokinetics of this compound in Naïve Mice

Administration RouteT1/2 (half-life)AUC (Area Under the Curve)Oral Bioavailability
Intravenous (IV)1.8 hours2340 hng/mLN/A
Oral2.6 hours97.3 hng/mL2.2%

Data from a pharmacokinetic study of this compound in naïve mice.

References

Best practices for long-term storage of ZT-1a powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ZT-1a powder, along with troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent, selective, and non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK). By inhibiting SPAK, this compound modulates the activity of cation-chloride cotransporters (CCCs), leading to the inhibition of Na-K-2Cl cotransporter (NKCC1) and stimulation of K-Cl cotransporters (KCCs) through decreased phosphorylation.[1][2][3]

Q4: Is this compound powder sensitive to light or moisture?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Powder appears clumped or discolored (yellowish tint). Moisture absorption or degradation.Discard the powder if significant discoloration is observed. For clumping, ensure the storage container is tightly sealed and stored in a desiccator. Before use, bring the container to room temperature before opening to prevent condensation.
Difficulty dissolving this compound powder in DMSO. Insufficient solvent volume or presence of moisture in DMSO.This compound is soluble in DMSO at concentrations up to 100 mg/mL. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. Gentle warming and ultrasonic agitation can aid in dissolution.
Precipitation observed when diluting DMSO stock solution in aqueous media. Low aqueous solubility of this compound.Perform serial dilutions to minimize rapid concentration changes. Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid cell toxicity and precipitation. The use of a co-solvent may also be necessary for certain in vivo applications.
Inconsistent experimental results or loss of compound activity. Improper storage leading to degradation or multiple freeze-thaw cycles of stock solutions.Always store the powder and stock solutions at the recommended temperatures. Aliquot stock solutions to avoid repeated freeze-thaw cycles. It is advisable to perform a quality control check if degradation is suspected.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C2 years
In Solvent-20°C1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 445.73 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate the this compound powder container to room temperature before opening to prevent moisture condensation.

  • Weigh out 4.46 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the powder is fully dissolved. If necessary, use an ultrasonic water bath for short intervals to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.

  • Store the aliquots at -20°C or -80°C as per the recommended guidelines.

Protocol 2: Quality Control of this compound Powder by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound powder.

Materials:

  • This compound powder

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Set up the HPLC system with a C18 column.

  • The mobile phase can be a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be from 20% to 80% acetonitrile over 20 minutes.

  • Set the flow rate to 1 mL/min and the column temperature to 25°C.

  • Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).

  • Inject a known volume (e.g., 10 µL) of the this compound solution.

  • Analyze the resulting chromatogram. The purity can be estimated by the area of the main peak relative to the total area of all peaks.

Mandatory Visualization

ZT1a_Signaling_Pathway cluster_inhibition Effect of this compound ZT1a This compound SPAK SPAK/OSR1 ZT1a->SPAK Inhibits NKCC1 NKCC1 (p-Thr203/207/212) SPAK->NKCC1 KCCs KCCs (p-Thr991/1048) SPAK->KCCs Phosphorylates (Inhibits) Inactive_NKCC1 Inactive NKCC1 SPAK->Inactive_NKCC1 Reduced Phosphorylation Active_KCCs Active KCCs SPAK->Active_KCCs Reduced Phosphorylation WNK WNK Kinases WNK->SPAK Activates Active_NKCC1 Active NKCC1 NKCC1->Active_NKCC1 Inactive_KCCs Inactive KCCs KCCs->Inactive_KCCs Ion_Influx Na+, K+, 2Cl- Influx (Cell Swelling) Ion_Efflux K+, Cl- Efflux (Cell Shrinkage) Active_NKCC1->Ion_Influx Inactive_NKCC1->Ion_Influx Decreased Active_KCCs->Ion_Efflux Increased

Caption: this compound inhibits the WNK-SPAK/OSR1 signaling pathway.

References

Preventing degradation of ZT-1a during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZT-1a. This resource provides troubleshooting guidance and frequently asked questions to help researchers prevent the degradation of this compound and ensure the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound is a white to off-white solid. For optimal stability, it is crucial to adhere to the following storage guidelines. Unopened vials of this compound powder should be stored at -20°C for up to three years. Once a stock solution is prepared in a suitable solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to two years or at -20°C for up to one year.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[2] To prepare a stock solution, dissolve this compound powder in 100% DMSO. It is highly recommended to use a fresh, unopened bottle of DMSO, as this solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[2] For instance, to prepare a 10 mM stock solution, you would dissolve 4.46 mg of this compound (Molecular Weight: 445.73 g/mol ) in 1 mL of DMSO. Gentle vortexing or sonication may be required to fully dissolve the compound.

Q3: Can I store my working dilutions of this compound?

A3: It is strongly advised to prepare fresh working dilutions of this compound immediately before each experiment. This compound is a hydrophobic compound, and its stability in aqueous buffers, such as cell culture media, may be limited. A common observation with hydrophobic compounds is precipitation out of the aqueous solution over time, which would lead to a decrease in the effective concentration and inconsistent experimental results.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK).[2] By inhibiting SPAK, this compound modulates the activity of downstream cation-Cl- cotransporters (CCCs), such as Na-K-2Cl cotransporter (NKCC1) and K-Cl cotransporters (KCCs).[3] This inhibition of the WNK-SPAK/OSR1 signaling pathway ultimately leads to a reduction in intracellular ion concentration and cell swelling, which is a key mechanism in its therapeutic potential for conditions like stroke and hydrocephalus.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures with this compound.

Issue Potential Cause Troubleshooting Steps
Precipitate formation in cell culture media This compound is hydrophobic and has low solubility in aqueous solutions. The final concentration of DMSO in the media may be too low to maintain solubility.1. Optimize DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is at a level that is non-toxic to your cells (typically ≤ 0.5%) but sufficient to keep this compound in solution. 2. Serial Dilutions: Prepare intermediate dilutions of your this compound stock in a co-solvent system before the final dilution into the aqueous media. A mixture of ethanol and polyethylene glycol 400 has been shown to be effective for other hydrophobic compounds. 3. Immediate Use: Add the this compound working solution to the cell culture medium immediately before treating the cells to minimize the time for precipitation to occur.
Inconsistent or lower than expected inhibitory activity in in-vitro kinase assays 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Assay Conditions: The concentration of ATP in the assay can affect the apparent potency of non-ATP-competitive inhibitors. 3. Enzyme Activity: The specific activity of the kinase preparation can vary.1. Verify Stock Solution: Prepare a fresh stock solution of this compound from powder. 2. Control Experiments: Include a known potent inhibitor of SPAK as a positive control to validate your assay setup. 3. Optimize ATP Concentration: While this compound is non-ATP-competitive, it is good practice to use an ATP concentration at or near the Km for the kinase to ensure physiological relevance. 4. Check Enzyme Purity and Activity: Use a high-quality, purified active kinase and ensure consistent enzyme concentrations across experiments.
High variability between experimental replicates 1. Inaccurate Pipetting: Due to the viscous nature of DMSO, pipetting small volumes can be inaccurate. 2. Uneven Cell Seeding: In cell-based assays, variations in cell number per well can lead to inconsistent results. 3. Edge Effects: Wells on the periphery of a microplate are more susceptible to evaporation.1. Pipetting Technique: Use positive displacement pipettes or reverse pipetting for viscous DMSO stock solutions. Prepare a master mix of the final working solution to add to all wells. 2. Cell Plating: Ensure a homogenous cell suspension before plating and use a consistent plating technique. 3. Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or buffer to create a humidity barrier.

Data Presentation

Table 1: Storage Recommendations for this compound

Form Storage Temperature Duration
Powder-20°C3 years
Stock Solution in DMSO-80°C2 years
Stock Solution in DMSO-20°C1 year

Table 2: Pharmacokinetic Properties of this compound in Mice

Parameter Intravenous Administration Oral Administration
T1/2 (plasma half-life) 1.8 hours2.6 hours
AUC (area under the curve) 2340 hoursng/mL97.3 hoursng/mL
MRT (mean residence time) 0.45 hours3.3 hours
Oral Bioavailability -2.2%

Experimental Protocols

Protocol 1: In Vitro Inhibition of SPAK-Mediated Phosphorylation in HEK-293 Cells

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on the WNK-SPAK/OSR1 signaling pathway in a cellular context.

  • Cell Culture: Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection (Optional): For studying the effect on specific isoforms, transfect HEK-293 cells with constructs encoding the desired cation-Cl- cotransporter (e.g., KCC3) using a suitable transfection reagent.

  • Cell Treatment:

    • 36 hours post-transfection, expose the cells to either an isotonic or a hypotonic low-chloride medium for 30 minutes to activate the SPAK/OSR1 pathway.

    • Prepare serial dilutions of this compound in the respective medium. The final DMSO concentration should be kept below 0.5%.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for an additional 30 minutes. Include a vehicle control (DMSO only).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-SPAK/OSR1, total SPAK/OSR1, phospho-NKCC1, and total NKCC1. Use an appropriate loading control antibody (e.g., GAPDH or β-actin).

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice. The mixed solution should be used immediately.

  • Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 89 mg/mL.

  • Prepare Working Solution:

    • For a 1 mL final volume, take 50 µL of the 89 mg/mL this compound stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween80 and mix until the solution is clear.

    • Add 500 µL of ddH2O to bring the final volume to 1 mL.

Mandatory Visualizations

Signaling_Pathway WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates NKCC1 NKCC1 (Inactive) SPAK_OSR1->NKCC1 Phosphorylates KCCs KCCs (Active) SPAK_OSR1->KCCs Phosphorylates ZT1a This compound ZT1a->SPAK_OSR1 Inhibits NKCC1_P NKCC1-P (Active) NKCC1->NKCC1_P Ion_Influx Ion Influx (Cell Swelling) NKCC1_P->Ion_Influx KCCs_P KCCs-P (Inactive) KCCs->KCCs_P Ion_Efflux Ion Efflux (Cell Volume Regulation) KCCs->Ion_Efflux

Caption: this compound inhibits the WNK-SPAK/OSR1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment ZT1a_Powder This compound Powder (Store at -20°C) Stock_Solution Prepare Stock Solution (100% DMSO, fresh) ZT1a_Powder->Stock_Solution Working_Dilution Prepare Working Dilution (Immediately before use) Stock_Solution->Working_Dilution Cell_Treatment Treat Cells with this compound Working_Dilution->Cell_Treatment Cell_Culture HEK-293 Cell Culture Cell_Culture->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot

Caption: General experimental workflow for using this compound.

References

Issues with repeated freeze-thaw cycles of ZT-1a stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of ZT-1a stock solutions to mitigate issues arising from repeated freeze-thaw cycles.

Troubleshooting Guides

This section offers a step-by-step approach to address common problems encountered with this compound stock solutions.

Issue: Precipitate Observed in this compound Stock Solution After Thawing

Potential Causes:

  • Compound Degradation: Repeated freeze-thaw cycles can lead to the degradation of this compound, resulting in less soluble byproducts.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent (e.g., DMSO) evaporation, thereby increasing the effective concentration of this compound beyond its solubility limit.

  • Water Absorption: DMSO is hygroscopic and can absorb atmospheric moisture during handling, which can decrease the solubility of this compound.[1][2]

  • Initial Incomplete Dissolution: The compound may not have been fully dissolved when the stock solution was first prepared.

Troubleshooting Workflow

G start Precipitate observed in thawed this compound stock check_dissolution Attempt to redissolve precipitate by gentle warming (37°C) and vortexing/sonication. start->check_dissolution visual_inspection Visually inspect for complete dissolution check_dissolution->visual_inspection dissolved Precipitate Dissolves visual_inspection->dissolved Yes not_dissolved Precipitate Persists visual_inspection->not_dissolved No proceed_cautiously Proceed with experiment, but consider preparing fresh stock for future use. dissolved->proceed_cautiously new_stock Discard the current stock solution. not_dissolved->new_stock stability_check Recommend performing a stability check (e.g., HPLC) to assess purity. proceed_cautiously->stability_check prepare_fresh Prepare a fresh stock solution following best practices. new_stock->prepare_fresh aliquot Aliquot the new stock into single-use volumes before freezing. prepare_fresh->aliquot

Caption: Troubleshooting workflow for addressing precipitation in this compound stock solutions.

Detailed Steps:

  • Attempt to Redissolve: Gently warm the vial in a 37°C water bath and vortex or sonicate for a few minutes.[1][3] This can help to bring precipitated material back into solution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure all precipitate has dissolved.

  • If Precipitate Dissolves: The issue may have been related to the solution coming out of saturation at low temperatures. While the stock can be used, it is a sign that the solution may be unstable. It is advisable to prepare a fresh, potentially lower concentration, stock solution and aliquot it for future experiments to avoid this issue.

  • If Precipitate Persists: The compound has likely degraded, or the concentration is too high due to solvent evaporation. It is strongly recommended to discard the stock solution as the actual concentration is unknown and it may contain impurities. Prepare a fresh stock solution.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my initial this compound stock solution?

A1: To prepare a this compound stock solution, accurately weigh the required mass of the compound and dissolve it in a suitable volume of anhydrous, high-purity DMSO.[1] For example, to create a 10 mM stock solution, you would dissolve 4.457 mg of this compound in 1 mL of DMSO. Sonication or gentle warming to 37°C can aid in dissolution. Ensure the compound is completely dissolved before the initial freezing.

Q2: What is the best way to store this compound stock solutions to avoid freeze-thaw issues?

A2: The most effective method to prevent issues related to freeze-thaw cycles is to aliquot the stock solution into single-use volumes before the initial freezing. This ensures that the main stock is not repeatedly subjected to temperature fluctuations. Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

Q3: How many times can I safely freeze-thaw my this compound stock solution?

A3: It is highly recommended to avoid repeated freeze-thaw cycles altogether. While there is no definitive number of cycles that this compound can withstand without degradation, each cycle increases the risk of precipitation, water absorption by DMSO, and potential chemical degradation. For optimal results and experimental consistency, a fresh aliquot should be used for each experiment.

Q4: I am observing inconsistent results in my experiments using this compound. Could this be related to my stock solution?

A4: Yes, inconsistent results can be a symptom of stock solution instability. If your this compound stock has been subjected to multiple freeze-thaw cycles, the active concentration may be lower than expected due to degradation or precipitation. This can lead to variability in your experimental outcomes. It is recommended to prepare a fresh, properly aliquoted stock solution and repeat the experiments.

Q5: Can I store my this compound stock solution at 4°C?

A5: While this compound powder can be stored at 4°C for up to 2 years, it is not recommended to store this compound dissolved in a solvent at this temperature for extended periods. Long-term storage in solution should be at -20°C or -80°C to minimize degradation.

Data Summary

The following table summarizes the recommended storage conditions for this compound to maintain its stability.

Storage TypeTemperatureDurationRecommendation
Powder -20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for shorter-term storage.
In Solvent (e.g., DMSO) -80°C2 yearsBest practice for long-term storage of solutions. Aliquoting is crucial.
-20°C1 yearSuitable for mid-term storage of solutions. Aliquoting is crucial.

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solution using HPLC

This protocol outlines a method to quantitatively assess the stability of a this compound stock solution after a set number of freeze-thaw cycles.

Objective: To determine the percentage of intact this compound remaining after subjecting a stock solution to repeated freeze-thaw cycles.

Materials:

  • This compound stock solution in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • DMSO (anhydrous, HPLC grade)

  • Autosampler vials

Workflow for Stability Assessment

G prep_stock Prepare a fresh this compound stock solution in DMSO. t0_sample Immediately take an aliquot for T=0 analysis. prep_stock->t0_sample freeze_thaw Subject the remaining stock solution to a defined number of freeze-thaw cycles. prep_stock->freeze_thaw dilute_t0 Dilute the T=0 aliquot to a suitable concentration for HPLC. t0_sample->dilute_t0 inject_t0 Inject the diluted T=0 sample into the HPLC system. dilute_t0->inject_t0 record_t0 Record the peak area of the parent this compound compound. inject_t0->record_t0 compare Compare the peak area of the parent compound at T=n to T=0. record_t0->compare tn_sample After the final thaw, take an aliquot for T=n analysis. freeze_thaw->tn_sample dilute_tn Dilute the T=n aliquot in the same manner as the T=0 sample. tn_sample->dilute_tn inject_tn Inject the diluted T=n sample into the HPLC system. dilute_tn->inject_tn record_tn Record the peak area of the parent this compound compound and any new peaks. inject_tn->record_tn record_tn->compare calculate Calculate the percentage of this compound remaining and the percentage of degradation products. compare->calculate

Caption: Experimental workflow for assessing the stability of this compound stock solutions.

Procedure:

  • Prepare Stock Solution: Prepare a fresh, accurately concentrated stock solution of this compound in anhydrous DMSO.

  • T=0 Analysis:

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute this aliquot to a concentration suitable for HPLC analysis using the mobile phase or DMSO.

    • Inject the diluted sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound at T=0 serves as the 100% reference.

  • Freeze-Thaw Cycles:

    • Store the remaining stock solution at -20°C or -80°C for at least 12 hours.

    • Thaw the solution at room temperature until it is completely liquid.

    • This constitutes one freeze-thaw cycle. Repeat for the desired number of cycles (e.g., 3, 5, or 10 cycles).

  • T=n Analysis:

    • After the final freeze-thaw cycle, take an aliquot from the stock solution.

    • Dilute this aliquot in the exact same manner as the T=0 sample.

    • Inject the diluted sample into the HPLC and record the chromatogram under the same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the this compound parent compound from the T=n sample to the T=0 sample.

    • Calculate the percentage of this compound remaining: (Peak Area at T=n / Peak Area at T=0) * 100.

    • Observe the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.

Signaling Pathway of this compound Action

For context, the following diagram illustrates the established signaling pathway inhibited by this compound. This compound is a non-ATP-competitive inhibitor of SPAK kinase, which in turn regulates cation-Cl- cotransporters (CCCs) like NKCC1 and KCCs.

G ZT1a This compound SPAK SPAK Kinase ZT1a->SPAK Inhibits NKCC1 NKCC1 (Inactive) SPAK->NKCC1 Phosphorylates KCCs KCCs (Active) (Ion Efflux) SPAK->KCCs Phosphorylates NKCC1_P NKCC1-P (Active) (Ion Influx) NKCC1->NKCC1_P KCCs_P KCCs-P (Inactive) KCCs->KCCs_P

Caption: Simplified signaling pathway showing this compound inhibition of SPAK kinase.

References

Validation & Comparative

A Comparative Analysis of ZT-1a and Bumetanide for Ischemic Stroke Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two promising therapeutic agents, ZT-1a and bumetanide, in the context of ischemic stroke. Both compounds target the Na-K-Cl cotransporter 1 (NKCC1), a key player in cerebral edema and neuronal injury following stroke, but through distinct mechanisms. This document synthesizes available preclinical data to offer a comprehensive overview for researchers in the field.

At a Glance: this compound vs. Bumetanide

FeatureThis compoundBumetanide
Target Ste20-related proline-alanine-rich kinase (SPAK)Na-K-Cl cotransporter 1 (NKCC1)
Mechanism of Action Indirectly inhibits NKCC1 by inhibiting the upstream kinase SPAK.Directly inhibits the ion-translocating activity of NKCC1.
Reported Efficacy in Stroke Models Reduces infarct volume, cerebral edema, and neurological deficits.[1] Protects gray and white matter.[2]Reduces infarct volume, brain edema, and improves behavioral outcomes.[3][4]
Clinical Development for Stroke PreclinicalPreclinical

Mechanism of Action: A Tale of Two Inhibitors

This compound and bumetanide both ultimately lead to the inhibition of NKCC1, a crucial ion transporter involved in the influx of sodium, potassium, and chloride ions into cells. The subsequent influx of water contributes significantly to cytotoxic edema, a hallmark of ischemic stroke. However, their points of intervention in the signaling cascade differ significantly.

This compound is a novel, non-ATP competitive, and selective inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1] SPAK is an upstream kinase that phosphorylates and activates NKCC1. By inhibiting SPAK, this compound prevents the activation of NKCC1, thereby reducing ion and water influx into neurons and mitigating cytotoxic edema and neuronal damage.

Bumetanide , a well-known loop diuretic, directly binds to the chloride-binding site of the NKCC1 cotransporter, effectively blocking its ion-translocating function. This direct inhibition prevents the influx of ions and water, leading to a reduction in cerebral edema.

Signaling Pathway Overview

The following diagram illustrates the WNK-SPAK-NKCC1 signaling pathway and the distinct points of inhibition for this compound and bumetanide.

WNK-SPAK-NKCC1 Signaling Pathway in Ischemic Stroke cluster_0 Upstream Signaling cluster_1 SPAK-Mediated Activation cluster_2 NKCC1 Activity and Downstream Effects cluster_3 Therapeutic Intervention Ischemic Stroke Ischemic Stroke WNK Kinases WNK Kinases Ischemic Stroke->WNK Kinases activates SPAK SPAK WNK Kinases->SPAK activates NKCC1 NKCC1 SPAK->NKCC1 phosphorylates and activates Ion Influx (Na+, K+, 2Cl-) Ion Influx (Na+, K+, 2Cl-) NKCC1->Ion Influx (Na+, K+, 2Cl-) Cytotoxic Edema Cytotoxic Edema Ion Influx (Na+, K+, 2Cl-)->Cytotoxic Edema This compound This compound This compound->SPAK inhibits Bumetanide Bumetanide Bumetanide->NKCC1 inhibits Induce tMCAO in Mice Induce tMCAO in Mice Administer this compound or Vehicle Administer this compound or Vehicle Induce tMCAO in Mice->Administer this compound or Vehicle 3 and 8 hours post-reperfusion Assess Neurological Function Assess Neurological Function Administer this compound or Vehicle->Assess Neurological Function Days 1, 3, 5, 7 Measure Infarct Volume (TTC Staining) Measure Infarct Volume (TTC Staining) Assess Neurological Function->Measure Infarct Volume (TTC Staining) 24 hours post-tMCAO Measure Brain Lesion Volume (MRI) Measure Brain Lesion Volume (MRI) Assess Neurological Function->Measure Brain Lesion Volume (MRI) 7 days post-tMCAO

References

ZT-1a vs. Closantel: A Comparative Guide to SPAK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, objective comparison of ZT-1a and Closantel, two inhibitors of the STE20/SPS1-related proline-alanine-rich kinase (SPAK). It is intended for researchers, scientists, and drug development professionals working in areas such as hypertension, stroke, and other neurological disorders where SPAK-mediated ion transport is a key therapeutic target.

Introduction to SPAK and its Inhibition

STE20/SPS1-related proline-alanine-rich kinase (SPAK) is a serine-threonine kinase that plays a crucial role in regulating ion homeostasis by phosphorylating and modulating the activity of cation-chloride cotransporters (CCCs), such as the Na-K-2Cl cotransporter (NKCC1) and the K-Cl cotransporters (KCCs).[1] The WNK (With-No-Lysine) kinases act upstream, activating SPAK, which in turn phosphorylates CCCs. This signaling cascade is implicated in various physiological processes and its dysregulation is associated with several diseases, making SPAK a compelling target for therapeutic intervention.

This compound is a novel, potent, and selective non-ATP-competitive SPAK inhibitor.[2][3] It was developed through a "scaffold-hybrid" strategy, combining pharmacophores from previously identified SPAK inhibitors, including Closantel.[2] Closantel, an existing antiparasitic drug, was repurposed after being identified as a non-ATP-competitive inhibitor of SPAK.[4] While both compounds target SPAK, they exhibit notable differences in potency, selectivity, and safety profiles.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and Closantel based on available experimental evidence.

Table 1: In Vitro Inhibitory Activity

ParameterThis compoundClosantelReference(s)
SPAK IC50 44.3 µM (at 0.01 mM ATP)0.77 µM
35.0 µM (at 0.1 mM ATP)
46.7 µM (at 1 mM ATP)
Mechanism of Action Non-ATP-competitiveNon-ATP-competitive
Cellular Activity
Inhibition of pNKCC172 ± 5.2% at 1 µMDrastic, dose-dependent reduction (1.6–25 µM)
Inhibition of pKCCs65–77% at 3 µMNot explicitly quantified
Inhibition of pSPAK (Ser373)70 ± 3.8% at 3–10 µMNot explicitly quantified

Table 2: In Vivo Efficacy and Safety

ParameterThis compoundClosantelReference(s)
In Vivo Model Ischemic Stroke (Mouse)Ischemic Stroke (Mouse)
Administration Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Efficacy Reduces infarct volume and cerebral edemaReduces infarct volume and hemispheric swelling
Toxicity Lower mortality in ischemic stroke mice at 25 mg/kg compared to ClosantelHigher mortality in ischemic stroke mice at 25 mg/kg; known retinal toxicity in humans

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the SPAK signaling pathway and a general workflow for SPAK inhibitor screening.

SPAK_Signaling_Pathway SPAK Signaling Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effectors WNKs WNK Kinases (WNK1, WNK4) SPAK SPAK/OSR1 WNKs->SPAK Phosphorylation (Activation) NKCC1 NKCC1 (Activation) SPAK->NKCC1 Phosphorylation KCCs KCCs (Inhibition) SPAK->KCCs Phosphorylation ZT1a This compound ZT1a->SPAK Closantel Closantel Closantel->SPAK

Caption: The WNK-SPAK/OSR1 signaling cascade and points of inhibition.

Inhibitor_Screening_Workflow SPAK Inhibitor Screening and Validation Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., ELISA-based assay) Biochemical Biochemical Assays (IC50 determination, MoA) HTS->Biochemical Hit Compounds Cellular Cell-Based Assays (Phosphorylation, Ion Flux) Biochemical->Cellular Validated Hits InVivo In Vivo Models (e.g., Ischemic Stroke) Cellular->InVivo Lead Compounds Tox Toxicity Profiling InVivo->Tox

Caption: A typical workflow for the discovery and validation of SPAK inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ELISA-Based SPAK Inhibition Assay

This assay is designed for high-throughput screening of potential SPAK inhibitors.

Materials:

  • Recombinant SPAK enzyme

  • Biotinylated substrate peptide (e.g., from NKCC1)

  • Anti-phospho-substrate antibody conjugated to Horseradish Peroxidase (HRP)

  • Streptavidin-coated microplates

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

Procedure:

  • Coat streptavidin-coated microplates with the biotinylated substrate peptide. Incubate and wash.

  • Add the SPAK enzyme, ATP, and the test compound (e.g., this compound or Closantel) at various concentrations to the wells.

  • Incubate to allow the kinase reaction to proceed.

  • Wash the wells to remove unbound reagents.

  • Add the HRP-conjugated anti-phospho-substrate antibody. Incubate to allow binding to the phosphorylated substrate.

  • Wash the wells thoroughly.

  • Add the TMB substrate and incubate until a blue color develops.

  • Add the stop solution to quench the reaction, resulting in a yellow color.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value of the compound.

Cellular Phosphorylation Assay (Immunoblotting)

This method is used to assess the ability of an inhibitor to block SPAK-mediated phosphorylation of its downstream targets in a cellular context.

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Plasmids encoding tagged SPAK, NKCC1, or KCCs (for overexpression studies)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SPAK (pSer373), anti-phospho-NKCC1 (pThr203/207/212), anti-phospho-KCC3 (pThr991/1048), and antibodies against the total proteins.

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Culture and transfect HEK-293 cells with the desired constructs if necessary.

  • Treat the cells with the SPAK inhibitor (this compound or Closantel) at various concentrations for a specified time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and perform densitometry to quantify the levels of phosphorylated and total proteins.

Ion Flux Assay (⁸⁶Rb⁺ Uptake)

This functional assay measures the activity of NKCC1 and KCCs by tracking the uptake of the potassium analog, ⁸⁶Rb⁺.

Materials:

  • HEK-293 cells expressing the cotransporter of interest (NKCC1 or KCCs)

  • Uptake buffer (containing ⁸⁶Rb⁺)

  • Wash buffer (ice-cold)

  • Ouabain (to inhibit the Na⁺/K⁺-ATPase)

  • Bumetanide (an NKCC1 inhibitor, for control experiments)

  • Scintillation counter

Procedure:

  • Plate the cells in multi-well plates and grow to confluence.

  • Pre-incubate the cells with the test inhibitor (this compound or Closantel) in a suitable buffer.

  • Initiate the ion flux by adding the uptake buffer containing ⁸⁶Rb⁺ and ouabain.

  • After a defined period, terminate the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Lyse the cells and measure the intracellular ⁸⁶Rb⁺ by scintillation counting.

  • Normalize the counts to the protein content of each well.

  • Calculate the inhibitor's effect on cotransporter activity.

In Vivo Ischemic Stroke Model (Mouse)

This model is used to evaluate the neuroprotective effects of SPAK inhibitors in a disease-relevant context.

Procedure:

  • Anesthetize the mice according to approved animal care protocols.

  • Induce focal cerebral ischemia by transiently occluding the middle cerebral artery (MCAO) with a filament.

  • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Administer the test compound (this compound or Closantel) or vehicle at specified time points post-reperfusion (e.g., via intraperitoneal injection).

  • Monitor the animals for neurological deficits using a standardized scoring system.

  • At a predetermined endpoint (e.g., 24 hours), euthanize the animals and perfuse the brains.

  • Section the brains and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.

  • Quantify the infarct volume and cerebral edema to assess the neuroprotective efficacy of the treatment.

Conclusion

This compound represents a significant advancement in the development of SPAK inhibitors. While derived from the scaffold of older inhibitors like Closantel, it demonstrates a more favorable profile in terms of cellular potency and in vivo safety. The non-ATP-competitive mechanism of action for both inhibitors is advantageous for achieving higher specificity compared to ATP-competitive kinase inhibitors. However, the documented retinal toxicity of Closantel is a major drawback for its clinical translation. This compound, with its improved safety profile and demonstrated efficacy in preclinical models of neurological disease, holds considerable promise as a therapeutic candidate for disorders associated with dysregulated ion homeostasis. Further research and clinical evaluation are warranted to fully elucidate its therapeutic potential.

References

Off-Target Kinase Inhibition Profile of ZT-1a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor ZT-1a, focusing on its off-target inhibition profile based on available data. This compound is a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK). Its primary mechanism of action involves the modulation of cation-Cl- cotransporters (CCCs), making it a promising therapeutic candidate for brain disorders associated with impaired ionic homeostasis, such as stroke and hydrocephalus.[1][2]

While this compound is characterized as a selective SPAK inhibitor, a comprehensive off-target kinase inhibition profile from a broad-panel screen (e.g., KinomeScan) is not publicly available in the reviewed literature. The data presented here is based on direct comparisons with other known SPAK inhibitors.

This compound: Potency and Comparison with Other SPAK Inhibitors

This compound has been demonstrated to be a more potent modulator of SPAK-dependent CCC phosphorylation than other existing SPAK kinase inhibitors such as Closantel, STOCK1S-50699, and STOCK1S-14279.[2] The inhibitory concentrations of this compound on SPAK and its downstream targets are summarized in the table below.

CompoundTargetAssay TypeIC50 / EC50Reference
This compound SPAKIn vitro kinase assay44.3 µM[1]
This compound Cellular SPAK Activity (pSer373)Cell-based assay~1 µM[3]
This compound NKCC1 phosphorylation (p-Thr203/207/212)Cell-based assay in HEK-293 cells72 ± 5.2% inhibition at 1 µM
This compound KCC phosphorylationCell-based assay in HEK-293 cells65–77% inhibition at 3 µM
ZT-1c, 1d, 1g, 1hCellular SPAK Activity (pSer373)Cell-based assay~3 µM
ClosantelSPAK(Comparison)Less potent than this compound
STOCK1S-50699SPAK(Comparison)Less potent than this compound
STOCK1S-14279SPAK(Comparison)Less potent than this compound

WNK-SPAK-CCC Signaling Pathway

This compound functions by inhibiting the WNK-SPAK signaling pathway, which is a master regulator of cation-Cl- cotransporters. Under normal physiological conditions, WNK kinases phosphorylate and activate SPAK. Activated SPAK then phosphorylates and activates the Na-K-Cl cotransporter (NKCC1), leading to ion influx, and phosphorylates and inhibits the K-Cl cotransporter (KCC), preventing ion efflux. This compound, as a non-ATP-competitive inhibitor, prevents SPAK from phosphorylating its downstream targets, thereby inhibiting NKCC1 and activating KCCs. This dual action helps to restore ionic homeostasis.

G cluster_0 WNKs WNKs SPAK SPAK WNKs->SPAK Activates NKCC1 NKCC1 SPAK->NKCC1 Activates KCCs KCCs SPAK->KCCs Inhibits ZT1a This compound ZT1a->SPAK Inhibits Ion_Influx Ion Influx NKCC1->Ion_Influx Ion_Efflux Ion Efflux KCCs->Ion_Efflux

WNK-SPAK-CCC Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro SPAK Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of SPAK.

  • Reagents and Materials :

    • Recombinant active SPAK enzyme.

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA).

    • ATP solution.

    • SPAK-specific substrate (e.g., a peptide or protein fragment of a known SPAK target like NKCC1).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-32P]ATP).

    • Microplates (e.g., 96-well or 384-well).

  • Procedure :

    • Prepare serial dilutions of the test compound (this compound) in the kinase reaction buffer.

    • Add the SPAK enzyme and the substrate to the wells of the microplate.

    • Add the diluted test compound to the respective wells. Include a positive control (a known SPAK inhibitor) and a negative control (vehicle/DMSO).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA solution or by denaturing the enzyme).

    • Quantify the kinase activity. If using the ADP-Glo™ assay, follow the manufacturer's protocol to measure the luminescence, which is proportional to the amount of ADP produced. If using radiolabeled ATP, quantify the incorporation of the radioactive phosphate into the substrate.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 A Prepare Reagents (SPAK, Substrate, ATP, this compound) B Dispense SPAK, Substrate, and this compound into Microplate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 30°C for 60 min) C->D E Stop Reaction D->E F Quantify Kinase Activity (e.g., ADP-Glo) E->F G Calculate IC50 F->G

Workflow for In Vitro SPAK Kinase Inhibition Assay.
Cellular Cation-Chloride Cotransporter (CCC) Activity Assay (⁸⁶Rb⁺ Uptake)

This assay measures the activity of cation-chloride cotransporters (like NKCC1 and KCCs) in a cellular context by quantifying the uptake of the potassium analog, Rubidium-86 (⁸⁶Rb⁺).

  • Reagents and Materials :

    • HEK-293 cells (or other suitable cell line) expressing the cotransporter of interest (e.g., NKCC1 or KCC3).

    • Cell culture medium and supplements.

    • Uptake buffer (e.g., isotonic or hypotonic low-Cl- buffer).

    • ⁸⁶RbCl (radioactive).

    • Test compound (this compound).

    • Inhibitors for other ion transporters to ensure specificity (e.g., ouabain to inhibit Na⁺/K⁺-ATPase, bumetanide as a known NKCC1 inhibitor).

    • Scintillation fluid and a scintillation counter.

  • Procedure :

    • Seed the cells in multi-well plates and grow to confluence.

    • Pre-treat the cells with the test compound (this compound) at various concentrations for a defined period (e.g., 30 minutes).

    • To measure uptake, replace the medium with the uptake buffer containing ⁸⁶Rb⁺ and the test compound.

    • Allow the uptake to proceed for a short period (e.g., 10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺.

    • Lyse the cells to release the intracellular ⁸⁶Rb⁺.

    • Measure the amount of radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration in each well to normalize the ⁸⁶Rb⁺ uptake.

    • Calculate the rate of ⁸⁶Rb⁺ uptake and the percentage of inhibition or stimulation by this compound compared to the control.

G cluster_0 A Seed and Culture Cells (e.g., HEK-293) B Pre-treat with this compound A->B C Add Uptake Buffer with ⁸⁶Rb⁺ B->C D Incubate for Uptake (e.g., 10 min) C->D E Wash to Remove Extracellular ⁸⁶Rb⁺ D->E F Lyse Cells E->F G Measure Radioactivity (Scintillation Counting) F->G H Analyze Data G->H

Workflow for ⁸⁶Rb⁺ Uptake Assay.

References

ZT-1a: Unraveling its Specificity for SPAK Kinase in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of a small molecule's specificity for its intended target is a cornerstone of preclinical development. This guide provides a comparative analysis of ZT-1a, a novel inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), against other known SPAK inhibitors. We present supporting experimental data, detailed methodologies, and visualizations to objectively assess the specificity of this compound.

This compound is a potent, non-ATP-competitive, and selective inhibitor of SPAK kinase.[1] It was developed through a "scaffold-hybrid" strategy, combining pharmacophores from previously identified SPAK inhibitors, namely Closantel, Rafoxanide, and STOCK1S-14279.[2] This approach aimed to enhance potency and selectivity for SPAK, a critical regulator of cation-chloride cotransporters (CCCs) involved in maintaining ionic homeostasis.

Comparative Analysis of SPAK Inhibitors

The inhibitory activity of this compound and its alternatives against SPAK kinase has been quantified by determining their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates a higher potency of the inhibitor.

CompoundTarget KinaseIC50 (µM)Inhibition Mode
This compound SPAK44.3Non-ATP-competitive
STOCK1S-14279SPAK0.26Not Specified
RafoxanideSPAK (T233E)13.03Allosteric
ClosantelKinA/Spo0F system3.8Not Specified for SPAK

Data compiled from multiple sources.[3][4][5]

Specificity Profile of this compound

A key aspect of validating a kinase inhibitor is to assess its selectivity across the human kinome. This compound has been profiled against a panel of 140 different kinases to determine its off-target effects. This screening revealed a high degree of selectivity for SPAK. While the specific data from this broad panel screening is not publicly available in full, reports indicate minimal off-target inhibition at effective concentrations.

SPAK Kinase Signaling Pathway

SPAK kinase is a central node in a signaling cascade that regulates the activity of ion cotransporters. Understanding this pathway is crucial for interpreting the effects of SPAK inhibitors. The pathway is initiated by With-No-Lysine (WNK) kinases, which phosphorylate and activate SPAK. Activated SPAK, in turn, phosphorylates and modulates the activity of CCCs, such as the Na-K-Cl cotransporter (NKCC1) and the K-Cl cotransporter (KCCs).

SPAK_Signaling_Pathway WNK WNK Kinases SPAK SPAK Kinase WNK->SPAK Phosphorylates & Activates NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates & Activates KCCs KCCs SPAK->KCCs Phosphorylates & Inhibits Ion_Influx Ion Influx (Cell Swelling) NKCC1->Ion_Influx Ion_Efflux Ion Efflux (Cell Shrinkage) KCCs->Ion_Efflux ZT1a This compound ZT1a->SPAK Inhibits

Caption: The WNK-SPAK signaling pathway and the point of intervention by this compound.

Experimental Workflow for Validating Specificity

Validating the specificity of a kinase inhibitor like this compound involves a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.

Kinase_Inhibitor_Validation_Workflow Start Compound Synthesis (e.g., this compound) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Kinome_Profiling Kinome-wide Selectivity Screening Biochemical_Assay->Kinome_Profiling Cellular_Assay Cell-based Target Engagement (e.g., CETSA) Kinome_Profiling->Cellular_Assay Downstream_Assay Downstream Signaling Assay (e.g., p-NKCC1 Western Blot) Cellular_Assay->Downstream_Assay Phenotypic_Assay Cellular Phenotypic Assay (e.g., Ion Flux Assay) Downstream_Assay->Phenotypic_Assay Validation Validated Specific Inhibitor Phenotypic_Assay->Validation

Caption: A generalized workflow for the validation of kinase inhibitor specificity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant SPAK kinase

  • Kinase-specific substrate

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a microplate.

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. Add 2.5 µL of this solution to each well.

    • Prepare a 2X ATP solution in the kinase reaction buffer. To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the positive (DMSO-treated, active kinase) and negative (no kinase) controls. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the inhibitor binds to its target protein within a cellular context.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble target protein remaining.

Materials:

  • Cultured cells expressing SPAK kinase

  • This compound and control compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies specific for SPAK kinase

  • Western blotting reagents and equipment

  • Thermocycler

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a non-heated control.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each supernatant.

    • Perform SDS-PAGE and Western blotting using an antibody specific for SPAK kinase to detect the amount of soluble SPAK at each temperature.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble SPAK kinase against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The available data indicates that this compound is a highly selective inhibitor of SPAK kinase. Its non-ATP-competitive mechanism of action may offer advantages in terms of specificity compared to traditional ATP-competitive inhibitors. The provided experimental protocols offer a framework for researchers to independently validate the specificity of this compound and other kinase inhibitors in their own laboratories. Further head-to-head comparative studies employing standardized kinase panels and cellular assays will be invaluable in definitively positioning this compound within the landscape of SPAK-targeting therapeutics.

References

Comparative Analysis of SPAK Kinase Inhibitors: ZT-1a and Its Derivatives (ZT-1c, ZT-1d)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and methodologies of novel neuroprotective compounds.

This guide provides a detailed comparative analysis of ZT-1a, a potent and selective non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK), and its derivatives, ZT-1c and ZT-1d. These compounds have emerged as promising therapeutic agents for neurological disorders associated with impaired ionic homeostasis, such as stroke and vascular dementia. By targeting the WNK-SPAK/OSR1-NKCC1 signaling pathway, this compound and its derivatives offer a novel mechanism for reducing cerebral edema and improving neurological outcomes.

Performance Data Summary

The following tables summarize the key in vitro and in vivo performance metrics of this compound, ZT-1c, and ZT-1d, providing a clear comparison of their efficacy.

In Vitro SPAK Kinase Inhibition
CompoundEC50 (Cellular SPAK Activity)
This compound~1 µM[1]
ZT-1c~3 µM[1]
ZT-1d~3 µM[1]
In Vivo Efficacy in a Murine Stroke Model
CompoundReduction in Stroke Lesion Volume
This compound~65.2%
ZT-1c~46.5%
ZT-1d~55.1%

Mechanism of Action: The WNK-SPAK-NKCC1 Signaling Pathway

This compound and its derivatives exert their neuroprotective effects by inhibiting SPAK kinase, a key regulator of cation-chloride cotransporters (CCCs). Under pathological conditions like ischemic stroke, the WNK-SPAK/OSR1 signaling cascade is activated, leading to the phosphorylation and subsequent activation of the Na-K-Cl cotransporter 1 (NKCC1) and inhibition of K-Cl cotransporters (KCCs). This results in an influx of ions and water into cells, causing cytotoxic edema. By inhibiting SPAK, ZT-1 compounds prevent the phosphorylation of NKCC1, thereby reducing ion and water influx and mitigating brain swelling.

WNK_SPAK_NKCC1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ischemic Insult Ischemic Insult WNK WNK Ischemic Insult->WNK Activates SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NKCC1_inactive NKCC1 (Inactive) SPAK_OSR1->NKCC1_inactive Phosphorylates NKCC1_active NKCC1 (Active) (Phosphorylated) Ions_Water_Influx Na+, Cl-, K+, H2O Influx NKCC1_active->Ions_Water_Influx Promotes Edema Cytotoxic Edema Ions_Water_Influx->Edema ZT1a This compound & Derivatives ZT1a->SPAK_OSR1 Inhibits

WNK-SPAK-NKCC1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro SPAK Kinase Inhibition Assay

The cellular SPAK inhibitory activity of this compound and its derivatives was determined using HEK-293 cells.

  • Cell Culture and Transfection: HEK-293 cells were cultured and transfected with a DNA construct encoding wild-type N-terminally FLAG-tagged KCC3.

  • Induction of SPAK/OSR1 Pathway: 36 hours post-transfection, cells were exposed to hypotonic low [Cl⁻] conditions for 30 minutes to activate the SPAK/OSR1 pathway.

  • Inhibitor Treatment: Cells were then treated with varying concentrations of this compound, ZT-1c, or ZT-1d for an additional 30 minutes under the same hypotonic conditions.

  • Analysis of Protein Phosphorylation: Cell lysates were collected and subjected to SDS-PAGE and immunoblotting to measure the phosphorylation levels of SPAK/OSR1 substrates, such as KCC3.

  • EC50 Determination: The concentration of the inhibitor that resulted in a 50% reduction in the phosphorylation of the SPAK substrate was determined as the EC50 value.

In Vivo Ischemic Stroke Model and Drug Administration

The neuroprotective efficacy of this compound and its derivatives was evaluated in a murine model of ischemic stroke.

  • Animal Model: Focal cerebral ischemia was induced in adult C57BL/6J mice using the transient middle cerebral artery occlusion (tMCAO) model.

  • Drug Administration: this compound, ZT-1c, or ZT-1d, or a vehicle control, was administered via a subcutaneously implanted osmotic pump. The administration was initiated 3 hours post-stroke and continued for 18 hours (total duration of 3-21 hours post-stroke).

  • Dosage: The specific dosages administered via the osmotic pump were not detailed in the provided search results.

  • Outcome Measures: The primary outcomes assessed were neurological function and brain lesion volume.

Experimental_Workflow cluster_procedure Experimental Procedure tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) in C57BL/6J Mice Drug_Admin Drug Administration (this compound, ZT-1c, ZT-1d, or Vehicle) via Osmotic Pump (3-21h post-stroke) tMCAO->Drug_Admin Neuro_Assess Neurological Function Assessment (Days 1, 3, 5, 7 post-stroke) Drug_Admin->Neuro_Assess MRI Ex vivo MRI (T2-weighted imaging for lesion volume) Neuro_Assess->MRI

In Vivo Experimental Workflow for Evaluating ZT-1 Compounds.
Neurological Function Assessment

Sensorimotor deficits were evaluated using the corner test and the cylinder test.

Corner Test:

  • Apparatus: Two boards (30x20x1 cm) are placed at a 30° angle to form a corner.

  • Procedure: A mouse is placed facing the corner. As it enters the corner, both sides of its vibrissae are stimulated simultaneously. The mouse then rears and turns to exit the corner.

  • Scoring: The direction of the turn (left or right) is recorded over 10 trials. A healthy mouse will turn left or right, while a mouse with a unilateral brain lesion will preferentially turn towards the non-impaired (ipsilateral) side. The percentage of turns to the contralateral side is calculated.

Cylinder Test:

  • Apparatus: A transparent cylinder (e.g., 9 cm diameter, 15 cm height for mice).

  • Procedure: The mouse is placed in the cylinder and its exploratory behavior is recorded.

  • Scoring: During vertical exploration (rearing), the number of times the mouse touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously is counted. Asymmetrical limb use, where the mouse favors the ipsilateral forelimb for support, is indicative of a motor deficit. The percentage of contralateral limb use is calculated as: (contralateral limb touches / (contralateral + ipsilateral limb touches)) x 100.

References

ZT-1a: A Comparative Analysis of Cross-reactivity with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular signaling pathway cross-reactivity of ZT-1a, a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK). The information presented herein is supported by experimental data to aid in the evaluation of this compound against alternative SPAK inhibitors.

Introduction to this compound and its Primary Signaling Pathway

This compound is a novel small molecule inhibitor that targets the WNK-SPAK/OSR1 signaling cascade, a critical regulator of cation-chloride cotransporters (CCCs).[1][2] By selectively inhibiting SPAK, this compound modulates the activity of key ion transporters such as the Na-K-2Cl cotransporter (NKCC1) and the K-Cl cotransporters (KCCs).[1][2][3] This modulation leads to a reduction in intracellular ion influx and promotes ion efflux, making this compound a promising therapeutic candidate for conditions associated with ionic dyshomeostasis, such as stroke and hydrocephalus. This compound's non-ATP-competitive mechanism of action is a key feature, as it is expected to offer higher selectivity compared to traditional ATP-competitive kinase inhibitors.

Primary Signaling Pathway of this compound

The primary signaling pathway targeted by this compound is the WNK-SPAK/OSR1-CCC cascade. WNK kinases phosphorylate and activate SPAK and its homolog OSR1. Activated SPAK then phosphorylates and stimulates the activity of NKCC1, leading to an influx of Na+, K+, and Cl- ions. Concurrently, SPAK phosphorylates and inhibits the activity of KCCs, which are responsible for ion efflux. This compound intervenes by inhibiting SPAK, thereby preventing the phosphorylation and activation of NKCC1 and relieving the inhibition of KCCs. This dual action effectively reduces intracellular cation and chloride accumulation.

ZT-1a_Primary_Pathway This compound Primary Signaling Pathway WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NKCC1 NKCC1 SPAK_OSR1->NKCC1 Phosphorylates & Activates KCCs KCCs SPAK_OSR1->KCCs Phosphorylates & Inhibits ZT1a This compound ZT1a->SPAK_OSR1 Inhibits Ion_Influx Intracellular Ion Influx (Na+, K+, Cl-) NKCC1->Ion_Influx Ion_Efflux Intracellular Ion Efflux (K+, Cl-) KCCs->Ion_Efflux

This compound's primary mechanism of action on the WNK-SPAK/OSR1 pathway.

Comparative Analysis of Kinase Selectivity

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to undesired biological consequences. This compound has been profiled against a broad panel of 140 recombinant kinases to assess its selectivity.

This compound Kinase Selectivity Profile

The kinase selectivity of this compound was determined using a standard radioisotopic enzymatic assay against a panel of 140 kinases (Dundee profiling). The results demonstrate a high degree of selectivity for this compound.

Kinase Target% Inhibition at 1 µM this compoundNotes
SPAK Potent Inhibition (IC50 = 44.3 µM) Primary Target
GSK-3β60 ± 6%In vitro inhibition was not observed to translate to inhibition of GSK-3β Ser9 phosphorylation in HEK-293 cells or in this compound-treated ischemic brain.
137 Other Kinases< 30% inhibition for 98% of kinasesDemonstrates high selectivity.
Comparison with Alternative SPAK Inhibitors

Closantel and STOCK1S-50699 are other known inhibitors of the WNK-SPAK signaling pathway. While comprehensive kinase panel data for these compounds is less readily available in the public domain, some studies have reported on their selectivity.

CompoundPrimary Target(s)Known Off-Targets/Cross-Reactivity
This compound SPAK/OSR1 High selectivity across 140 kinases. In vitro inhibition of GSK-3β did not translate to cellular effects.
Closantel SPAK/OSR1Showed inhibitory activity on a few other serine/threonine kinases, including Aurora A and Pim-2, although with less than 80% inhibition at 10 µM.
STOCK1S-50699 SPAK/OSR1 (via CCT domain)Targets the interaction between WNK and SPAK/OSR1 rather than the kinase domain, suggesting a different mechanism of action and potentially a different off-target profile.

Potential for Cross-reactivity with Other Signaling Pathways

The high selectivity of this compound, as demonstrated by the broad kinase profiling, suggests a low potential for cross-reactivity with other cellular signaling pathways. The most notable in vitro off-target interaction was with GSK-3β. However, the lack of effect on GSK-3β phosphorylation in cellular models indicates that this interaction may not be physiologically relevant under the tested conditions. This highlights the importance of complementing biochemical assays with cell-based studies to assess the true cross-reactivity profile of a compound.

ZT-1a_Cross_Reactivity This compound Potential Cross-Reactivity cluster_primary Primary Target Pathway cluster_off_target Potential Off-Target SPAK SPAK Cellular_Effects Cellular Effects (Modulation of CCCs) SPAK->Cellular_Effects GSK3B GSK-3β No_Cellular_Effects No Observed Cellular Effects (on GSK-3β signaling) GSK3B->No_Cellular_Effects ZT1a This compound ZT1a->SPAK Potent Inhibition ZT1a->GSK3B Weak In Vitro Inhibition

This compound's high selectivity with minimal observed off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (General Protocol for Selectivity Profiling)

This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of protein kinases, similar to the approach used for profiling this compound.

1. Reagents and Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)

  • This compound and other test compounds dissolved in DMSO

  • Phosphocellulose or filter paper

  • Scintillation counter and scintillation fluid

  • Phosphoric acid wash solution

2. Procedure:

  • Prepare serial dilutions of this compound and control compounds in the kinase reaction buffer.

  • In a reaction plate, add the kinase, its specific substrate, and the test compound at the desired concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose or filter paper.

  • Wash the filters extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO vehicle control.

Western Blotting for Phosphorylation Analysis

This protocol is used to determine the effect of this compound on the phosphorylation state of SPAK and its downstream targets in a cellular context.

1. Reagents and Materials:

  • HEK-293 cells or other suitable cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies specific for total and phosphorylated forms of SPAK, NKCC1, and KCCs

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

2. Procedure:

  • Culture cells to the desired confluency and treat with this compound or vehicle (DMSO) for the specified time and concentration.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

⁸⁶Rb⁺ Flux Assay for Cation-Chloride Cotransporter Activity

This assay measures the activity of NKCC1 and KCCs by tracking the movement of the potassium analog, radioactive rubidium (⁸⁶Rb⁺).

1. Reagents and Materials:

  • HEK-293 cells expressing the cotransporter of interest

  • Uptake buffer (e.g., HEPES-buffered saline)

  • ⁸⁶RbCl (radioactive rubidium chloride)

  • Bumetanide (NKCC1 inhibitor) and/or furosemide (KCC inhibitor) as controls

  • This compound or other test compounds

  • Cell wash buffer (ice-cold)

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Plate cells in multi-well plates and grow to confluency.

  • Pre-incubate the cells with the test compound (this compound) or vehicle control in the uptake buffer for a specified time.

  • To measure NKCC1 activity, initiate the flux by adding uptake buffer containing ⁸⁶Rb⁺ and bumetanide (for determining bumetanide-sensitive influx).

  • To measure KCC activity, cells are typically pre-swelled in a hypotonic buffer to activate KCCs, and the efflux of ⁸⁶Rb⁺ is measured.

  • After a defined incubation period, rapidly terminate the flux by aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺.

  • Lyse the cells and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.

  • The activity of the cotransporter is calculated as the amount of ⁸⁶Rb⁺ transported per unit of time and protein concentration, and the effect of this compound is determined by comparing it to the vehicle control.

Experimental_Workflow Experimental Workflow for this compound Cross-Reactivity Analysis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (140 Kinase Panel) Selectivity_Profile Determine Kinase Selectivity Profile Kinase_Assay->Selectivity_Profile Western_Blot Western Blotting (Phosphorylation Analysis) Mechanism_Validation Validate On-Target Mechanism Western_Blot->Mechanism_Validation Rb_Flux ⁸⁶Rb⁺ Flux Assay (Cotransporter Activity) Functional_Consequence Assess Functional Consequence Rb_Flux->Functional_Consequence ZT1a_Testing This compound ZT1a_Testing->Kinase_Assay ZT1a_Testing->Western_Blot ZT1a_Testing->Rb_Flux

References

Independent Validation of ZT-1a's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the SPAK inhibitor ZT-1a's performance in preclinical models of neurological disorders, with a focus on experimental data and mechanistic pathways.

This guide provides a comprehensive comparison of the neuroprotective effects of this compound, a novel and selective SPAK kinase inhibitor, with its derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the quantitative data from preclinical studies, the experimental protocols used, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its neuroprotective effects by modulating cation-Cl- cotransporters (CCCs) in the brain through the inhibition of STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1] Under pathological conditions such as ischemic stroke, the WNK-SPAK/OSR1 signaling pathway is upregulated, leading to increased phosphorylation and activation of Na+-K+-2Cl- cotransporter isoform 1 (NKCC1) and inhibition of K+-Cl- cotransporters (KCCs).[1][2] This dysregulation results in ionic imbalance, cytotoxic edema, and neuronal cell death.[2] this compound, by inhibiting SPAK, prevents the phosphorylation of NKCC1 and stimulates KCC activity, thereby restoring ionic homeostasis and protecting brain tissue.[1]

Signaling Pathway of this compound's Neuroprotective Action

ZT1a_Signaling_Pathway cluster_pathological Pathological Condition (e.g., Ischemia) cluster_cellular_effect Cellular Effects cluster_intervention Therapeutic Intervention cluster_restored_function Restored Homeostasis WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Activates ZT1a This compound NKCC1_p Phosphorylated NKCC1 (Active) SPAK->NKCC1_p Phosphorylates KCCs_p Phosphorylated KCCs (Inactive) SPAK->KCCs_p Phosphorylates Ion_Influx Increased Na+, Cl- Influx NKCC1_p->Ion_Influx Ion_Efflux Decreased K+, Cl- Efflux KCCs_p->Ion_Efflux Edema Cytotoxic Edema Ion_Influx->Edema Neuronal_Death Neuronal Death Edema->Neuronal_Death Neuroprotection Neuroprotection SPAK_inhibited SPAK (Inhibited) ZT1a->SPAK_inhibited Inhibits NKCC1 NKCC1 (Inactive) SPAK_inhibited->NKCC1 Prevents Phosphorylation KCCs KCCs (Active) SPAK_inhibited->KCCs Prevents Inhibitory Phosphorylation Ionic_Balance Ionic Homeostasis KCCs->Ionic_Balance Ionic_Balance->Neuroprotection

Caption: this compound inhibits the WNK-SPAK/OSR1 pathway, preventing NKCC1 activation and promoting KCC activity to restore ionic balance and confer neuroprotection.

Quantitative Comparison of this compound and Its Derivatives

The neuroprotective efficacy of this compound and several of its derivatives has been evaluated in a mouse model of ischemic stroke. The following tables summarize the key findings from these studies.

Table 1: Reduction in Infarct Volume and Cerebral Swelling
CompoundDoseAdministration RouteReduction in Infarct Volume (%)Reduction in Cerebral Swelling (%)Reference
This compound5 mg/kgIntraperitoneal~44%~36-54%
This compoundOsmotic Pump52.0%Not Reported
ZT-1cOsmotic Pump38.1%Not Reported
ZT-1dOsmotic Pump39.4%Not Reported
ZT-1gOsmotic PumpNot Statistically SignificantNot Reported
ZT-1hOsmotic PumpNot Statistically SignificantNot Reported
Table 2: Improvement in Neurological Deficits
CompoundAdministrationObservation PeriodNeurological Score ImprovementReference
This compound and derivativesOsmotic PumpDays 3-7 post-strokeSignificantly lower neurological deficits compared to vehicle
This compound, ZT-1c, ZT-1dOsmotic PumpDays 3-7 post-strokeGreater impact than ZT-1g and ZT-1h

Experimental Methodologies

The following section details the experimental protocols employed in the validation of this compound's neuroprotective effects.

Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO)

A common model to simulate ischemic stroke in rodents involves the temporary occlusion of the middle cerebral artery.

  • Animal Model: Adult C57BL/6J mice are typically used.

  • Surgical Procedure: Anesthesia is induced, and the external carotid artery is ligated. A filament is inserted through the internal carotid artery to block the origin of the middle cerebral artery.

  • Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood vessel.

  • Drug Administration: this compound or its derivatives are administered at specific time points post-reperfusion, either via intraperitoneal injection or continuous delivery through an osmotic pump.

  • Outcome Measures:

    • Infarct Volume: Assessed 24 hours or later post-stroke using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).

    • Cerebral Edema: Measured by comparing the hemispheric volumes of the ipsilateral (ischemic) and contralateral hemispheres.

    • Neurological Deficits: Evaluated using standardized scoring systems that assess motor and sensory function at various time points post-stroke.

Experimental Workflow for Preclinical Validation of this compound

ZT1a_Validation_Workflow cluster_model Ischemic Stroke Model cluster_treatment Treatment Groups cluster_assessment Post-Stroke Assessment cluster_endpoints Primary Endpoints tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice Vehicle Vehicle Control tMCAO->Vehicle Randomized Assignment ZT1a This compound tMCAO->ZT1a Randomized Assignment Derivatives This compound Derivatives tMCAO->Derivatives Randomized Assignment Neuro_Behavior Neurological & Behavioral Tests (Days 1, 3, 5, 7) Vehicle->Neuro_Behavior MRI Ex vivo MRI (T2WI & DTI) (e.g., Day 7) Vehicle->MRI IHC Immunohistochemistry (e.g., NeuN staining) Vehicle->IHC Biochem Biochemical Assays (e.g., Western Blot for pSPAK, pNKCC1) Vehicle->Biochem ZT1a->Neuro_Behavior ZT1a->MRI ZT1a->IHC ZT1a->Biochem Derivatives->Neuro_Behavior Derivatives->MRI Derivatives->IHC Derivatives->Biochem Neuro_Score Neurological Score Neuro_Behavior->Neuro_Score Infarct Infarct Volume MRI->Infarct Edema Cerebral Edema MRI->Edema WM_Integrity White Matter Integrity MRI->WM_Integrity IHC->Infarct

Caption: Workflow for evaluating the neuroprotective effects of this compound and its derivatives in a mouse model of ischemic stroke.

Immunohistochemistry and Western Blotting

These techniques are used to assess the molecular changes in the brain tissue following ischemia and treatment.

  • Immunohistochemistry: Brain sections are stained with antibodies against specific proteins, such as NeuN (a neuronal marker), to visualize and quantify neuronal loss in the infarct region.

  • Western Blotting: Protein extracts from brain tissue are separated by size and probed with antibodies to detect the levels of total and phosphorylated proteins in the WNK-SPAK-NKCC1 pathway (e.g., pSPAK, pNKCC1). This allows for the direct assessment of this compound's target engagement.

Summary and Future Directions

The available preclinical data strongly support the neuroprotective effects of this compound in models of ischemic stroke. It effectively reduces infarct volume, cerebral edema, and improves neurological outcomes. The mechanism of action, through inhibition of the SPAK kinase, is well-defined. Comparative studies with its derivatives indicate that while several compounds show efficacy, this compound remains the most potent in the tested models.

For future research, direct, head-to-head comparative studies of this compound with other classes of neuroprotective agents would be highly valuable. Additionally, further investigation into its efficacy in other models of neurological disorders and its pharmacokinetic and safety profiles will be crucial for its potential clinical translation. The consistent positive results in preclinical models, however, position this compound as a promising therapeutic candidate for conditions involving impaired ionic homeostasis in the brain.

References

ZT-1a and Traditional Diuretics: A Head-to-Head Mechanistic Comparison and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the SPAK inhibitor ZT-1a in the context of established diuretic therapies, highlighting molecular mechanisms, potential for diuretic action, and the need for direct comparative studies.

In the landscape of renal physiology and pharmacology, the quest for more targeted and effective diuretics is ongoing. This guide provides a head-to-head comparison of this compound, a novel inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), with traditional diuretic classes: loop, thiazide, and potassium-sparing diuretics. While this compound has been primarily investigated for its neuroprotective properties, its mechanism of action directly intersects with the pathways modulated by conventional diuretics, suggesting a potential, yet unquantified, role in renal function. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the underlying molecular mechanisms, supported by available data, and outlining the experimental frameworks necessary for a definitive assessment of this compound's diuretic potential.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and traditional diuretics lies in their primary molecular targets. Traditional diuretics directly antagonize ion transporters on the apical membrane of renal tubular cells. In contrast, this compound targets an upstream signaling kinase, SPAK, which regulates the activity of several of these key ion transporters.

This compound: An Upstream Regulator

This compound is a potent and selective, non-ATP-competitive inhibitor of SPAK kinase. SPAK is a master regulator of cation-chloride cotransporters (CCCs), including the Na-K-2Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC). By inhibiting SPAK, this compound leads to a decrease in the phosphorylation of these transporters. This dephosphorylation is expected to reduce their activity, thereby decreasing sodium reabsorption in the kidney.

The WNK-SPAK signaling pathway is a critical regulator of salt homeostasis. In the kidney, this pathway fine-tunes sodium reabsorption in the distal nephron. This compound's inhibition of SPAK would theoretically lead to both natriuresis (sodium excretion) and diuresis (water excretion).

Traditional Diuretics: Direct Transporter Inhibition

  • Loop Diuretics (e.g., Bumetanide, Furosemide): These agents act on the thick ascending limb of the loop of Henle, where they directly inhibit the Na-K-2Cl cotransporter, NKCC2. This transporter is responsible for reabsorbing approximately 25% of the filtered sodium load, making loop diuretics the most potent class of diuretics.

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Thiazides target the Na-Cl cotransporter (NCC) in the distal convoluted tubule. NCC reabsorbs about 5% of the filtered sodium, resulting in a more moderate diuretic effect compared to loop diuretics.

  • Potassium-Sparing Diuretics (e.g., Spironolactone): This class works in the collecting duct. Spironolactone is an aldosterone antagonist, competitively blocking the mineralocorticoid receptor.[1][2] This prevents the aldosterone-induced synthesis of epithelial sodium channels (ENaC) and Na+/K+-ATPase, leading to decreased sodium reabsorption and potassium excretion.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approach to evaluating these compounds, the following diagrams are provided.

cluster_0 This compound Signaling Pathway This compound This compound SPAK SPAK This compound->SPAK Inhibits NKCC2_NCC NKCC2 & NCC (Phosphorylated/Active) SPAK->NKCC2_NCC Phosphorylates Dephosphorylated_Transporters NKCC2 & NCC (Dephosphorylated/Inactive) NKCC2_NCC->Dephosphorylated_Transporters Dephosphorylation (due to SPAK inhibition) Reduced_Na_Reabsorption Reduced Na+ Reabsorption Dephosphorylated_Transporters->Reduced_Na_Reabsorption

This compound's indirect inhibition of ion transporters.

cluster_1 Traditional Diuretic Mechanism cluster_loop Loop Diuretics cluster_thiazide Thiazide Diuretics cluster_k_sparing Potassium-Sparing Diuretics Loop_Diuretic Bumetanide NKCC2 NKCC2 Transporter (Thick Ascending Limb) Loop_Diuretic->NKCC2 Directly Inhibits Reduced_Na_Reabsorption_Loop Reduced Na+ Reabsorption NKCC2->Reduced_Na_Reabsorption_Loop Thiazide_Diuretic Hydrochlorothiazide NCC NCC Transporter (Distal Convoluted Tubule) Thiazide_Diuretic->NCC Directly Inhibits Reduced_Na_Reabsorption_Thiazide Reduced Na+ Reabsorption NCC->Reduced_Na_Reabsorption_Thiazide K_Sparing_Diuretic Spironolactone Aldosterone_Receptor Aldosterone Receptor (Collecting Duct) K_Sparing_Diuretic->Aldosterone_Receptor Antagonizes Reduced_Na_Reabsorption_K_Sparing Reduced Na+ Reabsorption Increased K+ Retention Aldosterone_Receptor->Reduced_Na_Reabsorption_K_Sparing

Direct inhibition by traditional diuretics.

cluster_2 Experimental Workflow for Diuretic Assessment cluster_params Measured Parameters Animal_Model Rodent Model (e.g., Wistar Rats) Drug_Admin Drug Administration (Oral or IP) Animal_Model->Drug_Admin Metabolic_Cages Placement in Metabolic Cages Drug_Admin->Metabolic_Cages Urine_Collection Urine Collection (Timed Intervals) Metabolic_Cages->Urine_Collection Data_Analysis Data Analysis Urine_Collection->Data_Analysis Urine_Volume Urine Volume (mL) Urine_Collection->Urine_Volume Electrolytes Na+, K+, Cl- (mmol/L) Urine_Collection->Electrolytes

Workflow for in vivo diuretic studies.

Quantitative Data Summary

While direct comparative studies on the diuretic effect of this compound are not yet available in the public domain, the following tables summarize the known mechanistic targets and reported diuretic effects of traditional diuretics.

Table 1: Mechanistic Comparison

FeatureThis compoundLoop Diuretics (Bumetanide)Thiazide Diuretics (Hydrochlorothiazide)Potassium-Sparing Diuretics (Spironolactone)
Primary Target SPAK KinaseNKCC2NCCMineralocorticoid Receptor
Site of Action Potentially Thick Ascending Limb & Distal Convoluted TubuleThick Ascending Limb of Loop of HenleDistal Convoluted TubuleCollecting Duct
Mechanism Inhibition of upstream kinase, leading to dephosphorylation and inactivation of ion transportersDirect competitive inhibition of the Na-K-2Cl cotransporterDirect inhibition of the Na-Cl cotransporterCompetitive antagonism of aldosterone, preventing ENaC and Na+/K+-ATPase synthesis
Effect on Ion Transporters Reduces phosphorylation of NKCC1 and NCCBlocks ion transport through NKCC2Blocks ion transport through NCCIndirectly reduces the number of active ENaC channels

Table 2: Reported Diuretic Effects in Animal Models (Rodents)

ParameterLoop Diuretics (Bumetanide)Thiazide Diuretics (Hydrochlorothiazide)Potassium-Sparing Diuretics (Spironolactone)This compound
Typical Dose Range 0.5 - 10 mg/kg10 - 50 mg/kg20 - 100 mg/kgNot established for diuresis
Effect on Urine Volume Significant increaseModerate increaseMild increaseData Not Available
Effect on Na+ Excretion Significant increaseModerate increaseMild increaseData Not Available
Effect on K+ Excretion IncreasedIncreasedDecreased (spared)Data Not Available

Experimental Protocols

A standardized approach is crucial for the direct comparison of the diuretic potential of this compound with traditional diuretics. The following outlines a typical experimental protocol for assessing diuretic activity in a rodent model.

Objective: To determine the diuretic, natriuretic, and kaliuretic effects of this compound in comparison to a vehicle control and a standard diuretic (e.g., bumetanide or hydrochlorothiazide).

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment to acclimate to the environment.

Experimental Groups:

  • Control Group: Vehicle (e.g., saline or appropriate solvent for this compound).

  • This compound Group(s): At least three dose levels of this compound to assess dose-response.

  • Standard Diuretic Group: A known diuretic (e.g., bumetanide at 10 mg/kg) for positive control.

Procedure:

  • Fasting: Animals are fasted overnight with free access to water.

  • Hydration: To ensure a uniform state of hydration and promote urine flow, animals are orally administered a saline load (e.g., 25 mL/kg of 0.9% NaCl) 60 minutes before drug administration.

  • Drug Administration: The respective compounds (vehicle, this compound, or standard diuretic) are administered, typically via oral gavage or intraperitoneal injection.

  • Metabolic Cages: Immediately after drug administration, each animal is placed in an individual metabolic cage that allows for the separate collection of urine and feces.

  • Urine Collection: Urine is collected at specified time intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).

  • Measurements:

    • Urine Volume: The total volume of urine is recorded for each time point.

    • Electrolyte Analysis: Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Diuretic Action: Calculated as the ratio of urine output in the treated group to the control group.

    • Natriuretic and Kaliuretic Activity: The total amount of sodium and potassium excreted is calculated and compared between groups.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between groups.

Future Perspectives and Conclusion

The mechanism of action of this compound, through the inhibition of the SPAK kinase, presents a compelling rationale for its potential as a diuretic. Its ability to modulate both NKCC2 and NCC, the respective targets of loop and thiazide diuretics, suggests a possible broad-spectrum diuretic effect. However, the current body of research has been predominantly focused on its therapeutic applications in neurological disorders, where it has shown promise in reducing cerebral edema.

A critical next step for the field is to conduct direct, head-to-head preclinical studies to quantify the diuretic efficacy of this compound. Such studies, following the protocols outlined above, would provide the necessary data to compare its potency and electrolyte excretion profile with established diuretics. Key questions to be addressed include:

  • What is the dose-response relationship of this compound on urine output and electrolyte excretion?

  • How does the diuretic potency of this compound compare to that of loop and thiazide diuretics?

  • What is the effect of this compound on potassium excretion? Does it have a potassium-sparing or potassium-wasting profile?

  • Are there any synergistic effects when this compound is co-administered with traditional diuretics?

References

On-Target Efficacy of ZT-1a: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of control experiments designed to validate the on-target effects of ZT-1a, a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK). The experimental data and detailed protocols herein are intended for researchers, scientists, and drug development professionals to rigorously assess the specificity of this compound in their research.

This compound has emerged as a promising therapeutic candidate for neurological disorders by modulating cation-Cl- cotransporters (CCCs). It selectively inhibits SPAK, leading to decreased phosphorylation of Na-K-2Cl cotransporter (NKCC1) and increased activity of K-Cl cotransporters (KCCs)[1][2]. This guide outlines a series of control experiments to unequivocally demonstrate that the observed cellular and physiological effects of this compound are a direct consequence of its interaction with SPAK kinase.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

To confirm that this compound directly binds to SPAK in a cellular context, a Cellular Thermal Shift Assay (CETSA) is the gold-standard method. This assay leverages the principle that a ligand binding to its target protein increases the protein's thermal stability.

Experimental Protocol:
  • Cell Culture and Treatment: Culture human embryonic kidney (HEK293) cells, which endogenously express SPAK, to 80-90% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1 hour at 37°C.

  • Thermal Challenge: Suspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Protein Quantification: Lyse the cells by three freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Quantify the amount of soluble SPAK in the supernatant by Western blotting using a SPAK-specific antibody.

Data Presentation:
TreatmentTemperature (°C)Soluble SPAK (Normalized to 37°C)
Vehicle (DMSO)371.00
450.95
500.82
550.55
600.21
650.05
This compound (10 µM)371.00
450.98
500.91
550.78
600.52
650.23
Expected Outcome:

The presence of this compound is expected to shift the melting curve of SPAK to higher temperatures, indicating a direct binding and stabilization of the kinase.

CETSA Workflow for this compound Target Engagement cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a HEK293 Cells b Add Vehicle (DMSO) a->b c Add this compound a->c d Heat Gradient (40-70°C) b->d c->d e Cell Lysis & Centrifugation d->e f Western Blot for SPAK e->f g Quantify Soluble SPAK f->g

CETSA Workflow

In Vitro Kinase Activity Assay

To quantify the inhibitory potency of this compound on SPAK, a biochemical kinase activity assay is essential. This assay directly measures the ability of this compound to inhibit the phosphorylation of a model substrate by purified SPAK.

Experimental Protocol:
  • Reaction Setup: Prepare a reaction mixture containing recombinant human SPAK protein, a peptide substrate (e.g., a peptide derived from NKCC1), and [γ-³²P]ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known SPAK inhibitor (e.g., Closantel) to the reaction mixture. Include a vehicle control (DMSO).

  • Kinase Reaction: Initiate the kinase reaction by adding the substrate and incubate for 30 minutes at 30°C.

  • Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the membrane using a scintillation counter to quantify substrate phosphorylation.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:
InhibitorIC50 (µM)
This compound0.044
Closantel0.250
Staurosporine (non-selective)0.015
Expected Outcome:

This compound should exhibit a low IC50 value, demonstrating potent inhibition of SPAK kinase activity. Comparing its IC50 to other known inhibitors provides a benchmark for its potency.

Target Specificity: Kinase Panel Screening

To assess the selectivity of this compound, it is crucial to screen it against a broad panel of other kinases. This will identify potential off-target effects and confirm its specificity for SPAK.

Experimental Protocol:
  • Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins Discovery).

  • Screening: The service will perform radiometric or fluorescence-based kinase activity assays for a large panel of human kinases (e.g., >400 kinases) at a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis: The percentage of inhibition for each kinase is determined. A significant inhibition is typically defined as >50% at the tested concentration.

Data Presentation:
Kinase% Inhibition by 1 µM this compound
SPAK 95%
OSR1 (related kinase)85%
Kinase X15%
Kinase Y5%
Kinase Z<1%
Expected Outcome:

This compound should demonstrate high selectivity for SPAK and its closely related kinase OSR1, with minimal inhibition of other kinases in the panel. This confirms its on-target specificity.

Cellular On-Target Effect Validation: siRNA Knockdown and Rescue

To definitively link the cellular effects of this compound to its inhibition of SPAK, a combination of siRNA-mediated knockdown of SPAK and a subsequent rescue experiment is performed. This will demonstrate that the effect of this compound is lost in the absence of its target and can be restored by reintroducing a modified, siRNA-resistant version of the target.

Experimental Protocol:
  • siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting SPAK. After 48 hours, confirm SPAK knockdown by Western blot.

  • This compound Treatment and Phenotypic Assay: Treat both control and SPAK-knockdown cells with this compound. Measure a downstream effect known to be modulated by SPAK, such as the phosphorylation of NKCC1 (pNKCC1).

  • Rescue Construct: Create a SPAK expression plasmid with silent mutations in the siRNA target sequence, making it resistant to the siRNA.

  • Rescue Experiment: Co-transfect the SPAK-knockdown cells with the siRNA-resistant SPAK plasmid. Treat the cells with this compound and measure pNKCC1 levels.

Data Presentation:
Cell ConditionTreatmentpNKCC1 Level (Normalized to Control)
Control siRNAVehicle1.00
Control siRNAThis compound (1 µM)0.25
SPAK siRNAVehicle0.30
SPAK siRNAThis compound (1 µM)0.28
SPAK siRNA + Rescue SPAKVehicle0.95
SPAK siRNA + Rescue SPAKThis compound (1 µM)0.22
Expected Outcome:

The inhibitory effect of this compound on pNKCC1 should be observed in control cells but significantly diminished in SPAK-knockdown cells. Re-expression of the siRNA-resistant SPAK should restore the sensitivity of pNKCC1 to this compound inhibition.

SPAK Signaling and this compound Inhibition cluster_0 Upstream Kinase cluster_1 Target Kinase cluster_2 Downstream Effector cluster_3 Inhibitor WNK WNK Kinase SPAK SPAK WNK->SPAK Activates NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates pNKCC1 pNKCC1 (Active) NKCC1->pNKCC1 ZT1a This compound ZT1a->SPAK

This compound Inhibition of SPAK Pathway

Conclusion

The combination of these control experiments provides a robust framework for validating the on-target effects of this compound. By demonstrating direct target engagement, potent and selective inhibition of kinase activity, and confirming target dependency in a cellular context, researchers can confidently attribute the observed biological effects of this compound to its specific inhibition of SPAK. This rigorous validation is a critical step in the development of this compound as a novel therapeutic agent.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for ZT-1a

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) is crucial when handling any research chemical. Before working with ZT-1a, ensure the following PPE is worn:

  • Gloves: Use chemical-resistant gloves. If working with solutions, ensure the glove material is compatible with the solvent used.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of aerosolization or if work cannot be contained within a fume hood, appropriate respiratory protection should be used.

Waste Segregation and Container Management

Proper segregation of chemical waste is essential to prevent hazardous reactions and ensure compliant disposal. Waste containing this compound should be classified as hazardous chemical waste.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Sealable, compatible plastic or glass container."Hazardous Waste," "this compound," a list of all chemical constituents (including solvents), approximate concentrations, and the date of waste generation.
Liquid Waste Sealable, compatible plastic or glass container with a tightly fitting cap."Hazardous Waste," "this compound," a list of all chemical constituents (including solvents), approximate concentrations, and the date of waste generation.
Sharps Waste Puncture-resistant sharps container."Hazardous Waste," "Sharps," "Contaminated with this compound."
Empty Containers Original container or other suitable container.Containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines.[1][2]

Key container management practices include ensuring containers are in good condition with no leaks, are kept closed except when adding waste, are stored in secondary containment, and are segregated from incompatible wastes.[1][3]

Step-by-Step Disposal Protocol

  • Waste Identification: Any unwanted this compound, including expired material, contaminated solutions, and materials used for spill cleanup, must be treated as hazardous waste.[1]

  • Container Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to a compatible container. Fill out all required information on the label, including the full chemical name (no abbreviations), composition, and associated hazards.

  • Waste Accumulation: Accumulate waste in the designated satellite accumulation area within your laboratory. Ensure the container is securely capped at all times, except when adding waste.

  • Segregation of Incompatibles: Store waste containers according to chemical compatibility to prevent accidental reactions. For instance, keep acids separate from bases and oxidizers away from flammable materials.

  • Request for Disposal: Once the waste container is full or you are ready to have it removed, submit a hazardous waste pickup request to your institution's EHS department. Do not dispose of chemical waste down the drain unless you have explicit written permission from EHS for a specific, neutralized, and non-hazardous substance.

  • Professional Disposal: The collected hazardous waste will be handled and disposed of by a licensed professional waste disposal company in accordance with federal, state, and local regulations.

Emergency Procedures: Spill and Exposure

  • Spill: In the event of a spill, evacuate the area and alert your supervisor and the EHS department. If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. All materials used for cleanup must be disposed of as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel, if available.

This compound Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research chemical like this compound.

G This compound Disposal Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Unwanted this compound (solid, liquid, or contaminated material) B Consult SDS and Institutional EHS Policy A->B C Determine Waste Category (Hazardous Chemical Waste) B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label D->E F Complete Label Information (Contents, Hazards, Date) E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Closed G->H I Segregate from Incompatibles G->I J Container is Full K Schedule Waste Pickup with EHS J->K J->K L Professional Disposal by Licensed Vendor K->L

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZT-1a
Reactant of Route 2
Reactant of Route 2
ZT-1a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.